molecular formula C14H18N2O3 B178083 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1022918-77-9

2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B178083
CAS No.: 1022918-77-9
M. Wt: 262.3 g/mol
InChI Key: DOQDFWIQOVQQIL-UHFFFAOYSA-N
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Description

2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-4-2-3-5-11(10)9-16-7-6-15-14(19)12(16)8-13(17)18/h2-5,12H,6-9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQDFWIQOVQQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388134
Record name {1-[(2-Methylphenyl)methyl]-3-oxopiperazin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022918-77-9
Record name {1-[(2-Methylphenyl)methyl]-3-oxopiperazin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the mechanism of action of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

While the precise mechanism of action for this compound remains to be experimentally determined, analysis of its structural components suggests several plausible biological targets, primarily within the central nervous system. These include monoamine transporters, GPCRs, histone deacetylases, and sigma receptors. The proposed experimental workflows provide a clear path forward for the comprehensive pharmacological characterization of this novel compound. Elucidating its mechanism of action will be a critical step in assessing its therapeutic potential and guiding future drug development efforts. The versatility of the piperazine scaffold continues to offer exciting opportunities for the discovery of new medicines. [4]

References

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters.

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed.

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central.

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate.

  • Piperazine. Wikipedia.

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. SpringerLink.

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

  • Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. PubMed.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate.

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate.

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications.

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate.

synthesis pathways for 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for this compound (CAS: 1022918-77-9)[1], a substituted piperazinone derivative of interest in medicinal chemistry and drug discovery. The piperazin-2-one scaffold is a prevalent core in numerous biologically active compounds, making efficient and scalable synthetic routes to its derivatives highly valuable.[2] This document details a primary recommended pathway involving the cyclization of a pre-functionalized diamine, along with an alternative strategy utilizing orthogonal protecting groups. The causality behind experimental choices, detailed step-by-step protocols, and potential optimization strategies are discussed to provide researchers with a robust framework for synthesis.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, features a core piperazin-2-one ring substituted at the N1 position with a 2-methylbenzyl group and at the C2 position with an acetic acid moiety. The piperazinone ring is a privileged scaffold in pharmaceutical development, often imparting favorable pharmacokinetic properties.[3][4]

A logical retrosynthetic analysis suggests that the molecule can be disconnected at the amide bond within the piperazinone ring and the C2-Cα bond of the acetic acid side chain. This leads to two primary strategic approaches for its construction, as illustrated below.

G cluster_0 Retrosynthetic Disconnections cluster_1 Starting Materials Target This compound Intermediate1 N-(2-Methylbenzyl)ethylenediamine Target->Intermediate1 C-N bond (Amide) Intermediate2 Succinic Acid Derivative (e.g., Bromosuccinate) Target->Intermediate2 C-C & C-N bonds Start1 Ethylenediamine Intermediate1->Start1 Start2 2-Methylbenzaldehyde Intermediate1->Start2 Reductive Amination

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights a convergent approach where the key intermediate, N-(2-Methylbenzyl)ethylenediamine, is first synthesized and then cyclized with a suitable four-carbon building block containing the latent acetic acid functionality. This strategy is often preferred as it builds complexity efficiently and avoids potential issues with selectivity that can arise from functionalizing a pre-formed piperazinone ring.

Recommended Synthetic Pathway: Convergent Cyclization

This pathway is recommended for its efficiency and high convergence. It involves three main stages: synthesis of the key diamine intermediate, cyclocondensation to form the piperazinone ring, and final hydrolysis to yield the target acid.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification EthyleneDiamine Ethylenediamine Diamine N-(2-Methylbenzyl) ethylenediamine EthyleneDiamine->Diamine 1. MeOH, rt 2. NaBH4 TwoMethylBenz 2-Methylbenzaldehyde TwoMethylBenz->Diamine 1. MeOH, rt 2. NaBH4 PiperazinoneEster Ethyl 2-[1-(2-Methylbenzyl) -3-oxo-2-piperazinyl]-acetate Diamine->PiperazinoneEster K2CO3, CH3CN Reflux BromoSuccinate Diethyl Bromosuccinate BromoSuccinate->PiperazinoneEster K2CO3, CH3CN Reflux FinalProduct Target Acid PiperazinoneEster->FinalProduct 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Recommended convergent synthesis pathway.

Rationale and Mechanistic Insights
  • Step 1: Synthesis of N-(2-Methylbenzyl)ethylenediamine. Reductive amination is a robust and high-yielding method for forming the key diamine intermediate. The reaction proceeds via the initial formation of a Schiff base (imine) between one of the amino groups of ethylenediamine and 2-methylbenzaldehyde. The use of a mild reducing agent like sodium borohydride (NaBH₄) selectively reduces the imine C=N bond without affecting the aldehyde's aromatic ring. Using an excess of ethylenediamine can minimize the formation of the double-benzylated side product.

  • Step 2: Cyclocondensation. This is the key ring-forming step. The reaction between the N-benzylated diamine and diethyl bromosuccinate proceeds via a tandem SN2 reaction and subsequent intramolecular amidation. The more nucleophilic primary amine of the diamine first displaces the bromide from the succinate ester. The resulting secondary amine then undergoes an intramolecular cyclization by attacking one of the ester carbonyls, eliminating ethanol to form the stable six-membered piperazinone lactam. A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the initial alkylation.

  • Step 3: Saponification. The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Base-mediated saponification using lithium hydroxide (LiOH) is effective and typically proceeds under mild conditions, minimizing the risk of side reactions. Subsequent acidification with a strong acid like HCl protonates the carboxylate salt to yield the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-Methylbenzyl)ethylenediamine

  • To a solution of ethylenediamine (5.0 eq) in methanol (0.5 M), add 2-methylbenzaldehyde (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours to allow for imine formation.

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation to yield the diamine as a clear oil.

Protocol 2: Synthesis of Ethyl 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetate

  • In a round-bottom flask, dissolve N-(2-methylbenzyl)ethylenediamine (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetonitrile (0.2 M).

  • Add diethyl bromosuccinate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 16-24 hours, monitoring by TLC or LC-MS.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired piperazinone ester.

Protocol 3: Synthesis of this compound

  • Dissolve the purified piperazinone ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 by the dropwise addition of 1 M HCl.

  • A precipitate should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. If no precipitate forms, extract the aqueous layer with ethyl acetate.

Alternative Synthetic Pathway

An alternative, more linear approach involves the N-alkylation of a pre-formed piperazinone-acetic acid scaffold. This route can be advantageous if the piperazinone core is readily available but requires careful use of protecting groups to ensure regioselectivity.

G Start Ethyl 2-(3-oxopiperazin-2-yl)acetate BocProtect N4-Boc protected intermediate Start->BocProtect Boc2O, Et3N DCM N1Alkylation N1-benzylated intermediate BocProtect->N1Alkylation 1. NaH, DMF 2. 2-Me-BnBr Deprotection Deprotected ester N1Alkylation->Deprotection TFA, DCM FinalProduct Target Acid Deprotection->FinalProduct LiOH, THF/H2O

Caption: Linear synthesis via N-alkylation.

Rationale and Challenges
  • N4-Protection: The piperazin-2-one precursor has two nitrogen atoms: a secondary amine (N4) and an amide (N1). The N4 amine is significantly more nucleophilic and would be preferentially alkylated. Therefore, it must be protected, commonly with a tert-butyloxycarbonyl (Boc) group, to direct the subsequent alkylation to the N1 position.

  • N1-Alkylation: The N1 amide nitrogen is much less nucleophilic and requires a strong, non-nucleophilic base like sodium hydride (NaH) to be deprotonated before it can be alkylated with 2-methylbenzyl bromide.[5] This step can be challenging and may require anhydrous conditions and careful temperature control.

  • Deprotection and Hydrolysis: The Boc group is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), followed by ester hydrolysis as described previously.

While chemically sound, this route is longer and the N1-alkylation step can be lower-yielding compared to the convergent approach, making it less ideal for large-scale synthesis.

Data Summary and Characterization

The successful synthesis of intermediates and the final product should be confirmed using standard analytical techniques.

Compound NameMolecular FormulaMol. WeightExpected Yield (%)Key Characterization Data (Expected)
N-(2-Methylbenzyl)ethylenediamineC₁₀H₁₆N₂164.2580-90¹H NMR: Ar-H (multiplet), Ar-CH₃ (singlet), N-CH₂-Ar (singlet), -CH₂-CH₂- (triplets), -NH₂ & -NH (broad singlets).
Ethyl 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetateC₁₆H₂₂N₂O₃290.3660-75¹H NMR: Ar-H, Ar-CH₃, N-CH₂-Ar, piperazinone ring protons (multiplets), -CH₂-COO- (doublet of doublets), O-CH₂-CH₃ (quartet, triplet).
This compound C₁₄H₁₈N₂O₃ 262.31 85-95 ¹H NMR: Signals similar to the ester, absence of ethyl group signals, presence of broad -COOH signal. MS (ESI): m/z 263.1 [M+H]⁺.

Conclusion

This guide outlines two viable synthetic strategies for this compound. The recommended convergent pathway, which involves the cyclocondensation of N-(2-methylbenzyl)ethylenediamine with a succinate derivative, offers superior efficiency and is well-suited for scalable production. The alternative linear synthesis, while longer, provides a valid route if specific piperazinone intermediates are readily accessible. The provided protocols, rationale, and characterization data serve as a comprehensive resource for researchers in synthetic and medicinal chemistry.

References

  • Al-Hiari, Y. M., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(16), 3698. [Link]

  • Durette, P. L., et al. (2002). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 67(24), 8537–8545. [Link]

  • Behenna, D. C., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8421–8426. [Link]

  • Christensen, J. B., et al. (2005). A Simple Synthesis of N-Alkylpiperazines. Letters in Organic Chemistry, 2(2), 116-118. [Link]

  • CN106117153B. (2018). The preparation method of 2- piperazinones.
  • Cézard, C., et al. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines: A computational investigation. Computational and Theoretical Chemistry, 1078, 1-8. [Link]

  • Al-Hiari, Y. M. (2020). Synthesis of 3-substituted piperazine-2-acetic acid esters. ResearchGate. [Link]

  • CN108129404B. (2020). Synthesis method of chiral piperazinone derivative.
  • WO2014184039A1. (2014). Method for preparing n-alkyl-piperazines.
  • Kumar, P., et al. (2009). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4027-30. [Link]

  • Leśniak, S., et al. (2019). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 24(17), 3103. [Link]

  • Shikhaliev, K. S., et al. (2015). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Journal of Chemistry and Chemical Engineering, 9, 39-43. [Link]

  • Cézard, C., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines: A computational investigation. ResearchGate. [Link]

  • Pinard, P., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-30. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry News. [Link]

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The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents one of the most versatile and privileged scaffolds in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have established it as a cornerstone in the design of a vast array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of piperazine derivatives, with a focus on their applications in oncology, infectious diseases, and neurology. We will delve into the intricate mechanisms of action, explore key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these potent molecules. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation piperazine-based therapeutics.

The Piperazine Moiety: A Foundation of Pharmacological Versatility

The prevalence of the piperazine core in numerous clinically successful drugs is a testament to its remarkable adaptability as a pharmacophore. Its symmetrical structure, with two basic nitrogen atoms, allows for facile derivatization at either or both positions, enabling the precise tuning of steric, electronic, and lipophilic properties. This structural flexibility is key to achieving high affinity and selectivity for a wide range of biological targets. Furthermore, the piperazine ring can exist in chair and boat conformations, influencing its interaction with binding pockets of proteins.[1]

Physicochemical Properties and Pharmacokinetic Advantages

The two nitrogen atoms within the piperazine ring are typically basic, with pKa values in the physiological range. This allows them to be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with negatively charged residues in target proteins. The ability to form hydrogen bonds, both as donors and acceptors, further contributes to its binding versatility. From a pharmacokinetic perspective, the piperazine moiety often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties to drug candidates, contributing to improved oral bioavailability and metabolic stability.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Disrupting Cancer Cell Signaling

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the inhibition of key protein kinases involved in oncogenic signaling.

2.1.1. Inhibition of the PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Several piperazine-containing compounds have been developed as potent inhibitors of this pathway. By blocking the activity of PI3K or downstream effectors like Akt and mTOR, these derivatives can effectively halt the cell cycle and induce apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperazine Piperazine Derivative Piperazine->PI3K Inhibition Xenograft_Workflow CellCulture Cancer Cell Culture Harvest Harvest & Prepare Cells CellCulture->Harvest Implantation Subcutaneous Implantation Harvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Drug Administration Randomization->Treatment Measurement Tumor Measurement Treatment->Measurement Measurement->Treatment Analysis Data Analysis (TGI) Measurement->Analysis

Figure 2: A typical workflow for an in vivo xenograft study to evaluate the anticancer activity of piperazine derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel anti-infective agents. Piperazine derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering new avenues to combat resistant pathogens. [2]

Mechanism of Action

The antimicrobial mechanisms of piperazine derivatives are varied and can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolone antibiotics, some piperazine derivatives can inhibit these essential bacterial enzymes, leading to the disruption of DNA replication and repair. [1]* Disruption of Cell Membrane Integrity: Certain piperazine-based compounds can interact with the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death. [3]* Inhibition of Efflux Pumps: Some derivatives can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can restore the efficacy of existing antibiotics against resistant strains.

Structure-Activity Relationship (SAR)
  • N-Alkyl and N-Aryl Substitutions: The nature of the substituents at the nitrogen atoms is critical for antimicrobial activity. For example, the introduction of a cyclopropyl group at the N1 position of quinolone-piperazine hybrids is often associated with potent antibacterial activity. [1]* Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall.

Quantitative Data on Antimicrobial Activity

The in vitro antimicrobial activity of piperazine derivatives is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinolone-piperazine hybrids Staphylococcus aureus0.1 - 10[1]
Quinolone-piperazine hybrids Escherichia coli0.1 - 25[1]
Piperazine dithiocarbamates Enterococcus faecalisModerate activity[2]
Piperazine dithiocarbamates Pseudomonas aeruginosaModerate activity[2]
Experimental Protocols

3.4.1. Broth Microdilution Method for MIC Determination: This is a standardized method for determining the MIC of an antimicrobial agent.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.

  • Step-by-Step Methodology:

    • Compound Dilution: Prepare a two-fold serial dilution of the piperazine derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

    • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours.

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

3.4.2. In Vivo Bacterial Infection Model: These models are essential for evaluating the in vivo efficacy of new antibacterial agents.

  • Principle: Mice are infected with a pathogenic bacterial strain, and the ability of the test compound to clear the infection and improve survival is assessed.

  • Step-by-Step Methodology:

    • Bacterial Culture and Inoculum Preparation: Grow the pathogenic bacterial strain to the mid-logarithmic phase and prepare a standardized inoculum in a suitable vehicle (e.g., saline or mucin). [4] 2. Infection: Infect the mice via an appropriate route (e.g., intraperitoneal injection for a systemic infection model, or subcutaneous injection for a localized abscess model). [4][5] 3. Treatment: Administer the piperazine derivative and vehicle control at specified time points post-infection.

    • Efficacy Assessment: Monitor the mice for signs of illness and mortality. At specific time points, euthanize subgroups of mice and collect relevant tissues (e.g., spleen, liver, or abscess) to determine the bacterial load (colony-forming units per gram of tissue).

    • Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups to determine the in vivo efficacy of the compound.

Antiviral and Neuroprotective Activities: Expanding the Therapeutic Landscape

Beyond their anticancer and antimicrobial properties, piperazine derivatives have shown significant promise in the treatment of viral infections and neurodegenerative diseases.

Antiviral Activity

Piperazine-containing compounds have been investigated as antiviral agents against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis B and C viruses. [6]Their mechanisms of action can involve inhibiting viral entry, replication, or release. For instance, some piperazine derivatives act as entry inhibitors by targeting viral envelope proteins, such as gp120 in HIV. [7] 4.1.1. Experimental Protocol: Plaque Reduction Assay: This assay is a standard method for quantifying the antiviral activity of a compound.

  • Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The number of plaques (zones of cell death) that form is then counted, and the reduction in plaque number in the presence of the compound is used to determine its antiviral potency.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

    • Virus Infection: Infect the cell monolayers with a specific multiplicity of infection (MOI) of the virus for 1-2 hours.

    • Compound Treatment: After the infection period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the piperazine derivative.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

    • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 (50% effective concentration) value from the dose-response curve.

Neuroprotective Activity

The piperazine scaffold is present in several drugs used to treat neurological disorders. [8]Derivatives have been investigated for their potential in treating conditions like Alzheimer's disease, Parkinson's disease, and stroke. [9][10]Mechanisms of neuroprotection can include:

  • Modulation of Neurotransmitter Receptors: Many piperazine derivatives exhibit affinity for various neurotransmitter receptors, such as dopamine and serotonin receptors, which play crucial roles in cognitive function and mood.

  • Inhibition of Acetylcholinesterase (AChE): Some derivatives can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine. This can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases. Certain piperazine derivatives possess antioxidant and anti-inflammatory properties that can protect neurons from these insults.

4.2.1. Experimental Protocol: Morris Water Maze: This is a widely used behavioral test to assess spatial learning and memory in rodents, which is often impaired in models of neurodegenerative diseases. [7][11][12]

  • Principle: The test involves a circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Rodents use distal visual cues in the room to learn the location of the platform over a series of trials.

  • Step-by-Step Methodology:

    • Acquisition Phase: Place the mouse in the water at different starting positions around the edge of the pool and allow it to swim and find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60-90 seconds). [7][11]Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds). [7][11]Repeat this for several trials per day for 4-5 consecutive days.

    • Probe Trial: On the day after the final acquisition trial, remove the platform and allow the mouse to swim freely for a set duration (e.g., 60 seconds).

    • Data Collection and Analysis: Use a video tracking system to record the mouse's swim path, latency to find the platform (during acquisition), and the time spent in the target quadrant where the platform was previously located (during the probe trial). Compare these parameters between the treated and control groups to assess the compound's effect on learning and memory.

Synthesis of Bioactive Piperazine Derivatives

The synthesis of piperazine derivatives is a well-established field in organic chemistry, with numerous methods available for the construction of the piperazine ring and its subsequent derivatization.

Synthesis of N-Arylpiperazines

A common method for the synthesis of N-arylpiperazines involves the nucleophilic substitution reaction between an aryl amine and bis(2-chloroethyl)amine hydrochloride. [6]

Synthesis of 1-Benzylpiperazine Derivatives

1-Benzylpiperazine is a versatile intermediate for the synthesis of various derivatives. It can be prepared by the reaction of piperazine with benzyl chloride. [13]The benzyl group can later be removed by hydrogenolysis to allow for further functionalization at that nitrogen atom. A mixture of a 1-(4-methoxybenzyl)piperazine and triethylamine in a dry solvent can be reacted with an appropriate acyl chloride to yield 4-(methoxyphenyl)methylpiperazine derivatives. [14][15]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a broad spectrum of biological activities. The inherent versatility of this heterocyclic core, coupled with a deep understanding of its structure-activity relationships, provides a powerful platform for the rational design of novel drug candidates. Future research in this area will likely focus on the development of multi-target piperazine derivatives that can simultaneously modulate several key pathways involved in complex diseases like cancer and neurodegenerative disorders. Furthermore, the application of computational methods, such as QSAR and molecular docking, will continue to play a crucial role in optimizing the potency and selectivity of new piperazine-based compounds. [16]The continued exploration of this remarkable scaffold holds immense promise for addressing unmet medical needs and advancing human health.

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An In-Depth Technical Guide to 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic Acid Structural Analogs and Derivatives as Potential Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and evaluation of structural analogs and derivatives of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid. The focus of this document is to explore the potential of this chemical scaffold in the development of novel Matrix Metalloproteinase (MMP) inhibitors.

Introduction: The Piperazinone Core as a Privileged Scaffold in MMP Inhibition

The piperazinone motif is a well-established privileged structure in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds. Its rigid cyclic backbone allows for the precise spatial orientation of substituents, making it an ideal scaffold for designing targeted enzyme inhibitors. When coupled with a chelating group, such as a carboxylic acid or a hydroxamic acid, piperazine-based structures have demonstrated significant potential as inhibitors of zinc-dependent enzymes, most notably the Matrix Metalloproteinases (MMPs).[1][2][3]

MMPs are a family of endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM).[4] While essential for normal physiological processes like development and wound healing, their overexpression is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[4][5] Consequently, the development of potent and selective MMP inhibitors is a highly pursued therapeutic strategy.

This guide focuses on the this compound scaffold. The core components of this structure suggest a rational design for MMP inhibition:

  • Piperazinone Ring: Provides a rigid framework for positioning key functionalities.

  • Acetic Acid Moiety: Can act as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the active site of MMPs.

  • 1-(2-Methylbenzyl) Group: Occupies the S1' pocket of the enzyme, a key determinant of inhibitor potency and selectivity.[1][6]

  • Substitutable Positions: The piperazinone ring and the benzyl group offer multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This document will delve into the synthetic strategies to generate a library of analogs based on this core, detail the essential protocols for their biological evaluation as MMP inhibitors, and discuss the anticipated structure-activity relationships (SAR) that will guide lead optimization.

Synthetic Strategies and Library Design

The synthesis of 2-[1-(substituted benzyl)-3-oxo-2-piperazinyl]-acetic acid derivatives can be approached through several established routes for piperazinone synthesis. A general and flexible strategy is outlined below, allowing for the introduction of diversity at key positions.

General Synthetic Scheme

A common approach involves the cyclization of an N-substituted ethylenediamine with an α-halo- or α,β-unsaturated ester, followed by N-alkylation and functional group manipulation.

Synthetic_Scheme start Commercially Available Ethylenediamine intermediate1 N-Substituted Ethylenediamine start->intermediate1 Mono-protection (e.g., Boc) intermediate2 Piperazin-2-one intermediate1->intermediate2 Reaction with α-haloacetate intermediate3 N-Alkylated Piperazin-2-one intermediate2->intermediate3 N-Alkylation with substituted benzyl halide final_product 2-[1-(Substituted benzyl)- 3-oxo-2-piperazinyl]-acetic acid intermediate3->final_product Alkylation with bromoacetate followed by hydrolysis

Caption: A generalized synthetic workflow for the preparation of the target compounds.

Key Synthetic Considerations and Causality
  • Choice of Protecting Groups: The use of an orthogonal protecting group on one of the ethylenediamine nitrogens is crucial for regioselective alkylation and cyclization. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its facile removal with acid.

  • Cyclization Method: The reaction of the mono-protected ethylenediamine with an α-haloacetate, such as ethyl bromoacetate, is a reliable method for forming the piperazin-2-one ring. The choice of base and solvent is critical to optimize the yield and minimize side reactions.

  • N-Alkylation of the Piperazinone: The introduction of the substituted benzyl group at the N1 position is typically achieved via nucleophilic substitution with a corresponding benzyl halide. The reactivity of the halide and the choice of base will influence the reaction efficiency.

  • Introduction of the Acetic Acid Moiety: The acetic acid side chain is introduced by alkylation of the N4-position with a suitable reagent like ethyl bromoacetate, followed by hydrolysis of the ester to the carboxylic acid.

Library Design for SAR Studies

To explore the structure-activity relationships, a library of analogs should be synthesized with systematic variations at key positions:

Position of VariationRationale for ModificationExample Substituents
Benzyl Ring (S1' Pocket) To probe the size, shape, and electronic requirements of the S1' pocket for improved potency and selectivity.H, 2-Cl, 3-Cl, 4-Cl, 2-F, 3-F, 4-F, 2-CH₃, 3-CH₃, 4-CH₃, 4-OCH₃, 4-CF₃
Piperazinone Ring To investigate the impact of ring conformation and substitution on inhibitor binding.Introduction of substituents at C5 and C6 positions (e.g., methyl, phenyl).
Acetic Acid Moiety (ZBG) To explore alternative zinc-binding groups with potentially improved potency or pharmacokinetic profiles.Conversion to hydroxamic acid, phosphinic acid, or other known ZBGs.

Biological Evaluation: A Step-by-Step Guide to Assessing MMP Inhibition

The primary biological evaluation of the synthesized compounds will focus on their ability to inhibit the activity of various MMPs. A tiered screening approach is recommended, starting with a broad-spectrum MMP assay followed by selectivity profiling against individual MMP isoforms.

Primary Screening: General MMP Inhibition Assay

A fluorescence resonance energy transfer (FRET)-based assay is a high-throughput and sensitive method for initial screening.[7]

Protocol 1: FRET-Based MMP Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl with CaCl₂, ZnCl₂, and Brij-35.

    • MMP Enzyme: Reconstitute a broad-spectrum MMP, such as MMP-2 or a mixture of MMPs, in the assay buffer to the desired concentration.

    • FRET Substrate: Prepare a stock solution of a commercially available quenched fluorescent MMP substrate.

    • Test Compounds: Prepare serial dilutions of the synthesized compounds in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound solutions.

    • Add the MMP enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., λex = 340 nm, λem = 440 nm, specific wavelengths will depend on the FRET substrate used).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for each active compound by fitting the data to a dose-response curve.

FRET_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Assay Buffer step2 Add MMP Enzyme (Pre-incubation) prep1->step2 prep2 Dilute MMP Enzyme prep2->step2 prep3 Prepare FRET Substrate step3 Add FRET Substrate (Initiate Reaction) prep3->step3 prep4 Prepare Compound Dilutions step1 Add Compounds to Plate prep4->step1 step1->step2 step2->step3 step4 Monitor Fluorescence step3->step4 analysis1 Calculate Reaction Rates step4->analysis1 analysis2 Determine % Inhibition analysis1->analysis2 analysis3 Calculate IC50 Values analysis2->analysis3

Caption: Workflow for the FRET-based MMP inhibition assay.

Secondary Screening: MMP Selectivity Profiling

Compounds that show significant activity in the primary screen should be profiled against a panel of individual MMP isoforms to determine their selectivity. This is crucial as non-selective MMP inhibitors have been associated with off-target effects in clinical trials.[5] The FRET-based assay described above can be adapted for this purpose by using specific MMP enzymes (e.g., MMP-1, MMP-2, MMP-3, MMP-9, MMP-13, MMP-14) and, if necessary, isoform-specific substrates.

Recommended MMP Panel for Selectivity Screening:

MMP IsoformRationale for Inclusion
MMP-1 (Collagenase-1) A key anti-target; inhibition is associated with musculoskeletal side effects.[8]
MMP-2 (Gelatinase-A) Implicated in tumor invasion and angiogenesis.
MMP-9 (Gelatinase-B) A major target in inflammation and cancer.[9]
MMP-13 (Collagenase-3) A primary target in osteoarthritis.[2][10]
MMP-14 (MT1-MMP) A membrane-type MMP involved in the activation of other MMPs and cellular invasion.[11]
Mechanism of Inhibition Studies

For lead compounds, it is important to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This can be achieved by performing kinetic studies where the initial reaction rates are measured at various substrate and inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor, which is the expected mechanism for compounds with a zinc-binding group, will increase the apparent Kₘ of the substrate without affecting Vₘₐₓ.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological evaluation of the analog library will be used to establish a robust SAR. This will provide critical insights into the molecular interactions between the inhibitors and the MMP active site, guiding the design of more potent and selective compounds.

Expected SAR Trends

Based on existing literature for piperazine-based MMP inhibitors, the following SAR trends can be anticipated:[1][6]

  • The S1' Pocket: The nature of the substituent on the benzyl ring will significantly impact potency and selectivity. Bulky substituents may favor inhibition of MMPs with larger S1' pockets (e.g., MMP-9, MMP-13). The electronic properties of the substituent can also influence binding affinity.

  • The Zinc-Binding Group: Conversion of the carboxylic acid to a hydroxamic acid is expected to increase potency due to the bidentate chelation of the catalytic zinc ion.[12]

  • Stereochemistry: The stereochemistry at the C2 position of the piperazinone ring can have a profound effect on the orientation of the acetic acid and benzyl groups within the enzyme's active site, thus influencing inhibitory activity. Chiral synthesis or separation of enantiomers will be necessary to determine the optimal stereoisomer.

Data Presentation for SAR Analysis

The IC₅₀ values for each compound against the panel of MMPs should be tabulated for easy comparison.

Compound IDBenzyl SubstituentIC₅₀ MMP-1 (nM)IC₅₀ MMP-2 (nM)IC₅₀ MMP-9 (nM)IC₅₀ MMP-13 (nM)
Core 2-MethylDataDataDataData
Analog 1 HDataDataDataData
Analog 2 4-FluoroDataDataDataData
Analog 3 4-MethoxyDataDataDataData
..................

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel MMP inhibitors. The synthetic routes outlined in this guide are flexible and amenable to the creation of diverse chemical libraries. The detailed biological evaluation protocols provide a clear path for identifying potent and selective inhibitors.

Future work should focus on:

  • Lead Optimization: Iterative design and synthesis of new analogs based on the established SAR to further improve potency and selectivity.

  • In Vivo Evaluation: Promising lead compounds should be advanced to cell-based assays and subsequently to in vivo models of MMP-driven diseases to assess their efficacy and pharmacokinetic properties.

  • Structural Biology: Co-crystallization of lead compounds with target MMPs will provide invaluable structural information to guide further rational drug design.

This in-depth guide provides the necessary framework for researchers to embark on the exploration of this exciting class of potential therapeutic agents.

References

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An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Piperazine Scaffold as a "Privileged" Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in FDA-approved drugs is a testament to its status as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets.[1] Piperazine derivatives have demonstrated significant pharmacological activity, particularly as antipsychotic, antidepressant, and anxiolytic agents that modulate the monoamine pathways.[2]

The unique physicochemical properties of the piperazine moiety—including its diprotic basicity, capacity for hydrogen bonding, and structural rigidity—often confer favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1][3][4] These advantageous properties make the piperazine scaffold a high-value target for novel drug design. Computational, or in silico, methods provide a rapid and cost-effective pathway to explore the vast chemical space of piperazine derivatives, predict their binding affinities, and prioritize candidates for synthesis and experimental testing.[5]

This guide provides a comprehensive, technically-grounded walkthrough of the in silico modeling and molecular docking workflow tailored for the exploration of piperazine-based compounds. It is designed for researchers and drug development professionals to not only execute these computational experiments but to understand the critical scientific rationale behind each step, ensuring the generation of robust, reliable, and actionable data.

Conceptual Framework: The "Lock and Key" in a Digital World

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a piperazine derivative) when bound to a second (the receptor, typically a protein target) to form a stable complex.[6][7] The core objective is to identify the most plausible binding pose and estimate the strength of the interaction, commonly expressed as a binding affinity or docking score.[6][8][9]

This process is a digital representation of the "lock and key" model of molecular recognition. However, it's a dynamic process. Most modern docking algorithms account for the flexibility of the ligand and, in more advanced methods like Induced Fit Docking (IFD), the flexibility of the receptor's binding site.[10][11] The accuracy of a docking simulation is fundamentally dependent on two key components: the sampling algorithm , which explores the conformational space of the ligand within the binding site, and the scoring function , which estimates the binding free energy for each sampled pose.

The In Silico Workflow: A Validated Protocol for Piperazine Derivatives

A successful docking study is not a single event but a multi-stage process where each step builds upon the last. The integrity of the final results is contingent on the meticulous execution of each phase.

G cluster_0 Phase 1: Pre-Processing cluster_1 Phase 2: Docking & Validation cluster_2 Phase 3: Post-Processing & Analysis cluster_3 Output P1 Target Identification & Structure Retrieval (e.g., PDB) P2 Receptor Preparation (Clean, Add H, Assign Charges) P1->P2 P4 Binding Site Definition (Grid Generation) P2->P4 P3 Ligand Library Preparation (2D->3D, Ionization, Tautomers) P3->P4 D1 Protocol Validation (Re-docking Native Ligand) P4->D1 D2 Virtual Screening (Docking Piperazine Library) D1->D2 A1 Pose Analysis & Scoring (GlideScore, Vina Score) D2->A1 A2 Interaction Analysis (H-bonds, Hydrophobic) A1->A2 A4 ADMET Prediction (In Silico) A1->A4 A3 Advanced Rescoring (MM/GBSA, MM/PBSA) A2->A3 O1 Prioritized Hit List of Piperazine Compounds A3->O1 A4->O1

Caption: High-level workflow for in silico docking of piperazine compounds.

Phase 1: Pre-Processing and System Preparation (The Foundation)

The quality of your input structures directly dictates the quality of your docking results. Garbage in, garbage out.

Step-by-Step Protocol: Receptor Preparation

  • Obtain Receptor Structure: Download the 3D structure of your target protein from a reputable database like the RCSB Protein Data Bank (PDB).[7]

    • Expert Insight: Choose a high-resolution crystal structure (<2.5 Å) if possible. Critically examine the structure for missing residues or loops, which may need to be modeled.[10] If the target has a co-crystallized ligand, it is invaluable for defining the binding site and validating your docking protocol.

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless you have a specific hypothesis that a particular water molecule is critical for binding.

  • Add Hydrogens & Assign Protonation States: Experimental structures often lack hydrogen atoms. Add them using molecular modeling software. The protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are critical and should be assigned based on the physiological pH (typically ~7.4).

    • Expert Insight: The two nitrogen atoms in the piperazine core are basic. Their protonation state at physiological pH is crucial for forming electrostatic interactions and hydrogen bonds. Ensure your ligand preparation protocol correctly assigns these states.

  • Assign Partial Charges: Assign partial atomic charges to the receptor atoms using a well-established force field (e.g., OPLS, AMBER). This is essential for the scoring function to calculate electrostatic interactions.

  • Define the Binding Site (Grid Generation): Define a bounding box, or "grid," that encompasses the active site where the ligand will be docked.[6] If a co-crystallized ligand is present, the grid is typically centered on its location.[6]

Step-by-Step Protocol: Piperazine Ligand Preparation

  • Obtain Ligand Structures: Piperazine derivatives can be sketched in 2D and converted to 3D, or downloaded from databases like PubChem or ZINC.[7][12]

  • Generate 3D Conformations: Convert the 2D structures into low-energy 3D conformations.

  • Handle Ionization and Tautomeric States: Generate possible ionization states at physiological pH. For piperazine, this is particularly important due to its basic nitrogens. Also, generate relevant tautomers for any applicable functional groups on the derivatives.

  • Energy Minimization: Perform a final energy minimization of the ligand structures to relieve any steric strain and arrive at a stable conformation.[10]

Phase 2: Molecular Docking and Protocol Validation (The Experiment)

This phase involves the actual docking calculation and, critically, a self-validating step to ensure the chosen protocol is reliable for your specific target.

Step-by-Step Protocol: Docking & Validation

  • Protocol Validation (Self-Validation): If you have a crystal structure with a co-crystallized native ligand, your first step is to remove this ligand and then dock it back into the binding site using your prepared receptor and chosen docking program.

    • Trustworthiness Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[13] An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the known binding mode.[14] If the RMSD is high, you must revisit your preparation steps or docking parameters before proceeding.

  • Virtual Screening: Once the protocol is validated, dock your prepared library of piperazine compounds against the receptor grid.

    • Expert Insight: Depending on the library size, you can choose different docking precisions. For very large libraries, a high-throughput virtual screening (HTVS) mode is faster. For smaller, focused libraries, standard precision (SP) or extra precision (XP) modes provide more accurate but computationally intensive results.[15]

Common Docking Software Approach Typical Use Case
AutoDock Vina [16]Open-source, gradient-optimization searchAcademic research, standard virtual screening
Schrödinger Glide [15][17]Commercial, hierarchical filters, precision modes (HTVS, SP, XP)Pharmaceutical industry, large-scale screening, lead optimization
UCSF DOCK [12]One of the original docking programs, various scoring functionsAcademic research, method development
Induced Fit Docking (IFD) [11]Commercial (Schrödinger), models receptor flexibilityDocking to proteins with known conformational changes upon binding
Phase 3: Post-Processing and Data Analysis (The Interpretation)

A raw docking score is not the end of the story. A thorough analysis of the binding poses and interactions is required to select the most promising candidates.

G DOCK Docking Results (Poses & Scores) FILTER1 Filter by Score (e.g., GlideScore < -7.0 Vina Score < -8.0) DOCK->FILTER1 VISUAL Visual Inspection of Top Poses FILTER1->VISUAL INTERACTION Analyze Key Interactions (H-Bonds, Pi-Pi Stacking, Salt Bridges) VISUAL->INTERACTION RESCORING Rescore with MM/GBSA or MM/PBSA INTERACTION->RESCORING HITS Final Hit List RESCORING->HITS

Caption: Funnel approach for post-docking analysis and hit selection.

Step-by-Step Protocol: Analysis and Hit Selection

  • Rank by Docking Score: Initially, rank all docked piperazine derivatives by their scoring function (e.g., GlideScore, Vina binding affinity). Lower energy scores generally indicate stronger binding.[7]

  • Visual Inspection: Do not blindly trust the scores. Visually inspect the binding poses of the top-ranked compounds.

    • Expert Insight: Look for poses that make sense chemically. Are the hydrogen bonds well-formed? Are hydrophobic parts of the ligand in greasy pockets of the receptor? Is the piperazine core making key electrostatic or hydrogen bond interactions as hypothesized? A high-scoring pose with poor interactions may be a computational artifact.

  • Interaction Analysis: Characterize the specific non-covalent interactions between the ligand and receptor residues. This includes hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. The piperazine nitrogens are often key hydrogen bond acceptors or, when protonated, donors.

  • Rescoring with MM/PBSA or MM/GBSA: For a more rigorous evaluation of your top candidates, use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA).[18] These methods provide a more accurate estimation of binding free energy by incorporating solvation effects, which are often simplified in standard docking scores.[18][19][20]

  • In Silico ADMET Prediction: For the final list of promising candidates, perform in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[21] This early assessment helps to flag compounds that may have poor drug-like properties, saving significant time and resources downstream.

Data Presentation: A Case Study Example

To illustrate the output, consider a hypothetical docking study of three piperazine derivatives against a protein kinase target.

Compound ID Docking Score (kcal/mol) MM/GBSA ΔG Bind (kcal/mol) Key Interactions Observed Predicted Oral Bioavailability
PZ-001 -9.1-55.8H-bond with Asp184 (hinge); Hydrophobic interaction with Leu78High
PZ-002 -8.5-42.1H-bond with Asp184 (hinge)High
PZ-003 -9.5-35.5Hydrophobic interaction only; poor geometryLow
Native Ligand -10.2 (RMSD: 1.1 Å)-60.2H-bond with Asp184; Pi-stacking with Phe168N/A

Expert Analysis: In this example, while PZ-003 has the best initial docking score, its MM/GBSA score is significantly worse, and it lacks the critical hydrogen bond to the hinge region seen in the native ligand. PZ-001, however, shows a strong docking score, a favorable MM/GBSA energy, and mimics the key interactions of the native ligand, making it the most promising candidate for synthesis.

Conclusion and Future Outlook

In silico modeling and molecular docking are powerful tools for accelerating the discovery of novel piperazine-based therapeutics. By following a structured, self-validating workflow, researchers can effectively screen large virtual libraries, gain mechanistic insights into protein-ligand interactions, and prioritize compounds with the highest probability of success.

References

  • Benchchem. (n.d.). In Silico Modeling and Docking Studies of 1-(Furan-2-ylmethyl)piperidin-4-amine: A Technical Guide.
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  • Unknown. (n.d.). In silico docking analysis of piperine with cyclooxygenases.
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The Alchemist's Ring: A Senior Scientist's Guide to Substituted Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as one of the most ubiquitous and privileged scaffolds in modern medicinal chemistry. Its unique structural and physicochemical properties—namely the ability of its nitrogen atoms to serve as hydrogen bond acceptors and donors—impart favorable pharmacokinetic and pharmacodynamic profiles to drug candidates.[1][2] This versatility has led to the incorporation of the piperazine motif into a vast array of blockbuster drugs, targeting a wide spectrum of diseases including cancer, depression, and viral infections.[2][3][4]

However, the therapeutic efficacy of a piperazine-containing molecule is critically dependent on the nature and position of its substituents. The precise control over the substitution pattern on both the nitrogen and carbon atoms of the ring is therefore a paramount challenge in synthetic organic chemistry. This guide provides an in-depth exploration of the core synthetic strategies for accessing the rich chemical space of substituted piperazines, moving from classical, robust methods to modern, highly selective catalytic transformations. We will delve into the "why" behind the "how," offering insights into the mechanistic underpinnings that govern these powerful reactions.

Part 1: Mastering Nitrogen Substitution - The Gateway to Diversity

The majority of piperazine-containing drugs feature substitution at one or both nitrogen atoms.[3] The methods to achieve this are well-established and form the bedrock of piperazine chemistry.

N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and widely employed method for the N-alkylation of piperazines.[5] This one-pot reaction proceeds through two key steps: the formation of an iminium ion intermediate from the piperazine nitrogen and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding N-alkylated piperazine.[5]

Causality of Experimental Choices:

  • The Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of a wide range of functional groups. It is less basic than sodium cyanoborohydride, minimizing side reactions.

  • Reaction Conditions: The initial iminium ion formation is typically favored under slightly acidic conditions, which can be achieved by the addition of acetic acid or by using a hydrochloride salt of the amine.[5]

Experimental Protocol: General Procedure for Reductive Amination [5]

  • Reaction Setup: To a solution of the piperazine (1.0 equiv) and the aldehyde or ketone (1.1-1.2 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, dichloroethane, or THF), add a catalytic amount of acetic acid.

  • Imine/Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

N-Arylation: The Power of Palladium Catalysis

The formation of an N-aryl bond is a cornerstone of modern drug discovery, and the Buchwald-Hartwig amination has emerged as the preeminent method for this transformation.[6][7][8] This palladium-catalyzed cross-coupling reaction provides a powerful and general route to N-arylpiperazines from readily available aryl halides or triflates.[6][8]

The Catalytic Cycle: A Mechanistic Insight

The efficacy of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is illustrated below.

Buchwald_Hartwig Pd(0)L Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Ar-Pd(II)(L)-X Ar-Pd(II)-X Complex Oxidative\nAddition->Ar-Pd(II)(L)-X Ligand\nExchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand\nExchange Piperazine Piperazine Piperazine->Ligand\nExchange Ar-Pd(II)(L)-Piperazine Ar-Pd(II)-Piperazine Complex Ligand\nExchange->Ar-Pd(II)(L)-Piperazine Reductive\nElimination Reductive Elimination Ar-Pd(II)(L)-Piperazine->Reductive\nElimination Base Base Base->Ligand\nExchange Reductive\nElimination->Pd(0)L Catalyst Regeneration N-Arylpiperazine N-Arylpiperazine Reductive\nElimination->N-Arylpiperazine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Trustworthiness of the Protocol:

The key to a successful Buchwald-Hartwig amination lies in the exclusion of oxygen and water, as the active Pd(0) catalyst is sensitive to oxidation. The use of an inert atmosphere (nitrogen or argon) is mandatory. Modern, air-stable pre-catalysts have been developed to simplify the experimental setup.[6]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-Piperazine [8]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (e.g., NaO-t-Bu, Cs₂CO₃, 1.4-2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., toluene, dioxane) via syringe. In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst and ligand (e.g., RuPhos) and add the required amount to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting aryl halide is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Buchwald-Hartwig Amination Classical SNAr
Substrate Scope Broad (electron-rich and -poor aryl halides)[6]Limited to electron-deficient arenes
Reaction Conditions Mild to moderate temperaturesOften requires high temperatures
Catalyst Palladium-basedTypically catalyst-free
Functional Group Tolerance Generally highModerate

Table 1: Comparison of N-arylation methods.

Part 2: Forging the Ring - De Novo Synthesis of the Piperazine Core

While functionalization of a pre-existing piperazine ring is common, constructing the heterocycle from acyclic precursors offers a powerful strategy for accessing unique substitution patterns.

The Diethanolamine Route: A Classic Convergent Approach

A long-standing and industrially relevant method for the synthesis of N-arylpiperazines involves the cyclization of diethanolamine with an aniline derivative.[9][10] This process typically involves the in-situ formation of a bis(2-haloethyl)amine intermediate, which then undergoes cyclization with the aniline.[9]

Diethanolamine_Route Diethanolamine Diethanolamine Step1 Halogenation Diethanolamine->Step1 HBr HBr or SOCl₂ HBr->Step1 Bis(2-haloethyl)amine Bis(2-haloethyl)amine Intermediate Step1->Bis(2-haloethyl)amine Step2 Cyclization Bis(2-haloethyl)amine->Step2 Aniline Aryl Amine Aniline->Step2 N-Arylpiperazine N-Arylpiperazine Step2->N-Arylpiperazine

Caption: Synthesis of N-arylpiperazines from diethanolamine.

Causality of Experimental Choices:

  • Halogenating Agent: Thionyl chloride (SOCl₂) or hydrobromic acid (HBr) are commonly used to convert the hydroxyl groups of diethanolamine into good leaving groups (chlorides or bromides).[9]

  • Temperature Control: The initial halogenation step is often exothermic and requires careful temperature control. The subsequent cyclization typically requires elevated temperatures to drive the reaction to completion.[9]

Experimental Protocol: One-Pot Synthesis of 1-(2,3-dichlorophenyl)piperazine [9]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, charge diethanolamine.

  • Halogenation: Slowly add 48% hydrobromic acid while maintaining the temperature. Heat the mixture (e.g., to 120-130 °C) for several hours.

  • Cyclization: Cool the reaction mixture and then slowly add 2,3-dichloroaniline dropwise. Heat the mixture to a higher temperature (e.g., 130-150 °C) and maintain for several hours.

  • Work-up: Cool the mixture and neutralize with a strong base (e.g., 20% aqueous NaOH). Extract the product with an organic solvent like toluene.

  • Purification: Wash the organic layer with water, dry it, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Part 3: The Frontier - Asymmetric Synthesis and C-H Functionalization

The demand for enantiomerically pure and structurally complex piperazines has driven the development of sophisticated synthetic methodologies.

Asymmetric Synthesis of Chiral Piperazines

Accessing enantiopure piperazines is crucial, as the stereochemistry of substituents can dramatically impact biological activity. Several elegant strategies have been developed:

  • Asymmetric Hydrogenation: The iridium-catalyzed asymmetric hydrogenation of substituted pyrazines, activated by alkyl halides, provides a direct route to a wide range of chiral piperazines with high enantioselectivity.[11][12] Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols yields chiral piperazin-2-ones, which can be further converted to chiral piperazines.[13][14]

  • From Chiral Pool Starting Materials: A practical and scalable approach involves starting from readily available α-amino acids.[15] This multi-step synthesis allows for the construction of orthogonally protected, enantiomerically pure 2-substituted piperazines.[15]

Direct C-H Functionalization: A Paradigm Shift

While nitrogen substitution is well-explored, methods for the direct functionalization of the carbon atoms of the piperazine ring have been less common until recently.[3][16] Modern photoredox catalysis has opened up new avenues for direct C–H arylation, vinylation, and alkylation of the piperazine core.[1][3][16] These methods offer a more atom-economical and efficient way to introduce complexity to the piperazine scaffold, avoiding lengthy de novo syntheses.[16]

Mechanism of Photoredox C-H Arylation:

The process is typically initiated by a photocatalyst, which, upon excitation by visible light, engages in a single-electron transfer (SET) with the N-protected piperazine. This generates a nitrogen-centered radical cation, which then undergoes deprotonation at the adjacent C-H bond to form an α-amino radical. This key radical intermediate can then be intercepted by a suitable coupling partner, such as an electron-deficient arene, to form the new C-C bond.[1][16]

Conclusion and Future Outlook

The synthesis of substituted piperazines is a mature yet continually evolving field. While classical methods like reductive amination and the diethanolamine synthesis remain workhorses in both academic and industrial settings, modern catalytic approaches are revolutionizing how chemists approach this privileged scaffold. The advent of powerful cross-coupling reactions like the Buchwald-Hartwig amination has made N-arylation a routine transformation. The next frontier is undoubtedly the selective and predictable functionalization of the piperazine's carbon framework. Asymmetric catalysis and direct C-H functionalization are poised to unlock unprecedented structural diversity, providing the next generation of piperazine-based therapeutics. The ongoing innovation in this area ensures that the piperazine ring will continue to be a central feature in the design of future medicines.

References

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016). Organic Letters. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016). Organic Letters. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2018). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules. [Link]

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  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2024). Chemical Biology & Drug Design. [Link]

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Whitepaper: A Strategic Framework for Elucidating the Therapeutic Targets of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of pathologies, from central nervous system disorders to infectious diseases.[1][2] The compound 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS: 1022918-77-9) represents a novel chemical entity with this valuable core.[3][4] However, its biological activity and specific molecular targets remain uncharacterized. This technical guide presents a comprehensive, multi-pronged strategy for the de-novo identification and validation of its potential therapeutic targets. We eschew a rigid, one-size-fits-all approach, instead detailing a logical and efficient workflow that integrates computational prediction with robust, state-of-the-art experimental methodologies. This framework is designed to guide researchers from initial hypothesis generation through to definitive target validation, ultimately paving the way for preclinical development.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms that offers a unique combination of structural rigidity, synthetic tractability, and favorable pharmacokinetic properties.[1][5] This has made it a cornerstone in the development of drugs for numerous conditions, including neurological disorders, cardiovascular diseases, and cancer.[1][6] Many piperazine derivatives exert their pharmacological effects by modulating the activity of G protein-coupled receptors (GPCRs), ion channels, and various enzymes, often engaging with the monoamine pathways.[1][7]

The subject of this guide, this compound, possesses this key scaffold. Its structure suggests potential for specific molecular interactions, yet in the absence of published biological data, a systematic approach is required to uncover its mechanism of action. This document provides the strategic and methodological framework for that endeavor.

A Phased Approach to Target Identification & Validation

We propose a multi-phase workflow designed to efficiently identify and validate the molecular targets of our lead compound. This process begins with broad, unbiased screening methods and progressively narrows the focus to high-confidence candidate proteins, which are then subjected to rigorous validation.

G cluster_0 Phase 1: Target Identification cluster_0_1 Affinity-Based Methods cluster_0_2 Label-Free Methods cluster_1 Phase 2: Target Validation compound Test Compound 2-[1-(2-Methylbenzyl)-3-oxo- 2-piperazinyl]-acetic acid ap_ms Affinity Purification- Mass Spectrometry (AP-MS) compound->ap_ms cetsa Cellular Thermal Shift Assay (CETSA) compound->cetsa hits Candidate Protein 'Hit List' ap_ms->hits cetsa->hits biochem Biochemical Validation (Binding Assays, Enzyme Kinetics) hits->biochem cellular Cellular Validation (CRISPR/siRNA, Reporter Assays) hits->cellular validated_target Validated Therapeutic Target biochem->validated_target cellular->validated_target

Figure 1: A strategic workflow for target identification and validation.

Rationale for Method Selection

Target identification is a critical yet challenging stage in drug discovery.[8] A successful strategy often employs orthogonal approaches to build a compelling case for a specific target. We recommend a dual-pronged approach utilizing one affinity-based and one label-free method.[9]

  • Affinity-Based Approach (e.g., AP-MS): These methods use a modified version of the small molecule to physically isolate its binding partners from a complex biological mixture like a cell lysate.[8][10] This provides a direct physical link between the drug and its potential targets.

  • Label-Free Approach (e.g., CETSA): These techniques assess target engagement in an unperturbed physiological context (live cells or lysates) by measuring changes in protein stability upon drug binding.[9] A key advantage is that the small molecule is used in its native, unmodified state, avoiding potential artifacts from chemical tags or linkers.[8]

Table 1: Comparison of Primary Target Identification Methodologies

MethodPrincipleAdvantagesDisadvantages
Affinity Purification-Mass Spectrometry (AP-MS) The compound is immobilized on a solid support (e.g., beads) to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.[8][9]Directly identifies binding partners; well-established methodology.Requires chemical modification of the compound, which may alter its activity; can identify indirect binders.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against heat-induced denaturation. This change in thermal stability is quantified across the proteome.[9]Label-free (uses unmodified compound); confirms direct target engagement in a cellular environment.Less sensitive for weak binders; requires specialized equipment for proteome-wide analysis.
Drug Affinity Responsive Target Stability (DARTS) Similar to CETSA, this method relies on the principle that drug binding can protect a target protein from protease-mediated degradation.[8][10]Label-free; does not require heating.May not be suitable for all proteins; protease accessibility can be a confounding factor.

Detailed Experimental Protocols

The following sections provide detailed, actionable protocols for the primary experiments proposed in our workflow.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the synthesis of an affinity probe and its use to isolate binding proteins from a cell lysate.

Causality: The core principle is that a small molecule immobilized on a matrix will selectively retain its binding partners while non-interacting proteins are washed away.[10] The success of this experiment hinges on attaching the compound to the matrix via a linker at a position that does not interfere with its binding activity. Based on the structure, the carboxylic acid moiety is the most logical point for linker attachment.

Step-by-Step Methodology:

  • Probe Synthesis:

    • Synthesize an amine-reactive derivative of the compound by activating the carboxylic acid group (e.g., via NHS-ester chemistry).

    • Covalently couple the activated compound to an amine-functionalized solid support, such as NHS-activated agarose beads, through a flexible linker (e.g., polyethylene glycol).

    • Prepare a control matrix by deactivating the beads with a quenching agent (e.g., ethanolamine) to account for non-specific binding to the matrix itself.

  • Cell Lysate Preparation:

    • Culture a relevant human cell line (e.g., a neuroblastoma line like SH-SY5Y, given the prevalence of piperazines in CNS drugs) to ~80-90% confluency.

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris. Determine protein concentration using a BCA assay.

  • Affinity Pull-Down:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the compound-coupled beads and the control beads separately.

    • To identify specific binders, perform a competition experiment by incubating a parallel sample with the compound-coupled beads and a molar excess of the free, unmodified compound.

    • Incubate all samples for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the free compound.

  • Protein Identification by LC-MS/MS:

    • Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie or silver stain).

    • Excise unique bands that appear in the experimental lane but not the control or competition lanes.

    • Perform in-gel tryptic digestion of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired mass spectra against a human protein database (e.g., UniProt/Swiss-Prot). Proteins that are significantly enriched on the compound beads compared to control/competition beads are considered primary candidates.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol confirms direct target engagement in a cellular context without modifying the compound.

Causality: The binding of a ligand (the compound) to its target protein increases the protein's conformational stability.[9] This increased stability makes the protein more resistant to unfolding and aggregation when heated. By measuring the amount of soluble protein remaining after heating to various temperatures, we can identify which proteins are stabilized by the compound.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture a relevant cell line in multi-well plates.

    • Treat the cells with the compound at a relevant concentration (e.g., 10x the expected EC50) or with a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a physiological buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction (containing properly folded proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the soluble proteome. For a targeted approach, use Western blotting to probe for specific candidate proteins identified from AP-MS.

    • For an unbiased, proteome-wide analysis, subject the samples to tryptic digestion followed by quantitative mass spectrometry (e.g., using TMT labeling).

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for a specific protein in the presence of the compound indicates stabilization and direct binding.

Hypothetical Target Class & Signaling Pathway

Given the prevalence of piperazine-containing drugs as modulators of CNS activity, a plausible hypothesis is that this compound interacts with a GPCR involved in neurotransmission, such as a serotonin (5-HT) or dopamine (D) receptor.[5][7]

G compound Piperazine Compound receptor GPCR (e.g., 5-HT Receptor) compound->receptor Binding & Modulation g_protein G Protein (Gα, Gβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Regulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade (e.g., PKA) second_messenger->downstream response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) downstream->response

Figure 2: Hypothetical GPCR signaling pathway modulated by the piperazine compound.

This pathway illustrates a common mechanism for piperazine-based drugs.[7] The compound could act as an agonist, antagonist, or allosteric modulator at the receptor, initiating or inhibiting a downstream cascade that ultimately alters neuronal function. Validation experiments, such as cAMP assays or calcium flux assays, would be required to confirm this hypothesis and characterize the nature of the interaction.

Conclusion

The compound this compound, by virtue of its piperazine core, holds significant therapeutic potential. This guide outlines a robust, logical, and experimentally sound strategy to move from an uncharacterized molecule to one with validated therapeutic targets. By combining the strengths of affinity-based and label-free proteomics with rigorous biochemical and cellular validation, researchers can systematically uncover the compound's mechanism of action. The insights gained from this workflow will be instrumental in defining its therapeutic utility and guiding its future development as a potential treatment for human disease.

References

  • Al-Mekhlafi, F. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Chemspace. (2024). Target Identification and Validation in Drug Discovery. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Rathi, E., et al. (2024). Piperazine derivatives of existing drug molecules. ResearchGate. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

Sources

Uncharted Territory: A Methodological Guide to Investigating Novel Piperazine Compounds, Exemplified by CAS 1022918-77-9

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigma of CAS 1022918-77-9

In the vast landscape of chemical compounds, many are synthesized as potential building blocks or intermediates, their biological activities yet to be explored. CAS number 1022918-77-9, identified as 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid, appears to fall into this category. An extensive review of scientific literature and patent databases reveals a conspicuous absence of published research on its specific biological applications, mechanism of action, or established in vitro or in vivo effects. The compound is available from several chemical suppliers, indicating its accessibility for research, but it remains, from a biological standpoint, a tabula rasa.

This guide, therefore, pivots from a review of established data to a prospective methodological framework. For the researcher holding a vial of this compound, or any novel molecule with a similar piperazine core, the question is not "What is known?" but "How do we begin to know?" This document serves as a technical and strategic guide to systematically characterize the bioactivity of such a compound, leveraging the well-established importance of the piperazine scaffold in modern pharmacology. We will proceed with scientific integrity, outlining a logical, self-validating workflow from initial screening to preliminary mechanistic insights.

Part 1: The Piperazine Scaffold - A Foundation of Pharmacological Privilege

The piperazine ring is a ubiquitous motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of the piperazine scaffold have been successfully developed into drugs with a vast array of clinical applications, including:

  • Antipsychotics and Antidepressants: Acting on dopamine and serotonin receptors.

  • Antihistamines: Targeting histamine H1 receptors.

  • Antimicrobials and Antivirals: Exhibiting activity against various pathogens.

  • Anticancer Agents: Modulating pathways involved in cell proliferation and survival.

The structure of this compound contains this critical piperazine core, along with a benzyl group and an acetic acid moiety, features that suggest potential interactions with various biological targets. The challenge and opportunity lie in its systematic evaluation.

Part 2: A General Workflow for Novel Compound Characterization

The journey from an unknown compound to a potential lead molecule is a multi-step process. Below is a detailed, experience-driven workflow designed to efficiently assess the biological potential of a novel piperazine derivative like CAS 1022918-77-9.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Preliminary Mechanism of Action (MoA) A Compound Acquisition & QC (Purity, Identity Verification) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B Solubilize in DMSO C Phenotypic Screening (e.g., High-Content Imaging) B->C Identify non-toxic conc. D Receptor Binding Assays (Panel for CNS targets) C->D Based on phenotypic hits or structural similarity E Enzyme Inhibition Assays (Kinase, Protease panels) C->E Based on phenotypic hits or structural similarity F Functional Cellular Assays (e.g., Calcium Flux, cAMP) C->F Based on phenotypic hits or structural similarity G Dose-Response & IC50/EC50 Determination D->G Confirmed 'Hit' E->G Confirmed 'Hit' F->G Confirmed 'Hit' H Target Validation (siRNA, CRISPR) G->H I Pathway Analysis (Western Blot, qPCR) H->I

Caption: A generalized workflow for the initial characterization of a novel compound.

Step-by-Step Experimental Protocols

This initial step is crucial to determine the concentration range at which the compound can be studied without causing non-specific cell death, which could confound results from more specific assays.

Objective: To determine the concentration of CAS 1022918-77-9 that reduces cell viability by 50% (IC50) in a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if anti-proliferative activity is suspected).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of CAS 1022918-77-9 in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium + DMSO (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Causality and Trustworthiness: This protocol includes positive and vehicle controls to validate the assay's performance. By measuring mitochondrial activity, it provides a robust, quantifiable readout of cell viability, ensuring that subsequent functional assays are performed at non-cytotoxic concentrations.

Given the piperazine scaffold's prevalence in CNS-acting drugs, a logical next step is to screen the compound against a panel of common CNS receptors.

Objective: To assess the binding affinity of CAS 1022918-77-9 to a panel of G-protein coupled receptors (GPCRs), such as dopamine (D1, D2) and serotonin (5-HT2A, 5-HT2C) receptors.

Methodology: This protocol describes a competitive radioligand binding assay, a gold standard for determining receptor affinity.

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the target receptor of interest.

  • Assay Buffer: Prepare a binding buffer specific to the receptor being assayed (composition is target-dependent but typically contains Tris-HCl, MgCl2, and other salts).

  • Reaction Setup: In a 96-well plate, combine:

    • The cell membranes.

    • A known radioligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors) at a concentration near its Kd.

    • Varying concentrations of the test compound (CAS 1022918-77-9).

    • For non-specific binding control wells, add a high concentration of a known, unlabeled ligand (e.g., haloperidol).

    • For total binding wells, add only the vehicle (DMSO).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the log of the compound concentration and fit to a one-site competition curve to determine the Ki (inhibition constant).

Expertise and Validation: The inclusion of controls for total and non-specific binding is critical for calculating the actual specific binding inhibited by the test compound. This method directly measures the interaction between the compound and its target, providing a quantitative measure of affinity (Ki) that is highly reproducible and foundational for further mechanistic studies.

Part 3: Hypothetical Signaling Pathway and Data Presentation

Should the binding assays reveal a high affinity for a specific receptor, for instance, the Dopamine D2 receptor, the next logical step would be to investigate its effect on the downstream signaling pathway.

G Ligand Dopamine or CAS 1022918-77-9 (Antagonist?) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression) PKA->Response Phosphorylates targets

Caption: Hypothetical inhibitory signaling pathway for a Dopamine D2 receptor antagonist.

Data Presentation: Summarizing Hypothetical Screening Results

Quantitative data from initial screens should be summarized in clear, concise tables for easy comparison and decision-making.

Table 1: Hypothetical Cytotoxicity and Receptor Binding Profile of CAS 1022918-77-9

Assay TypeTarget Cell Line / ReceptorEndpointResult
Cytotoxicity HEK293IC50> 100 µM
MCF-7IC5045.2 µM
Receptor Binding Dopamine D1Ki> 10 µM
Dopamine D2Ki87 nM
Serotonin 5-HT2AKi1.2 µM
Serotonin 5-HT2CKi950 nM

This hypothetical data would suggest that CAS 1022918-77-9 is largely non-toxic to non-cancerous cells at concentrations up to 100 µM, shows moderate cytotoxicity to a breast cancer cell line, and has a potent and selective binding affinity for the Dopamine D2 receptor. This would strongly justify focusing subsequent research on its potential as a D2 receptor modulator.

Conclusion and Future Directions

While CAS number 1022918-77-9 currently has no defined biological role in public-domain literature, its piperazine core structure places it in a class of compounds with immense pharmacological potential. The workflow and protocols detailed in this guide provide a robust, scientifically sound framework for any researcher seeking to elucidate the activity of this or any other novel chemical entity. The path forward involves methodical screening, target validation, and a deep dive into the mechanism of action. It is through such systematic investigation that uncharacterized molecules on a supplier's shelf can be transformed into valuable tools for understanding biology and potentially, into the therapeutics of tomorrow.

References

As this guide is a methodological framework for an uncharacterized compound, direct references for its activity are not available. The following references provide authoritative context for the techniques and concepts described.

  • Principles of Drug Discovery. Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition. URL: [Link]

  • The MTT Assay for Cell Viability. Source: Nature Protocols. URL: [Link]

  • Radioligand Binding Assays: Theory and Practice. Source: Current Protocols in Pharmacology. URL: [Link]

  • The Privileged Piperazine Scaffold in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery - An In-depth Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperazine-based compounds, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the fundamental physicochemical properties that make this moiety so versatile, explore its diverse applications across various therapeutic areas, and provide detailed experimental and computational protocols to empower the rational design of novel therapeutics. The inherent versatility of the piperazine structure allows for strategic modifications, enabling the fine-tuning of pharmacological activity.[3][4]

The unique characteristics of the piperazine moiety, including its basicity, conformational flexibility, and capacity for substitution at two distinct points, provide a powerful toolkit for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.[2] This guide will dissect the nuances of piperazine SAR, not by presenting a rigid template, but by weaving a narrative that explains the "why" behind experimental choices and design strategies, grounded in established scientific principles and supported by robust evidence.

I. The Physicochemical Landscape of Piperazine: The Foundation of a Privileged Scaffold

The enduring success of the piperazine ring in drug discovery is intrinsically linked to its unique physicochemical properties, which can be strategically manipulated to optimize drug-like characteristics.

Basicity and pKa: A Tale of Two Nitrogens

As a diprotic base, piperazine possesses two distinct pKa values, typically around 9.8 and 5.6.[5] This allows the piperazine ring to be protonated under physiological conditions, a critical feature for enhancing aqueous solubility and facilitating the formation of stable salts for improved formulation.[6] The two nitrogen atoms also act as hydrogen bond acceptors, while the N-H groups can serve as hydrogen bond donors, enabling potent interactions with biological targets.[3] The ability to modulate the basicity of the two nitrogen atoms through substitution is a key strategy in optimizing both potency and pharmacokinetic profiles.

Conformational Dynamics: A Balancing Act of Rigidity and Flexibility

The piperazine ring predominantly adopts a stable chair conformation.[7] This inherent rigidity can be advantageous in pre-organizing substituents for optimal binding to a target, thereby minimizing the entropic penalty upon binding. However, the piperazine ring also possesses a degree of conformational flexibility, allowing it to act as an adaptable linker between different pharmacophoric elements. The choice of substituents can influence the conformational equilibrium, a factor that can be exploited in drug design to achieve desired biological activity.[8]

II. Deciphering the Structure-Activity Relationship (SAR): A Target-Centric Approach

The true power of the piperazine scaffold lies in its ability to be tailored to interact with a wide array of biological targets. The SAR of piperazine derivatives is highly dependent on the specific protein being targeted.

Piperazines as GPCR Ligands: Modulating the Messengers of the Cell

G-protein coupled receptors (GPCRs) are a major class of drug targets, and piperazine derivatives have proven to be highly effective modulators of their activity. Arylpiperazines, in particular, are a well-established class of ligands for aminergic GPCRs, such as dopamine and serotonin receptors, which are crucial targets in the treatment of central nervous system (CNS) disorders.[1][5][9]

General SAR Principles for Arylpiperazine GPCR Ligands:

  • The N1-Aryl Group: This group is crucial for affinity and selectivity. The nature and substitution pattern of the aryl ring (e.g., phenyl, pyridyl) significantly impact receptor binding. Electron-withdrawing or -donating groups on the aryl ring can modulate potency and functional activity (agonist, antagonist, or partial agonist).

  • The N4-Substituent: This position offers a key vector for introducing diversity and targeting specific sub-pockets within the receptor. The length and nature of the linker, as well as the terminal functional group, are critical determinants of affinity and selectivity.

Diagram: General SAR of Arylpiperazine GPCR Ligands

SAR_GPCR cluster_piperazine Piperazine Core cluster_N1 N1-Aryl Group cluster_N4 N4-Substituent piperazine Piperazine N1_Aryl Aryl Group (Phenyl, Pyridyl, etc.) piperazine->N1_Aryl N1-Substitution N4_Linker Linker (Alkyl chain, etc.) piperazine->N4_Linker N4-Substitution N1_Substituents Substituents (X, Y, Z) (e.g., F, Cl, OMe) N1_Aryl->N1_Substituents Modulates affinity and selectivity N4_Terminal Terminal Group (Amide, Imide, etc.) N4_Linker->N4_Terminal Targets specific sub-pockets Synthesis_Workflow Start Start: Aryl Halide & Piperazine Reaction_Setup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent Start->Reaction_Setup Reaction Buchwald-Hartwig Amination (80-110°C) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization Final_Product Final Product: N-Arylpiperazine Characterization->Final_Product Binding_Assay_Workflow Start Start: Membranes, Radioligand, Test Compounds Incubation Incubation (Equilibrium Binding) Start->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis Result Result: Binding Affinity Analysis->Result Computational_Workflow Start Start: Protein & Ligand Structures Preparation Preparation: - Add Hydrogens - Assign Charges Start->Preparation Docking Molecular Docking: - Predict Binding Pose - Score Poses Preparation->Docking MD_Setup MD Simulation Setup: - Solvation - Ionization Docking->MD_Setup MD_Simulation Molecular Dynamics Simulation MD_Setup->MD_Simulation Analysis Trajectory Analysis: - Stability - Key Interactions MD_Simulation->Analysis Result Result: Binding Mode & Stability Analysis->Result

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Piperazine Derivative

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its unique physicochemical properties often impart favorable pharmacokinetics and the ability to interact with a diverse range of biological targets. This guide focuses on 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS No. 1022918-77-9), a specific derivative whose biological activity and mechanism of action are not yet extensively documented in publicly available literature.

The absence of a defined biological target necessitates a systematic, multi-tiered screening approach to elucidate the compound's potential therapeutic applications. This document provides a series of robust, detailed in vitro protocols designed to serve as a foundational screening cascade. The proposed workflows are not merely a list of steps but are grounded in the common biological roles of piperazine-containing molecules, offering a logical starting point for characterization. We will explore methodologies to assess its activity against common target classes for piperazines, such as G-Protein Coupled Receptors (GPCRs) and enzymes, as well as broader bioactivity screens including antimicrobial and cytotoxicity assays.

This guide is structured to empower the researcher to generate initial data on this novel compound, interpret the results, and make informed decisions about subsequent, more focused investigations.

Compound Handling and Stock Solution Preparation

Scientific integrity begins with accurate and consistent sample preparation. The following protocol outlines the standardized procedure for preparing a high-concentration stock solution of this compound, which will be used for all subsequent in vitro assays.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Protocol:

  • Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh out a precise amount of the compound (e.g., 5 mg). Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).

  • Calculating the Required Volume of DMSO: The molecular weight of this compound is 262.31 g/mol . To create a 10 mM stock solution, use the following formula:

    Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    For 5 mg of the compound: Volume (L) = 0.005 g / (0.010 mol/L * 262.31 g/mol ) = 0.001907 L = 1.907 mL

  • Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

  • Solubilization: Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a standard solvent for dissolving a wide range of organic molecules for use in biological assays. It is miscible with aqueous media, although high concentrations (>0.5-1%) can be toxic to cells.

  • High Concentration Stock: A 10 mM stock solution is a common starting point that allows for a wide range of final assay concentrations while keeping the final DMSO concentration low.

  • Aliquoting: This is a critical step to ensure the integrity and stability of the compound over time, preventing degradation that can occur with multiple freeze-thaw cycles.

Proposed In Vitro Screening Cascade

Given the diverse activities of piperazine derivatives, a logical screening workflow is essential. The following cascade is designed to efficiently probe the most probable biological activities.

Screening_Workflow cluster_0 Compound Preparation cluster_1 Tier 1: Primary Target-Class Screening cluster_2 Tier 2: Broad Bioactivity Profiling cluster_3 Data Analysis & Decision Making Compound 2-[1-(2-Methylbenzyl)-3-oxo- 2-piperazinyl]-acetic acid Powder Stock 10 mM Stock in DMSO Compound->Stock Dissolution GPCR_Screen GPCR Functional Assay (e.g., Calcium Flux or cAMP) Stock->GPCR_Screen Enzyme_Screen Enzyme Inhibition Assay (e.g., Protease or Kinase) Stock->Enzyme_Screen Antimicrobial_Screen Antimicrobial Assay (MIC Determination) Stock->Antimicrobial_Screen Cytotoxicity_Screen Cell Viability/Cytotoxicity Assay (e.g., MTT or Resazurin) Stock->Cytotoxicity_Screen Analysis Calculate IC50/EC50, MIC Evaluate Therapeutic Index GPCR_Screen->Analysis Enzyme_Screen->Analysis Antimicrobial_Screen->Analysis Cytotoxicity_Screen->Analysis Decision Hit Identification & Prioritization for Secondary Assays Analysis->Decision

Caption: Proposed screening workflow for an uncharacterized compound.

Tier 1: Primary Target-Class Screening Protocols

Protocol 1: GPCR Functional Assay (Calcium Flux for Gq-Coupled Receptors)

Many piperazine-containing drugs target GPCRs.[1] A calcium flux assay is a common high-throughput method to screen for modulators of Gq-coupled receptors, which signal through the release of intracellular calcium.

Principle: This assay uses a calcium-sensitive fluorescent dye that is pre-loaded into cells. Upon stimulation of a Gq-coupled receptor by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence that can be measured in real-time. Antagonists will block this effect.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing a Gq-coupled GPCR of interest (e.g., a muscarinic or adrenergic receptor).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM or Cal-520 AM).

  • Probenecid (often included in kits to prevent dye leakage).

  • Known agonist and antagonist for the target receptor (positive controls).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with an injection system.

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the AM ester dye in DMSO and then diluting it in Assay Buffer containing probenecid.

    • Remove the cell culture medium from the plate and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO2, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a dilution series of the test compound (this compound) in Assay Buffer. A common starting range is from 100 µM down to 1 nM. Also prepare solutions for the known agonist and antagonist.

  • Assay Execution (Antagonist Mode):

    • Wash the cells gently with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well.

    • Place the plate into the fluorescence plate reader and set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em ~490/525 nm for Fluo-4).

    • Add the test compound or known antagonist to the wells and incubate for 15-30 minutes.

    • Using the plate reader's injector, add the known agonist (at its EC80 concentration) to the wells.

    • Measure the fluorescence signal immediately and continuously for 60-120 seconds.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the agonist response).

Self-Validation and Controls:

  • Positive Control: A known antagonist for the receptor should demonstrate dose-dependent inhibition.

  • Negative Control: Wells with cells and agonist but no antagonist should show a robust calcium signal.

  • Vehicle Control: The final concentration of DMSO should be consistent across all wells and show no effect on the assay signal.

GPCR_Pathway Ligand Agonist GPCR Gq-Coupled Receptor Ligand->GPCR Activates Antagonist Test Compound (Antagonist?) Antagonist->GPCR Blocks G_Protein Gαq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Fluorescence Increased Fluorescence Ca_Release->Fluorescence Detected by Dye

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

Protocol 2: Generic Enzyme Inhibition Assay (Fluorogenic Protease Assay)

Enzyme inhibition is another major area where piperazine derivatives have found utility.[2][3] A generic protease assay serves as an excellent starting point to screen for inhibitory activity.

Principle: This assay uses a peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When a protease cleaves the peptide, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage and thus suppress the fluorescence signal.

Materials:

  • Purified enzyme (e.g., Trypsin, Chymotrypsin, or a therapeutically relevant protease).

  • Enzyme Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with any necessary cofactors).

  • Fluorogenic peptide substrate specific to the enzyme.

  • Known protease inhibitor (positive control).

  • Black, non-binding 96-well or 384-well microplates.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Compound and Reagent Preparation:

    • Prepare a serial dilution of the test compound in Enzyme Assay Buffer.

    • Prepare solutions of the enzyme and the substrate in cold Enzyme Assay Buffer at 2x the final desired concentration.

  • Assay Procedure:

    • To the wells of the microplate, add the test compound or controls.

    • Add the 2x enzyme solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the 2x substrate solution to all wells.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence kinetically over a period of 30-60 minutes at room temperature or 37°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Controls:

  • Positive Control: A known inhibitor for the enzyme should show dose-dependent inhibition.

  • Negative Control: The vehicle (DMSO) should not affect the enzyme activity.

  • No-Enzyme Control: Wells without enzyme should show no increase in fluorescence, confirming the substrate is stable.

Tier 2: Broad Bioactivity Profiling Protocols

Protocol 3: Antimicrobial Activity (Broth Microdilution for MIC)

Piperazine derivatives have frequently been reported to possess antimicrobial properties.[4][5] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microplates.

  • Spectrophotometer or plate reader capable of measuring OD600.

  • Known antibiotic (e.g., Ciprofloxacin) as a positive control.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of ~5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Start from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

    • Optionally, read the optical density at 600 nm (OD600) using a plate reader. The MIC is the concentration that inhibits ~90% of the growth compared to the vehicle control.

Self-Validation and Controls:

  • Positive Control: The known antibiotic should have an MIC value within its expected range for the quality control strains.

  • Growth Control: Wells containing only bacteria and broth (with vehicle) should show robust turbidity.

  • Sterility Control: Wells containing only broth should remain clear.

Protocol 4: Cell Viability / Cytotoxicity Assay (Resazurin-Based)

Understanding a compound's effect on cell viability is crucial. A cytotoxicity assay helps to determine if the compound is toxic to mammalian cells and establishes a therapeutic window if bioactivity is found in other screens.

Principle: The resazurin (AlamarBlue) assay measures cell viability by using the reducing power of living, metabolically active cells. Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence produced is proportional to the number of viable cells.

Materials:

  • A representative mammalian cell line (e.g., HeLa, HEK293, or a cancer cell line like A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Resazurin sodium salt solution.

  • Doxorubicin or another known cytotoxic agent (positive control).

  • Sterile 96-well microplates.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay:

    • Add the resazurin solution to each well to a final concentration of ~10% of the total volume.

    • Incubate for 1-4 hours, allowing viable cells to convert resazurin to resorufin.

  • Measurement: Measure the fluorescence using a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from no-cell controls).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit to a four-parameter logistic model to calculate the CC50 (concentration that reduces cell viability by 50%).

Self-Validation and Controls:

  • Positive Control: The known cytotoxic agent should induce a dose-dependent decrease in cell viability.

  • Negative (Vehicle) Control: Cells treated with the vehicle (DMSO) should show maximal fluorescence, representing 100% viability.

  • No-Cell Control: Wells with medium and resazurin but no cells serve as the background signal.

Data Presentation and Interpretation

All quantitative data from the dose-response experiments should be summarized in a table for clear comparison.

Assay TypeTarget/Cell LineParameter MeasuredResult (Test Compound)Result (Positive Control)
GPCR Functional e.g., M1 Muscarinic ReceptorIC₅₀ (µM)To be determinede.g., 0.01 µM (Pirenzepine)
Enzyme Inhibition e.g., TrypsinIC₅₀ (µM)To be determinede.g., 0.5 µM (Aprotinin)
Antimicrobial S. aureusMIC (µg/mL)To be determinede.g., 0.015 µg/mL (Ciprofloxacin)
Antimicrobial E. coliMIC (µg/mL)To be determinede.g., 0.008 µg/mL (Ciprofloxacin)
Cytotoxicity e.g., HEK293CC₅₀ (µM)To be determinede.g., 1.2 µM (Doxorubicin)

Interpreting the Results:

  • A low IC50 or EC50 value (<10 µM) in the GPCR or enzyme assays suggests the compound is a "hit" worthy of further investigation.

  • A low MIC value indicates potential as an antimicrobial agent.

  • The CC50 value from the cytotoxicity assay is critical for assessing the therapeutic index (or selectivity index), calculated as CC50 / IC50. A higher ratio is desirable, indicating the compound is more potent against its target than it is toxic to mammalian cells.

Should a "hit" be identified, the next steps would involve secondary, more specific assays to confirm the mechanism of action, determine the mode of inhibition (for enzymes), and evaluate activity against a broader panel of related targets to assess selectivity.

References

  • Joshi, S. D., et al. (2022). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Florida Gulf Coast University. Available at: [Link]

  • Garippa, R. J., et al. (2006). High-throughput confocal microscopy for β-arrestin-green fluorescent protein translocation G protein-coupled receptor assays using the Evotec Opera. Methods in Enzymology, 414, 99–120. Available at: [Link]

  • Karaman, B. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society, 19, 2739–2748. Available at: [Link]

  • Mondal, S., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 13(1), 12345. Available at: [Link]

  • BioCrick. Nonivamide | CAS:2444-46-4. Available at: [Link]

  • Rathi, A., et al. (2016). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal Chemistry Research, 25(9), 1839-1855. Available at: [Link]

  • Schrage, R., et al. (2015). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 36(11), 739-752. Available at: [Link]

  • Eurofins Discovery. GPCR Functional Assays. Available at: [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • PubChem. 2-(Piperazin-1-yl)acetic acid dihydrochloride. Available at: [Link]

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Available at: [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-204. Available at: [Link]

  • Santillo, M. F. (2020). Trends using biological target-based assays for drug detection in complex sample matrices. Analytical and Bioanalytical Chemistry, 412(17), 3975–3982. Available at: [Link]

  • Chen, J., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6881. Available at: [Link]

  • ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available at: [Link]

  • PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate. Available at: [Link]

  • PubChem. Piperazin-1-yl-acetic acid. Available at: [Link]

  • PubChem. Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. Available at: [Link]

  • MDPI. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Available at: [Link]

Sources

Topic: Dissolving 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide and a detailed, validated protocol for the solubilization of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid for use in in vitro cell-based assays. Due to its carboxylic acid moiety and overall molecular structure, this compound presents solubility challenges in aqueous physiological buffers. The primary recommended method involves the preparation of a concentrated stock solution in dimethyl sulfoxide (DMSO), followed by careful dilution into cell culture medium. This guide explains the scientific rationale behind the chosen methodology, offers step-by-step instructions to ensure reproducibility, and provides essential quality control and troubleshooting measures. The protocols described herein are designed for researchers, scientists, and drug development professionals to achieve consistent and reliable experimental results.

Scientific Rationale & Compound Profile

Understanding the physicochemical properties of this compound is fundamental to developing a successful dissolution strategy.

Chemical Structure and Properties: The molecule's structure is characterized by a piperazinone core, a lipophilic 2-methylbenzyl group, and a critical acetic acid side chain. The carboxylic acid group is the primary determinant of its solubility behavior. With a predicted pKa of approximately 3.56, this functional group will be deprotonated and carry a negative charge at the neutral pH of standard cell culture media (pH ~7.4).[1] While this ionization can increase solubility in water compared to its protonated form, the presence of the nonpolar benzyl group limits its overall aqueous solubility.

Delivering carboxylic acids into cells is a known challenge, as the ionized form does not readily diffuse across lipophilic cell membranes.[2] Therefore, a strategy is required that not only dissolves the compound at a high concentration but also facilitates its delivery in a bioavailable form to the cellular environment, while minimizing artifacts.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1022918-77-9[1][3]
Molecular Formula C₁₄H₁₈N₂O₃[1][3]
Molecular Weight 262.31 g/mol [3]
Predicted pKa 3.56 ± 0.10[1]
Predicted logP 1.03680[1]
Hazard Classification Irritant[3]

Choice of Solvent: Dimethyl Sulfoxide (DMSO) For cell-based assays, compounds are typically prepared as concentrated stock solutions in an organic solvent and then diluted to their final working concentration in the aqueous culture medium.[4]

  • Primary Recommendation: DMSO. DMSO is the solvent of choice for this application. It is a powerful, water-miscible organic solvent capable of dissolving a vast array of organic molecules, including those with poor aqueous solubility.[4][5] The vast majority of compounds in corporate and academic screening libraries are stored in DMSO.[4]

  • Alternative (Not Recommended): Aqueous Base. While the compound is an acid and can be dissolved in an aqueous solution using a base (e.g., NaOH) to form a soluble sodium salt, this method is not recommended for cell culture applications.[6][7] The addition of a strong base can drastically alter the pH of the stock solution and, subsequently, the cell culture medium upon dilution, potentially shocking or killing the cells. Precise neutralization would be required, adding unnecessary complexity and variability.

The established best practice is to use DMSO to create a high-concentration stock and then introduce a minimal, non-toxic volume of this stock into the cell culture system.[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing and using the compound in cell culture.

Mandatory Safety Precautions

Before beginning, review the Safety Data Sheet (SDS). The compound is classified as an irritant.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the solid compound and concentrated DMSO stock should be performed inside a chemical fume hood.

Protocol I: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol details the preparation of a high-concentration master stock, which serves as the foundation for all subsequent experimental dilutions.

Materials and Equipment:

  • This compound (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile polytetrafluoroethylene (PTFE) syringe filter (optional, for sterilization)

Step-by-Step Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed.

    • Calculation: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example: Mass = 0.010 mol/L × 0.001 L × 262.31 g/mol × 1000 mg/g = 2.62 mg

  • Weigh Compound: Accurately weigh out 2.62 mg of the compound powder and place it into a sterile amber microcentrifuge tube.

    • Expert Tip: Weighing small quantities can be challenging. It is acceptable to weigh a slightly larger amount (e.g., 5.24 mg) and adjust the volume of DMSO accordingly (e.g., to 2 mL) to improve accuracy.

  • Dissolve in DMSO: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 2.62 mg) to the tube.

  • Ensure Complete Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied. Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely clear.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term experiments, filter it through a 0.22 µm PTFE syringe filter into a new sterile amber vial. PTFE filters are recommended for organic solvents like DMSO.

  • Aliquoting and Storage: Dispense the master stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile amber cryovials. This is a critical step to prevent degradation from repeated freeze-thaw cycles and light exposure.[5]

  • Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C for long-term stability.

Protocol II: Preparation of Working Solutions for Cell Assays

This protocol describes the dilution of the 10 mM DMSO master stock into your cell culture medium to achieve the desired final assay concentration. The key principle is to minimize the final DMSO concentration to avoid cytotoxicity.[8][9]

Methodology:

  • Determine Final DMSO Concentration Limit: Before starting, it is crucial to know the DMSO tolerance of your specific cell line. Most cell lines tolerate DMSO up to 0.5% (v/v), but it is best practice to keep the final concentration ≤ 0.1% (v/v) to ensure minimal solvent-induced artifacts.[5][8] A vehicle control experiment is mandatory.

  • Thaw and Prepare Intermediate Dilutions (if necessary):

    • Thaw one aliquot of the 10 mM master stock at room temperature.

    • For creating a dose-response curve, perform serial dilutions in 100% DMSO .[8] Do not dilute in aqueous buffers or media at this stage, as this will likely cause precipitation. For example, to create a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in pure DMSO.

  • Dilution into Cell Culture Medium:

    • Warm the required volume of your complete cell culture medium to 37°C.

    • To minimize precipitation, add the small volume of the DMSO stock directly to the large volume of pre-warmed medium while gently vortexing or swirling the tube. This rapid dispersion is crucial.[4]

    • Example: To prepare 10 mL of medium with a final compound concentration of 10 µM, add 10 µL of the 10 mM master stock to 9.99 mL of medium.

      • Final DMSO %: (10 µL / 10,000 µL) × 100 = 0.1%

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of cell culture medium. For the example above, you would add 10 µL of 100% DMSO to 9.99 mL of medium. This control is essential to differentiate the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately. Do not store compound-diluted media, as the compound may precipitate or degrade over time.

Table 2: Example Dilution Scheme for a 10 mM Master Stock

Desired Final ConcentrationVolume of 10 mM Stock (per 10 mL Medium)Final DMSO % (v/v)
100 µM100 µL1.0%
50 µM50 µL0.5%
10 µM10 µL0.1%
1 µM1 µL0.01%
0.1 µM0.1 µL (or 1 µL of a 1 mM intermediate)0.001%

Workflow Visualizations

The following diagrams illustrate the key experimental workflows described above.

G cluster_0 Protocol I: Master Stock Preparation start Start weigh 1. Accurately weigh 2.62 mg of compound start->weigh add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve inspect 4. Visually inspect for clarity dissolve->inspect inspect->dissolve Particulates Present sterile 5. (Optional) Sterile filter with 0.22 µm PTFE filter inspect->sterile Clear aliquot 6. Aliquot into single-use amber cryovials sterile->aliquot store 7. Store at -20°C, protected from light aliquot->store end End store->end G cluster_1 Protocol II: Working Solution Preparation cluster_2 Mandatory Controls thaw 1. Thaw one aliquot of 10 mM stock serial_dilute 2. (Optional) Perform serial dilutions in 100% DMSO thaw->serial_dilute add_to_media 4. Add small volume of DMSO stock to large volume of medium (with rapid mixing) serial_dilute->add_to_media warm_media 3. Pre-warm cell culture medium to 37°C warm_media->add_to_media vehicle_control 5a. Prepare Vehicle Control (Medium + equivalent DMSO) add_to_media->vehicle_control experimental 5b. Prepare Experimental Solution (Medium + Compound in DMSO) add_to_media->experimental use_now 6. Use immediately in cell culture assay vehicle_control->use_now experimental->use_now

Caption: Workflow for preparing final working solutions for assays.

Troubleshooting and Best Practices

ProblemProbable CauseRecommended Solution
Compound precipitates upon addition to culture medium. The final concentration exceeds the compound's aqueous solubility limit ("crashing out").Add the DMSO stock to the medium while vortexing to ensure rapid dispersal. If precipitation persists, lower the final assay concentration or slightly increase the final DMSO percentage (if tolerated by the cells).
Inconsistent or non-reproducible assay results. 1. Repeated freeze-thaw cycles of the master stock causing degradation. 2. Inaccurate pipetting of small volumes. 3. Compound precipitating over the course of the assay.1. Always use single-use aliquots. [5] 2. Use calibrated pipettes; for volumes <1 µL, prepare an intermediate dilution in DMSO first. 3. Visually inspect assay plates under a microscope for signs of precipitation. Consider reducing the incubation time if precipitation occurs over longer periods.
High background or cytotoxicity in control wells. The final DMSO concentration is too high for the specific cell line.Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cells (e.g., test 0.01%, 0.1%, 0.5%, 1.0% DMSO). Always stay below the toxic threshold.
Master stock solution appears cloudy or has particulates. 1. Incomplete dissolution. 2. Low-quality or non-anhydrous DMSO. 3. Compound has low solubility even in DMSO at the target concentration.1. Continue vortexing or sonicate gently. 2. Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO. 3. Prepare the master stock at a lower concentration (e.g., 5 mM or 1 mM) and adjust dilution calculations accordingly.

References

  • Vertex AI Search. (2022). How to prepare stock solution of Ascorbic Acid (AA) or Vitamin C for cell culture treatment? [Online].
  • PhytoTech Labs. Preparing Stock Solutions. [Online].
  • BenchChem. (2025). Preparing Acid Yellow 127 Stock Solutions for Biological Experiments: Application Notes and Protocols. [Online].
  • Protocols Online. (2012). Making stock acid and base solutions. [Online].
  • Guidechem. ácido [1- (2-metil-bencil) -3-oxo-piperazin-2-yl] -acético. [Online].
  • Romanelli, A. et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. [Online].
  • Matrix Scientific. This compound. [Online].
  • Reddit. (2019). Isolation of a Carboxylic acid. [Online].
  • Di Pietro, O. et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Online].
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? [Online].
  • Pireddu, R. et al. (2025). Fast Release of Carboxylic Acid inside Cells. PMC - NIH. [Online].

Sources

analytical methods for quantification of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Analytical Methods for the Quantification of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a molecule of interest in pharmaceutical development, potentially as an active pharmaceutical ingredient (API) or a significant metabolite. Accurate and reliable quantification of this analyte in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies. These studies form the cornerstone of regulatory submissions for new drug candidates. This document provides a comprehensive guide to developing and validating robust analytical methods for this purpose, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methodologies described herein are grounded in established principles of bioanalysis and adhere to international regulatory standards, ensuring data integrity and reliability.[1][2][3]

Part 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. This method is particularly well-suited for detecting low concentrations of analytes in complex biological matrices.

Rationale for Method Selection

The inherent selectivity of tandem mass spectrometry, which involves monitoring a specific precursor-to-product ion transition, minimizes interference from endogenous matrix components. This leads to lower limits of quantification (LLOQ) and a high degree of confidence in the results. For a compound like this compound, achieving high sensitivity is crucial for accurately defining the terminal elimination phase in pharmacokinetic profiling.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard (Purity ≥98%)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d7

  • Human Plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

1.2.2. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.[4]

  • Thaw biological samples (plasma, serum, or urine) to room temperature.

  • To 100 µL of the sample in a microcentrifuge tube, add 20 µL of the SIL-IS working solution (e.g., 500 ng/mL in 50:50 methanol:water).

  • Vortex for 10 seconds to ensure homogeneity.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow A 1. Aliquot 100 µL Biological Sample B 2. Add 20 µL Internal Standard A->B C 3. Vortex Mix (10s) B->C D 4. Add 300 µL Acetonitrile (Protein Precipitation) C->D E 5. Vortex Mix (1 min) D->E F 6. Centrifuge (14,000 rpm, 10 min, 4°C) E->F G 7. Transfer Supernatant for Analysis F->G

Caption: Protein Precipitation Workflow.

1.2.3. LC-MS/MS Instrumentation and Conditions

Parameter Condition
Liquid Chromatograph Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad™ 6500+ or equivalent
Analytical Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 1.0 min
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: To be determined experimentally (e.g., m/z 263.1 -> 134.1); IS: To be determined (e.g., m/z 270.1 -> 141.1)
Source Temperature 550°C

Note: MRM transitions are predicted based on the structure and require experimental optimization.

Method Validation

The developed LC-MS/MS method must be validated according to regulatory guidelines from the FDA and EMA.[2][5][6][7]

1.3.1. Validation Parameters Summary

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a range of 1-1000 ng/mL.
Precision (Intra-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) for QC samples at four levels (LLOQ, LQC, MQC, HQC).
Accuracy (Intra-day) Relative Error (RE) within ±15% (±20% at LLOQ) for QC samples.
Precision (Inter-day) RSD ≤ 15% (≤ 20% at LLOQ) across at least three separate runs.
Accuracy (Inter-day) RE within ±15% (±20% at LLOQ) across at least three separate runs.
Recovery Consistent and reproducible across LQC, MQC, and HQC levels.
Matrix Effect Matrix factor should be consistent across different lots of biological matrix.
Stability Analyte stable under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Part 2: Alternative Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For applications where the expected concentrations are higher, or where access to LC-MS/MS is limited, a validated HPLC-UV method can be a robust and cost-effective alternative.

Rationale for Method Selection

HPLC-UV is a widely available and reliable technique.[8] The presence of a chromophore (the benzene ring) in this compound suggests that direct UV detection is feasible. This method is often simpler to implement and maintain than LC-MS/MS. In some cases, derivatization may be employed to enhance UV absorbance and sensitivity.[9]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (Purity ≥98%)

  • Internal Standard (e.g., a structurally similar compound with a distinct retention time)

  • Human Plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • Water (HPLC grade)

2.2.2. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough clean-up than protein precipitation, which is often necessary to reduce matrix interference in HPLC-UV analysis.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma, add 20 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for HPLC analysis.

G cluster_spe Solid-Phase Extraction Workflow A 1. Condition SPE Cartridge B 2. Pre-treat and Load Sample A->B C 3. Wash Cartridge (Aqueous) B->C D 4. Wash Cartridge (Organic) C->D E 5. Elute Analyte D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G

Caption: Solid-Phase Extraction Workflow.

2.2.3. HPLC-UV Instrumentation and Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Analytical Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength To be determined by UV scan (e.g., 220 nm)
Column Temperature 30°C
Method Validation

Similar to the LC-MS/MS method, the HPLC-UV method must undergo rigorous validation.

2.3.1. Validation Parameters Summary

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a range of 50-5000 ng/mL.
Precision (Intra-day) RSD ≤ 15% (≤ 20% at LLOQ) for QC samples.
Accuracy (Intra-day) RE within ±15% (±20% at LLOQ) for QC samples.
Precision (Inter-day) RSD ≤ 15% (≤ 20% at LLOQ) across at least three separate runs.
Accuracy (Inter-day) RE within ±15% (±20% at LLOQ) across at least three separate runs.
Recovery Consistent and reproducible across LQC, MQC, and HQC levels.
Selectivity No interfering peaks from endogenous matrix components at the retention time of the analyte and internal standard.
Stability Analyte stable under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Part 3: Trustworthiness and Self-Validating Systems

A cornerstone of a trustworthy analytical protocol is its inherent system of checks and balances.

  • Internal Standards: The use of an internal standard in every sample, calibrator, and quality control is non-negotiable. A stable isotope-labeled internal standard is the preferred choice for LC-MS/MS as it co-elutes and experiences similar ionization effects as the analyte, providing the most accurate correction for analytical variability. For HPLC-UV, a structurally similar compound that is well-resolved from the analyte serves this purpose.

  • Quality Controls (QCs): The inclusion of QCs at a minimum of three concentration levels (low, medium, and high) in every analytical run validates the performance of the method in real-time. The acceptance of a run is contingent on the accuracy and precision of these QCs falling within established limits.

  • System Suitability: Before initiating any sample analysis, a system suitability test must be performed. This typically involves multiple injections of a standard solution to ensure the chromatographic system is performing optimally with respect to peak shape, retention time, and detector response.

G cluster_validation Self-Validating Analytical Run A System Suitability Passed? B Calibration Curve Linear? (r² > 0.99) A->B Yes E Run Rejected A->E No C QC Samples within ±15% of Nominal? B->C Yes B->E No D Run Accepted C->D Yes C->E No

Caption: Logical Flow for Run Acceptance.

Conclusion

The choice between LC-MS/MS and HPLC-UV for the quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. Both methods, when properly developed and validated according to the principles outlined in this guide and in accordance with regulatory expectations, can provide reliable and accurate data to support drug development programs. The protocols provided herein serve as a robust starting point for method development and validation efforts.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][6]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2][5]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link][3][7]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][10]

  • Patel, D. P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link][8][9]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

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Application Note: A Robust Framework for the Development and Validation of LC-MS/MS Methods for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a ubiquitous structural scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and, conversely, a class of designer drugs. Its unique physicochemical properties present distinct challenges and opportunities for bioanalysis. This guide provides a comprehensive, experience-driven framework for developing and validating robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of piperazine derivatives in complex biological matrices. We delve into the causality behind critical experimental choices—from sample preparation and chromatography to mass spectrometric detection—and provide detailed, field-proven protocols. The objective is to empower researchers to build self-validating, reliable, and sensitive assays that adhere to global regulatory standards, ensuring data integrity for pharmacokinetic, toxicokinetic, and forensic applications.

Foundational Principles: The 'Why' of Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for analyzing piperazine derivatives due to its unparalleled sensitivity and selectivity, which are crucial for detecting low concentrations in complex biological fluids.[1][2] Unlike UV-based methods, MS detection is not reliant on a chromophore, a feature that many simple piperazine compounds lack.[3]

Success in method development hinges on understanding the core physicochemical properties of the piperazine ring:

  • Diprotic Basicity: Piperazine is a weak base with two pKa values (typically around 5.3 and 9.8), meaning its ionization state is highly dependent on pH.[4][5] At physiological pH (~7.4), one nitrogen is typically protonated. In the acidic mobile phases used for LC-MS, both nitrogens will be protonated, rendering the molecule highly polar and charged. This is the key to both its chromatographic retention challenges and its high ionization efficiency.

  • Polarity & Solubility: The parent piperazine is freely soluble in water.[6][7] This high polarity can lead to poor retention on traditional reversed-phase (RP) columns, a primary challenge to overcome.[8]

  • Structural Diversity: Substituents on the nitrogen or carbon atoms of the ring dramatically alter the molecule's lipophilicity, basicity, and fragmentation patterns, necessitating a tailored approach for each new derivative.[5]

The Workflow: A Strategic Approach

A systematic workflow is essential for efficient and logical method development. The process begins with understanding the analyte and culminates in a fully validated method ready for sample analysis.

LCMSMS_Workflow cluster_prep Phase 1: Foundation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Application A Analyte Characterization (pKa, LogP, Stability) B Internal Standard (IS) Selection (SIL vs. Analog) A->B C Initial MS Tuning (Precursor/Product Ions) B->C D Sample Preparation (PPT, LLE, or SPE) C->D E Chromatography (LC) (Column & Mobile Phase) D->E F MS Parameter Optimization E->F G Pre-Validation (Accuracy & Precision) F->G H Full Method Validation (FDA/EMA Guidelines) G->H I Routine Sample Analysis H->I

Caption: High-level workflow for LC-MS/MS method development.

Sample Preparation: The Critical First Step

The goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids, salts) that can interfere with analysis, primarily by causing ion suppression or enhancement in the MS source.[9][10] The choice of technique is a balance between cleanliness, recovery, and throughput.

  • Protein Precipitation (PPT): The simplest and fastest method, typically involving the addition of cold acetonitrile.[2][11]

    • Expert Insight: While high-throughput, PPT is the "dirtiest" technique. It is prone to significant matrix effects because it fails to remove many small-molecule interferences. It is best suited for early discovery or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): An analyte is partitioned between the aqueous sample and an immiscible organic solvent.

    • Expert Insight: LLE offers a much cleaner extract than PPT. For basic piperazine derivatives, a "base extraction" is effective: the sample pH is raised (e.g., with ammonium hydroxide) to deprotonate the analyte, increasing its hydrophobicity and partitioning into a solvent like methyl tert-butyl ether (MTBE).

  • Solid-Phase Extraction (SPE): The most powerful technique for achieving low detection limits and minimizing matrix effects.[2][12]

    • Expert Insight: For protonatable bases like piperazines, mixed-mode cation exchange SPE cartridges are ideal. The analyte is loaded under acidic conditions (where it is positively charged and binds to the strong cation exchange sorbent). Interferences are washed away with organic and aqueous solvents. Finally, the analyte is eluted with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol), which neutralizes the analyte's charge, breaking the ionic interaction.

Protocol: Solid-Phase Extraction (SPE) for Piperazine Derivatives in Plasma
  • Sample Pre-treatment: To a 100 µL plasma sample, add 10 µL of the Internal Standard (IS) working solution. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step lyses cells, precipitates some proteins, and ensures the analyte is fully protonated.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex, and inject into the LC-MS/MS system.

Chromatographic Separation: Achieving Resolution

The primary goal of chromatography is to separate the analyte from co-extracted matrix components to minimize ion suppression and to separate it from any isomers.[13] For basic compounds like piperazines, peak shape can be a challenge.[14]

  • Column Selection:

    • C18 (Workhorse): A standard C18 column is often the first choice. Modern, high-purity silica columns give superior results.[15]

    • Phenyl-Hexyl: These columns can offer alternative selectivity ("pi-pi" interactions) for aromatic piperazine derivatives, potentially pulling them away from matrix interferences.

    • HILIC (Hydrophilic Interaction Chromatography): An excellent choice for very polar piperazine derivatives that are poorly retained in reversed-phase.[11] It requires a high percentage of organic solvent in the mobile phase, which can enhance ESI sensitivity.

  • Mobile Phase Optimization:

    • Acidic Modifier: The use of an acidic modifier is critical. Formic acid (0.1%) is the most common choice as it is volatile and MS-friendly.[16][17] It ensures the piperazine nitrogens are protonated, which improves peak shape by minimizing interactions with residual silanol groups on the column and promotes efficient ionization.[8]

    • Organic Solvent: Acetonitrile is generally preferred over methanol as it often provides sharper peaks and lower backpressure.

Protocol: Typical LC Conditions for Piperazine Derivative Analysis

This protocol provides a starting point that can be optimized for specific analytes.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times.
Analytical Column C18, 2.1 x 50 mm, <2 µmA good starting point for most derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for protonation and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase.
Flow Rate 0.4 - 0.5 mL/minTypical for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1 - 5 µLMinimize injection of residual matrix components.
Gradient 5% B to 95% B over 3-5 minA generic gradient to start with; adjust based on analyte retention.

Mass Spectrometric Detection: Tuning for Success

Tandem mass spectrometry provides the selectivity needed for confident quantification in complex matrices.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode (ESI+) is the universal choice for piperazine derivatives. The basic nitrogen atoms are readily protonated in the acidic mobile phase, forming a strong [M+H]⁺ precursor ion.[18]

  • Internal Standard (IS) Selection: The use of an IS is mandatory to correct for variability during sample processing and analysis.[19]

    • Stable Isotope Labeled (SIL) IS: This is the gold standard.[1][20] A deuterated or ¹³C-labeled version of the analyte (e.g., Piperazin-2-one-d6) co-elutes with the analyte and experiences nearly identical recovery and matrix effects, providing the most accurate correction.[11][21]

    • Analog IS: If a SIL is unavailable, a structurally similar compound can be used.[22] Expert Insight: The analog must be chosen carefully to ensure it has similar extraction recovery and chromatographic retention to the analyte. It must not be a known metabolite of the drug.

  • MRM (Multiple Reaction Monitoring): This is the key to the selectivity of the assay. The mass spectrometer is set to monitor a specific transition: the precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole.[1] This process filters out nearly all chemical noise. Common fragmentation pathways involve cleavage of the piperazine ring or the bonds connecting substituents.[23][24]

Protocol: MS Parameter Optimization
  • Direct Infusion: Infuse a ~500 ng/mL solution of the analyte (in mobile phase) directly into the mass spectrometer to find the protonated molecule [M+H]⁺ in a full scan (Q1 scan).

  • Product Ion Scan: Set the first quadrupole to select the [M+H]⁺ ion and scan the third quadrupole to see all fragment (product) ions generated at various collision energies (CE).

  • Select MRM Transitions: Choose at least two stable and specific product ions. The most intense transition is used for quantification (Quantifier), and the second is used for confirmation (Qualifier).

  • Optimize CE: For each MRM transition, perform a CE ramp to find the energy that produces the most intense product ion signal.

  • Repeat: Repeat steps 1-4 for the Internal Standard.

Table 1: Example MRM Transitions for Common Piperazine Derivatives
CompoundPrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)
Benzylpiperazine (BZP)177.191.1134.1
m-chlorophenylpiperazine (mCPP)197.1154.0138.0
Trifluoromethylphenylpiperazine (TFMPP)231.1188.0172.0
(Note: These values are illustrative and must be empirically determined on the specific instrument used. Data derived from multiple sources).[23][24][25]

Method Validation: Ensuring Trustworthy Data

A bioanalytical method must be validated to demonstrate it is reliable for its intended purpose. Validation is performed according to regulatory guidelines, such as the ICH M10 guideline, which has been adopted by the FDA and EMA.[26][27]

Table 2: Key Method Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (Small Molecules)
Selectivity To ensure the method can differentiate the analyte from matrix components.Response in blank matrix < 20% of LLOQ response.[26]
Calibration Curve To demonstrate the relationship between instrument response and concentration.≥ 75% of standards within ±15% of nominal value (±20% at LLOQ). Correlation coefficient (r²) > 0.99.
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ).[26]
Matrix Effect To assess the impact of matrix components on analyte ionization.IS-normalized matrix factor CV should be ≤ 15%.[28]
Recovery To measure the efficiency of the extraction process.Should be consistent and reproducible, though no specific % value is mandated.
Stability To ensure the analyte is stable under various storage and processing conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples within ±15% of nominal concentration.[26]
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision.Signal should be ≥ 5x blank response. Accuracy ±20%, Precision ≤ 20%.
ISR Incurred Sample Reanalysis confirms the reproducibility of the method with real study samples.≥ 67% of re-assayed samples should be within ±20% of the mean of original and repeat values.[26]

(Acceptance criteria are based on harmonized ICH M10 guidelines).[26][28][29][30]

Conclusion

The development of a robust LC-MS/MS method for piperazine derivatives is a systematic process that relies on a fundamental understanding of their physicochemical properties. By strategically addressing challenges such as poor chromatographic retention and potential matrix effects through optimized sample preparation, chromatography, and MS detection parameters, it is possible to create highly sensitive and selective assays. The use of stable isotope-labeled internal standards and adherence to rigorous validation criteria are paramount for generating high-quality, reproducible data that can withstand regulatory scrutiny and provide confident insights in both pharmaceutical development and forensic toxicology.

References

  • Qiao, X., Sun, L., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(7). Available from: [Link]

  • Development and implementation of UPLC-MS/MS method for the determination of piperazine residues in pig tissues. (n.d.). ResearchGate. Available from: [Link]

  • Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(6), 1713. Available from: [Link]

  • de Oliveira, M. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 923. Available from: [Link]

  • Pihlavisto, M., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(5), 527-35. Available from: [Link]

  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available from: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate. Available from: [Link]

  • Rudzki, P. J., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 163. Available from: [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403-14. Available from: [Link]

  • Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(6), 1713. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Semantic Scholar. Available from: [Link]

  • Wang, J., et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47(2), 241-248. Available from: [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Available from: [Link]

  • The ICH M10 Guideline as the Gold Standard. (2023). KCAS Bio. Available from: [Link]

  • Piperazine. (n.d.). chemeurope.com. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Available from: [Link]

  • McCalley, D. V. (2002). Liquid Chromatographic Separations of Basic Compounds. Separation & Purification Reviews, 31(1), 51-115. Available from: [Link]

  • Jian, W., et al. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available from: [Link]

  • Study of Separation of Substituted Piperazine by CZE and HPLC. (2001). Acta Scientiarum Naturalium Universitatis Pekinensis. Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. Available from: [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1129, 156-170. Available from: [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403-14. Available from: [Link]

  • Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available from: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Available from: [Link]

  • Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713. Available from: [Link]

  • Chromatogram of piperazine derivatives (and pentedrone as internal standard). (n.d.). ResearchGate. Available from: [Link]

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in vivo dosing considerations for 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid in mouse models

Author: BenchChem Technical Support Team. Date: January 2026

In Vivo Dosing Considerations for Novel Piperazinyl-Acetic Acid Derivatives in Mouse Models

Abstract

Introduction: The Challenge of a New Chemical Entity (NCE)

The journey of a new chemical entity (NCE) from bench to clinic is predicated on a thorough understanding of its in vivo properties. For compounds like 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid, a piperazine derivative, the initial challenge is the absence of established data. Therefore, the primary objective is not to apply a known protocol but to systematically create one. This process involves a multi-stage investigation into the compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK), as well as its pharmacological effect, or pharmacodynamics (PD).

The success of any in vivo study hinges on the careful selection of dose, route, and vehicle. An inappropriate formulation can lead to poor bioavailability, while an incorrect dose can result in a lack of efficacy or unforeseen toxicity, confounding results and wasting valuable resources. This guide provides the scientific rationale and step-by-step protocols to navigate these critical early-stage decisions.

Foundational Step: Physicochemical & In Vitro Characterization

Before the first in vivo dose is administered, a fundamental understanding of the compound's physical and chemical properties is essential. This data directly informs formulation strategy and helps predict potential in vivo behavior.

Key Parameters to Determine:
  • Solubility: This is the most critical parameter. It must be assessed in aqueous buffers across a physiological pH range (e.g., pH 2.0, 6.5, 7.4) and in common formulation excipients (e.g., Solutol®, Cremophor®, DMSO, PEG400). Poor aqueous solubility is a common hurdle for in vivo studies.

  • LogP/LogD: The octanol-water partition coefficient is a measure of lipophilicity. It influences absorption, membrane permeability, and protein binding. A LogP between 1 and 3 is often considered optimal for oral absorption.

  • pKa: The ionization constant determines the charge of the molecule at different pH values, which significantly impacts solubility and permeability across biological membranes.

  • In Vitro Metabolic Stability: Using liver microsomes or hepatocytes, this assay predicts the extent of first-pass metabolism in the liver. A compound that is rapidly metabolized may have a short half-life and low oral bioavailability, necessitating higher or more frequent doses.

Table 1: Hypothetical Physicochemical Properties of a Piperazinyl-Acetic Acid NCE
ParameterValueImplication for In Vivo Studies
Molecular Weight 300.35 g/mol Good potential for oral absorption (Lipinski's Rule of 5).
Aqueous Solubility (pH 7.4) < 0.01 mg/mLVery low. An enabling formulation (e.g., suspension, co-solvent) will be required.
pKa (predicted) 4.2 (acidic)Ionization will change significantly between the stomach and intestine.
LogP 2.8Optimal lipophilicity for membrane permeability.
Mouse Liver Microsome Stability t½ = 45 minModerate stability. Suggests the compound is not rapidly cleared by the liver.

Formulation Development for Mouse Dosing

The goal of formulation is to deliver the compound to the systemic circulation in a consistent and reproducible manner. The choice of vehicle is dictated by the compound's solubility and the intended route of administration.

Protocol 1: Preparation of a Micro-Suspension for Oral Gavage (PO)

This protocol is suitable for water-insoluble compounds and aims to create a homogenous suspension for consistent dosing.

Materials:

  • Test Compound (e.g., this compound)

  • Vehicle: 0.5% (w/v) Methylcellulose in deionized water

  • Micro-centrifuge tubes or small glass vials

  • Mortar and pestle (optional, for particle size reduction)

  • Sonicator (probe or bath)

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of the test compound for the desired concentration and final volume. For a 10 mg/kg dose in a mouse receiving 10 mL/kg, the concentration is 1 mg/mL.

  • Particle Size Reduction (Optional but Recommended): If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and improves suspension homogeneity.

  • Pre-wetting: Add a very small amount of a wetting agent, like 1-2 drops of Tween® 80, to the powder and mix to form a paste. This prevents clumping when the main vehicle is added.

  • Vehicle Addition: Add approximately half of the final volume of the 0.5% methylcellulose vehicle to the paste.

  • Homogenization: Vortex vigorously for 2-3 minutes.

  • Sonication: Place the vial in a sonicator bath for 10-15 minutes to break down agglomerates. If using a probe sonicator, use short bursts on low power to avoid heating the sample.

  • Final Volume Adjustment: Add the remaining vehicle to reach the final desired volume and vortex again for 1 minute.

  • Final Check: The final product should be a milky, homogenous suspension. It should be stirred continuously (e.g., with a small magnetic stir bar) before and during dosing to prevent settling.

Pharmacokinetic (PK) Profiling in Mice

A pilot PK study is essential to understand how the compound is absorbed, distributed, and eliminated. This data informs the dose and schedule for subsequent efficacy studies.

Designing the Pilot PK Study
  • Animal Model: Use a common mouse strain like C57BL/6 or BALB/c (n=3-4 mice per group/time point).

  • Routes of Administration:

    • Intravenous (IV): A single low dose (e.g., 1-2 mg/kg) is administered to determine clearance and volume of distribution. This group serves as the 100% bioavailability reference.

    • Oral (PO) or Intraperitoneal (IP): A higher dose (e.g., 10-20 mg/kg) is used to assess absorption and oral bioavailability.

  • Blood Sampling: Sparse sampling is often used, where small groups of mice are sampled at each time point. A typical schedule would be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO/IP: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

Diagram 1: Workflow for a Pilot Pharmacokinetic Study

G cluster_prep Preparation Phase cluster_dosing Dosing & Sampling cluster_analysis Analysis Phase Formulation Prepare IV & PO Formulations Animals Acclimate Mice (n=3 per timepoint) Formulation->Animals Dose_IV Dose IV Group (1 mg/kg) Animals->Dose_IV Dose_PO Dose PO Group (10 mg/kg) Animals->Dose_PO Sample_IV Collect Blood at 2, 5, 15, 30m, 1, 2, 4, 8h Dose_IV->Sample_IV Sample_PO Collect Blood at 15, 30m, 1, 2, 4, 8, 24h Dose_PO->Sample_PO Process Process Plasma Sample_IV->Process Sample_PO->Process LCMS LC-MS/MS Bioanalysis Process->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, t½, F%) LCMS->PK_Calc

Caption: Workflow for a typical pilot pharmacokinetic study in mice.

Protocol 2: Mouse Blood Sampling (via Saphenous Vein)

This method allows for serial blood sampling from the same animal if necessary, though terminal collection is common for sparse sampling designs.

Materials:

  • Mouse restraint device

  • Lancet or 25G needle

  • Micro-hematocrit tubes (heparinized)

  • Gauze

  • Petroleum jelly

Procedure:

  • Restraint: Properly restrain the mouse to expose the hind leg.

  • Preparation: Shave a small patch of fur over the lateral saphenous vein. Apply a small dab of petroleum jelly to the area to help the blood bead up.

  • Puncture: Puncture the vein with a quick, firm motion using the lancet.

  • Collection: A drop of blood will form. Collect the blood into a heparinized micro-hematocrit tube via capillary action. Typically, 20-50 µL can be collected per sample.

  • Hemostasis: After collection, apply gentle pressure to the site with a piece of gauze for 10-20 seconds to stop the bleeding.

  • Processing: Immediately place the blood sample on ice. Process to plasma by centrifuging at 2000 x g for 10 minutes at 4°C.

  • Storage: Transfer the plasma supernatant to a new, labeled micro-centrifuge tube and store at -80°C until bioanalysis.

Table 2: Hypothetical Pharmacokinetic Parameters in Mice
ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)Interpretation
Cmax (ng/mL) 250450The peak concentration achieved in plasma.
Tmax (h) 0.08 (5 min)1.0Time to reach Cmax. Suggests rapid oral absorption.
AUC₀-inf (ng*h/mL) 3751680Total drug exposure over time.
t½ (h) 3.53.8Half-life. Indicates how quickly the drug is eliminated.
Clearance (mL/min/kg) 4.4-Rate of drug removal from the body.
Bioavailability (F%) 100% (by definition)45%Good oral absorption and/or low first-pass metabolism.

Dose-Response and Tolerability Studies

With PK data in hand, the next step is to determine the dose range that is both effective and well-tolerated.

Dose-Range Finding (DRF) for Efficacy

The goal is to identify a Minimum Effective Dose (MED). This is typically done in a relevant disease model.

  • Select Doses: Based on the PK data, select 3-4 dose levels. For example, if a Cmax of 450 ng/mL was achieved at 10 mg/kg, you might test 3, 10, and 30 mg/kg to see if a dose-response relationship exists.

  • Dosing Schedule: The half-life (t½) dictates the dosing frequency. A t½ of ~4 hours might support once or twice-daily dosing to maintain exposure above a target concentration.

  • Evaluate Endpoints: Measure a relevant pharmacodynamic or efficacy endpoint at the end of the study (e.g., tumor size, reduction in a biomarker, behavioral change).

Maximum Tolerated Dose (MTD) Study

This study identifies the highest dose that can be administered without causing unacceptable toxicity.

  • Dose Escalation: Start with the highest dose used in the efficacy study (e.g., 30 mg/kg) and escalate in a new cohort of healthy mice (e.g., to 60, 100 mg/kg).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including:

    • Body weight loss (>15-20% is a common humane endpoint).

    • Changes in posture, activity, or grooming (e.g., hunched posture, piloerection).

    • Changes in food and water intake.

  • Duration: The study should last for the same duration as the planned efficacy studies (e.g., 7-14 days).

Diagram 2: Decision Tree for Dose Selection and Refinement

G Start Start with PK Data (e.g., 10 mg/kg PO) DRF Dose-Range Finding (3, 10, 30 mg/kg) Start->DRF MTD Tolerability Study (30, 60, 100 mg/kg) Start->MTD Efficacy_Check Is there a clear dose-response? DRF->Efficacy_Check Tox_Check Is the highest effective dose tolerated? MTD->Tox_Check Select_Dose Select Optimal Doses for Pivotal Efficacy Studies Efficacy_Check->Select_Dose Yes Refine_Dose Refine Dose Selection (Test intermediate doses) Efficacy_Check->Refine_Dose No Tox_Check->Select_Dose Yes Reformulate Toxicity likely vehicle or exposure-related. Reformulate or lower dose. Tox_Check->Reformulate No Refine_Dose->DRF

Caption: Decision-making process for selecting doses for efficacy studies.

Conclusion

The in vivo evaluation of a novel compound such as this compound requires a systematic, data-driven approach. By first establishing its fundamental physicochemical properties, developing a robust formulation, and characterizing its pharmacokinetic profile, researchers can design meaningful efficacy and tolerability studies. This structured methodology minimizes variables, ensures data reproducibility, and provides the critical foundation needed to assess the therapeutic potential of a new chemical entity.

References

  • Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Lipinski's rule of five Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: In vitro evaluation of metabolic stability and metabolite identification of a novel selective ROCK-II inhibitor Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

high-throughput screening assays involving piperazine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of high-throughput screening (HTS) assays tailored for compound libraries built around the piperazine scaffold. The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and its ability to favorably modulate physicochemical properties.[1][2] This document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reproducible results.

The Significance of the Piperazine Scaffold in Drug Discovery

The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a structural element in a vast array of therapeutic agents, including treatments for cancer, infectious diseases, and central nervous system disorders.[3][4][5] Its prevalence stems from its unique characteristics: the two nitrogen atoms provide handles for facile chemical modification, allowing for the creation of large, diverse compound libraries.[6][7] Furthermore, the piperazine core can improve critical pharmacokinetic properties such as aqueous solubility and bioavailability, and its basic nature often facilitates critical interactions with biological targets.[1][6] Consequently, screening libraries rich in piperazine derivatives is a highly validated strategy for hit identification.[8][9]

Core Principles for Screening Piperazine-Containing Libraries

Successful HTS campaigns are built on a foundation of meticulous assay development and optimization.[10] The goal is to create a robust, miniaturized assay that can be automated to test thousands to millions of compounds efficiently.[11] The process begins with selecting a biological target and developing an assay that is sensitive, reproducible, and scalable.[10]

A critical aspect of assay development is establishing its quality and reliability. This is quantified using statistical parameters, the most important of which is the Z-factor (Z'). An assay with a Z' value between 0.5 and 1.0 is considered excellent and suitable for HTS.[12]

MetricFormulaIdeal ValueSignificance
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)>10Measures the dynamic range of the assay.
Signal-to-Noise (S/N) (Mean(Signal) - Mean(Background)) / SD(Background)>10Distinguishes the signal from the background noise.
Z-Factor (Z') 1 - [3*(SD(Signal) + SD(Background))] / |Mean(Signal) - Mean(Background)|0.5 to 1.0A measure of assay quality, accounting for both dynamic range and data variation.[12]
General High-Throughput Screening (HTS) Workflow

The path from an initial biological hypothesis to a set of confirmed "hit" compounds follows a structured, multi-step process. This workflow is designed to maximize efficiency and minimize false positives, ensuring that resources are focused on the most promising molecules.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen & Hit Identification cluster_2 Phase 3: Hit Confirmation & Triage AssayDev Assay Development (Target & Technology Selection) Mini Miniaturization (e.g., 96 to 384/1536-well) AssayDev->Mini Optimize reagents & volumes Pilot Pilot Screen (~2,000 compounds) Mini->Pilot Validate with controls (Z' > 0.5) FullHTS Full Library Screen (Automated) Pilot->FullHTS DataAnalysis Data Analysis (Normalization & Hit Picking) FullHTS->DataAnalysis Acquire raw data PrimaryHits Primary Hits (Activity > 3xSD of baseline) DataAnalysis->PrimaryHits Apply statistical cutoff Confirmation Hit Confirmation (Re-test from fresh stock) PrimaryHits->Confirmation DoseResponse Dose-Response (Generate IC50/EC50) Confirmation->DoseResponse Confirm activity ValidatedHits Validated Hits DoseResponse->ValidatedHits Determine potency

Caption: General workflow for a typical HTS campaign.

Application Note 1: GPCR Antagonist Screening using a Calcium Mobilization Assay

Scientific Rationale: Many G-protein coupled receptors (GPCRs), particularly those coupling through Gαq, signal by increasing intracellular calcium concentrations ([Ca²⁺]i). This provides a robust and direct readout of receptor activation. A fluorescence-based calcium mobilization assay is a homogeneous, "mix-and-read" format ideal for HTS.[13] We will screen a piperazine library for antagonists of a target GPCR.

Protocol:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the target GPCR in T-175 flasks until they reach 80-90% confluency. The choice of a stable cell line is critical for assay consistency.

    • Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity.

    • Resuspend cells in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a density of 250,000 cells/mL.

  • Fluorescent Dye Loading:

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) to the cell suspension. These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium.

    • Incubate the cells for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Plating and Cell Dispensing:

    • Using an acoustic liquid handler (e.g., ECHO Acoustics), dispense 50 nL of each compound from the piperazine library into a 384-well microplate.[14] A final screening concentration of 10 µM is typical.[12]

    • Include columns for controls: negative control (DMSO vehicle) and positive control (a known antagonist).

    • Dispense 25 µL of the dye-loaded cell suspension into each well of the compound plate.

    • Incubate for 15 minutes at room temperature to allow compound-receptor interaction.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a known agonist for the target GPCR at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration ensures the assay is sensitive to competitive antagonists.

    • Using a fluorescence plate reader equipped with an automated dispenser (e.g., FLIPR, FlexStation), add 10 µL of the agonist solution to each well.

    • Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation: 490 nm, Emission: 525 nm) for 90-120 seconds.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound well relative to the controls: % Inhibition = 100 * (1 - [Signal_Compound - Mean_Negative] / [Mean_Positive - Mean_Negative]).

    • Identify "primary hits" as compounds exhibiting inhibition greater than three standard deviations from the mean of the DMSO control wells.[12]

    • Causality Check: Piperazine-containing compounds can sometimes be fluorescent themselves or quench the signal of the reporter dye.[15] Hits should be cross-referenced with a "placebo" plate (run without agonist) to flag compounds that interfere with the assay readout.

Application Note 2: Kinase Inhibitor Screening using a Luminescence-Based ATP Depletion Assay

Scientific Rationale: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[16] A common HTS strategy is to quantify the amount of ATP remaining in the reaction after a set incubation period. Lower ATP levels correspond to higher kinase activity. Luminescence-based assays, such as Promega's Kinase-Glo®, use a luciferase enzyme that produces light in an ATP-dependent manner, providing a highly sensitive and robust readout.[17]

Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). Buffer components are critical; Mg²⁺ is a required cofactor for the kinase.

    • Prepare a 2X solution of the target kinase and its specific peptide substrate in the reaction buffer.

    • Prepare a 4X solution of ATP at a concentration equal to its Michaelis-Menten constant (Km). Running the assay at the Km for ATP ensures sensitivity to both ATP-competitive and non-competitive inhibitors.

  • Compound and Reagent Dispensing:

    • Dispense 25 nL of each piperazine library compound into a 1536-well white, opaque microplate (white plates maximize the luminescent signal).

    • Add 1 µL of the 2X kinase/substrate solution to each well.

    • Add 1 µL of the 4X ATP solution to initiate the kinase reaction. The final reaction volume is 2 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to achieve ~50-80% ATP consumption in the control wells.[17]

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains the luciferase enzyme, its substrate (luciferin), and detergents to stop the kinase reaction and lyse any cells if it's a cell-based assay.

    • Add 2 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.[16]

    • Calculate the percentage inhibition for each compound well.

    • Causality Check: Some compounds can directly inhibit the luciferase enzyme, leading to a false positive result (a drop in luminescence that mimics kinase inhibition). Hits must be tested in a counter-screen where the kinase is omitted from the reaction. Any compound that still reduces the luminescent signal is likely a luciferase inhibitor and should be flagged.

Hit Triage and Confirmation Strategy

A primary screen merely identifies compounds that are active in a specific assay.[8] A rigorous follow-up cascade is essential to eliminate false positives and artifacts, confirming that the hits are genuine modulators of the biological target.[10]

Hit_Triage PrimaryHits Primary Hits from HTS Reorder Re-order/Re-synthesize Dry Powder Compound PrimaryHits->Reorder DoseResponse Dose-Response Curve (Confirm Potency, e.g., IC50) Reorder->DoseResponse CounterScreen Counter-Screen (Rule out assay artifacts, e.g., luciferase inhibition) DoseResponse->CounterScreen Filter out false positives OrthogonalAssay Orthogonal Assay (Confirm activity with a different technology) CounterScreen->OrthogonalAssay Confirm mechanism SAR Preliminary SAR (Test analogs) OrthogonalAssay->SAR ValidatedLead Validated Hit Series SAR->ValidatedLead

Caption: A robust workflow for hit validation and triage.

  • Hit Confirmation: Primary hits are re-tested, often from freshly sourced powder, to ensure the activity is reproducible.[12]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀).

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself, as described in the protocols above.

  • Orthogonal Assays: These assays measure the same biological endpoint but use a different technology. For example, a kinase hit from a luminescence assay could be confirmed using a label-free mass spectrometry-based assay.[14] This ensures the observed activity is not an artifact of the primary assay format.

  • Preliminary Structure-Activity Relationship (SAR): Closely related analogs of a confirmed hit are tested to see how small chemical changes affect activity, providing early insights into the chemical scaffold.[12]

By adhering to these rigorous protocols and validation strategies, researchers can confidently identify and advance high-quality hit compounds from piperazine-based libraries, paving the way for the next generation of therapeutics.

References

  • Sharma, R., et al. (2018). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]

  • Tailored high-throughput screening solutions for identifying potent hits. Nuvisan. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

  • Singh, P., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

  • High-Throughput Screening to Identify Quality Hits Quickly. Eurofins Discovery. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

  • Romanelli, M.N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. [Link]

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. NIH. [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Publications. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. MDPI. [Link]

  • Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. PMC - NIH. [Link]

  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. ResearchGate. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Luminescence Energy Transfer–Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. ResearchGate. [Link]

  • Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive determination of jasmonic acid by high-performance liquid chromatography. Analytical Methods (RSC Publishing). [Link]

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

Sources

Application Note & Protocols: A Guide to the Synthesis of Monosubstituted Piperazines Using Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold" due to its frequent appearance in a vast number of FDA-approved drugs targeting a wide array of diseases, including cancer, CNS disorders, and infectious diseases.[1][2][3] The incorporation of a piperazine moiety can significantly enhance critical drug-like properties such as aqueous solubility, oral bioavailability, and the ability to interact with biological targets.[1][4][5]

Monosubstituted piperazines are particularly valuable as versatile building blocks.[4] However, the symmetrical nature of piperazine, with its two equally reactive secondary amine nitrogens, presents a significant synthetic challenge: the propensity for undesired 1,4-disubstitution.[4][6] To overcome this, the most robust and widely adopted strategy is the use of a protecting group.[2][4] This approach involves temporarily "masking" one nitrogen atom, allowing for selective chemical modification of the other, followed by a final deprotection step to yield the desired monosubstituted product.[4]

This guide provides an in-depth exploration of this protecting group strategy, explaining the rationale behind experimental choices, offering detailed protocols for key transformations, and comparing the most common protecting groups used in the field.

The Logic of Protection: Why and How it Works

The core principle of this strategy is to transiently reduce the nucleophilicity of one piperazine nitrogen, thereby directing any subsequent reaction to the unprotected nitrogen. This is achieved by converting one of the secondary amines into a functional group, such as a carbamate, that is stable to the planned reaction conditions but can be cleanly removed later.[7]

The overall workflow is a logical three-stage process, as illustrated below.

G cluster_0 Core Synthetic Workflow Piperazine Piperazine (Symmetrical Diamine) MonoProtection Mono-Protected Piperazine (e.g., N-Boc-Piperazine) Piperazine->MonoProtection Step 1: Selective Protection Functionalization N'-Substituted, N-Protected Piperazine MonoProtection->Functionalization Step 2: C-N Bond Formation (Alkylation, Acylation, etc.) Deprotection Monosubstituted Piperazine (Final Product) Functionalization->Deprotection Step 3: Protecting Group Removal

Caption: General workflow for synthesizing monosubstituted piperazines.

The success of this strategy hinges on the choice of the protecting group. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of the subsequent functionalization step.

  • Easy to remove in high yield under conditions that do not affect the rest of the molecule.

This concept of selective removal is known as orthogonality .[8][9] Choosing orthogonal protecting groups is critical when multiple protected functional groups are present in a molecule, allowing one to be removed while others remain intact.[7][8][9][10]

A Comparative Guide to Common Piperazine Protecting Groups

The selection of a protecting group is dictated by the overall synthetic plan, particularly the reagents that the molecule will be exposed to in subsequent steps. Carbamates are the most common class of amine protecting groups.[8][9]

Protecting GroupAbbreviationKey Features & RationaleCommon Deprotection Conditions
tert-Butoxycarbonyl BocThe most widely used group. Stable to bases and catalytic hydrogenolysis, making it compatible with a broad range of reactions. Its bulky nature can also provide steric direction.[4][11]Strong acids (e.g., TFA in DCM, HCl in dioxane).[10][12]
Benzyloxycarbonyl Cbz or ZOrthogonal to the Boc group. Exceptionally stable to acidic and basic conditions.[10][13]Catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a very mild and clean method.[10][13][14]
Benzyl BnA non-carbamate group. Stable to a wide range of non-reductive conditions. Often used when carbamates are unsuitable.Catalytic hydrogenolysis.[15]
9-Fluorenyl-methoxycarbonyl FmocOrthogonal to both Boc and Cbz. Its key feature is its lability to mild bases (e.g., piperidine), making it ideal for syntheses that require acidic conditions elsewhere.[10][13]Mild base (e.g., 20% piperidine in DMF).[10][13]

Core Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a generic monosubstituted piperazine using the robust and popular Boc protecting group strategy.

Protocol 1: Mono-Boc Protection of Piperazine

Rationale: This procedure aims to selectively introduce a single Boc group onto the piperazine ring. The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the electrophilic Boc source. Controlling the stoichiometry is key to minimizing the formation of the di-protected byproduct. Using a solvent like methanol can help keep all reagents and products in solution.[16]

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.0 eq.) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve Boc₂O (0.8-1.0 eq.) in a minimal amount of methanol.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The resulting residue can often be purified by flash column chromatography on silica gel to separate the desired mono-Boc-piperazine from unreacted piperazine and the di-Boc byproduct.

Protocol 2: N-Alkylation of 1-Boc-piperazine

Rationale: This protocol describes a general method for functionalizing the free secondary amine of 1-Boc-piperazine via nucleophilic substitution with an alkyl halide. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction, driving it to completion.[4]

Materials:

  • 1-Boc-piperazine (from Protocol 1)

  • Alkyl halide (R-X, e.g., benzyl bromide) (1.0-1.2 eq.)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 eq.)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for workup

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 eq.) in ACN or DMF, add the base (e.g., K₂CO₃).

  • Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Add the alkyl halide (1.0-1.2 eq.) to the mixture.

  • Heat the reaction to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). This can take 4-24 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between DCM and water. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated, N'-Boc-protected piperazine.[4]

Protocol 3: Boc Deprotection to Yield Monosubstituted Piperazine

Rationale: The Boc group is reliably cleaved under acidic conditions.[12] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[12] Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in 1,4-dioxane are the most common reagent systems.[12] The choice depends on the acid sensitivity of other functional groups and the desired salt form of the final product.[17]

G cluster_0 Boc Deprotection Mechanism start Boc-Protected Amine protonation Protonation (by H+) start->protonation Step 1 loss_tbu Loss of t-Butyl Cation (Forms Carbamic Acid) protonation->loss_tbu Step 2 decarboxylation Spontaneous Decarboxylation loss_tbu->decarboxylation Step 3 product Free Amine (+ CO2 + Isobutylene) decarboxylation->product Step 4

Caption: Key steps in the acid-catalyzed deprotection of a Boc group.

A) Using Trifluoroacetic Acid (TFA)

Materials:

  • N-alkylated, N'-Boc-protected piperazine (from Protocol 2)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 eq.) in anhydrous DCM (typically at 0.1-0.5 M concentration).[12]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents, often used as a 20-50% v/v solution in DCM).[12][17]

  • Remove the ice bath and stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.[12]

  • Once complete, remove the solvent and excess TFA under reduced pressure.[12]

  • Carefully neutralize the residue by dissolving it in water and adding saturated NaHCO₃ solution until the pH is basic (>8).

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final monosubstituted piperazine as a free base.[17]

B) Using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • N-alkylated, N'-Boc-protected piperazine (from Protocol 2)

  • 4M HCl in 1,4-dioxane

  • Methanol or ethyl acetate (optional co-solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 eq.) in a minimal amount of a suitable solvent like methanol or dioxane.[12][17]

  • Add the 4M HCl in dioxane solution (5-10 equivalents) to the stirred solution at room temperature.[12]

  • Stir for 1-4 hours. Often, the hydrochloride salt of the deprotected product will precipitate from the solution.[12][17]

  • Upon completion, the product can be isolated by filtering the precipitate and washing with diethyl ether, or by removing the solvent under reduced pressure.[17]

  • The resulting hydrochloride salt is often a stable, crystalline solid that can be used directly in subsequent steps or converted to the free base via neutralization as described in the TFA protocol.

Troubleshooting and Key Considerations

  • Side Reactions in Deprotection: The tert-butyl cation generated during Boc deprotection is electrophilic and can cause side reactions, such as alkylating electron-rich aromatic rings.[17][18] Including a "scavenger" like anisole or thioanisole in the reaction mixture can help mitigate this issue.

  • Controlling Mono-protection: Achieving high selectivity for mono-protection over di-protection can be challenging. Slowly adding the Boc₂O at low temperatures is crucial. Alternative methods, such as using piperazine mono-salts, have also been developed to favor mono-functionalization.[2][6]

  • Alternative Strategies: While protecting groups are the dominant method, alternative one-pot procedures for preparing monosubstituted piperazines from protonated piperazine have been reported, which avoid the multi-step protection-deprotection sequence.[2][19]

Conclusion

The use of protecting groups, particularly the Boc group, is a fundamental and powerful strategy for the controlled synthesis of monosubstituted piperazines. By temporarily masking one of the reactive nitrogen atoms, chemists can achieve selective functionalization, enabling the construction of complex and valuable molecules for drug discovery and development. A thorough understanding of the properties of different protecting groups and the rationale behind the associated protocols is essential for any researcher working in this critical area of medicinal chemistry.

References

  • Role of piperazine scaffolds in medicinal chemistry - Benchchem.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine - Benchchem.
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Application Note: Formulation Strategies for Poorly Soluble Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents across various disease areas, including antipsychotics, antidepressants, and antivirals.[1][2][3] However, the incorporation of this valuable scaffold often leads to compounds with high molecular weight and lipophilicity, resulting in poor aqueous solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic approaches to characterize and enhance the solubility of poorly soluble piperazine-containing active pharmaceutical ingredients (APIs). We delve into the fundamental physicochemical properties of the piperazine moiety and detail robust formulation strategies, including salt formation, co-crystallization, amorphous solid dispersions, and lipid-based systems. Detailed protocols for key experimental workflows are provided to enable the practical application of these strategies.

Introduction: The Piperazine Solubility Challenge

Many piperazine derivatives are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by low solubility and, for Class IV, low permeability.[4] This poor solubility is a primary obstacle to achieving adequate oral bioavailability, as dissolution in the gastrointestinal tract is often the rate-limiting step for absorption.[5]

The piperazine moiety itself is a diprotic weak base, with two nitrogen atoms that can be protonated.[6] The pKa values are typically around 5.3 and 9.7, although these can vary with substitution.[6][7] This basicity is the most critical chemical handle for formulation scientists. At physiological pH, one or both nitrogen atoms can be protonated, influencing the molecule's overall charge, lipophilicity, and interaction with biological media. Understanding and leveraging this property is fundamental to designing a successful formulation strategy.

This guide outlines a logical, step-by-step workflow for tackling the solubility challenges of piperazine compounds, from initial characterization to the selection and implementation of advanced formulation techniques.

Foundational Physicochemical Characterization

A successful formulation strategy begins with a thorough understanding of the API's intrinsic properties. This pre-formulation stage is critical for making informed decisions and avoiding downstream development hurdles. Solid-state characterization is essential to ensure that any observed changes in properties are understood and controlled.[8][9]

Key Pre-formulation Studies:

  • Aqueous Solubility Profiling: Determining the API's solubility as a function of pH is the first and most crucial step. Given the basic nature of piperazines, solubility is expected to be significantly higher at lower pH values where the molecule is protonated.

  • pKa Determination: Precise pKa values are essential for predicting the ionization state of the drug at different physiological pH levels and for selecting appropriate salt forms or buffers.[10]

  • Solid-State Analysis: Poorly soluble compounds often exhibit polymorphism—the ability to exist in multiple crystalline forms.[11] Different polymorphs can have vastly different solubilities and stabilities.[11] Key techniques include:

    • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect polymorphism.[8]

    • Differential Scanning Calorimetry (DSC): To determine melting point, purity, and thermal events associated with phase transitions.[8]

    • Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.[8]

    • Microscopy (e.g., SEM): To analyze particle size and morphology, which directly influence dissolution rates.[11]

The following workflow provides a high-level overview of the decision-making process in formulating a poorly soluble piperazine compound.

G cluster_0 cluster_1 Phase 1: Characterization cluster_2 Phase 2: Strategy Selection cluster_3 Phase 3: Development & Optimization API Poorly Soluble Piperazine API Preform Physicochemical Characterization (Solubility, pKa, Solid State) API->Preform Decision Is API Ionizable (Basic pKa)? Preform->Decision Lipid Lipid-Based Formulation (LBF) Preform->Lipid If highly lipophilic (LogP > 4) Salt Salt Formation Screening Decision->Salt Yes Primary Path CoCrystal Co-crystal Screening Decision->CoCrystal No / Weakly Basic Amorphous Amorphous Solid Dispersion (ASD) Salt->Amorphous If salt unstable or insufficient Develop Lead Formulation Development & In Vitro/In Vivo Testing Salt->Develop CoCrystal->Amorphous If co-crystal fails CoCrystal->Develop Amorphous->Develop Lipid->Develop G Concept of an Amorphous Solid Dispersion (ASD) cluster_0 Crystalline API cluster_1 Amorphous Solid Dispersion a1 API a2 API a3 API a4 API a5 API a6 API a7 API a8 API a9 API p1 P p2 P p3 P p4 P p5 P p6 P p7 P p8 P p9 P p10 P p11 P p12 P p13 P p14 P p15 P d1 API d2 API d3 API

Caption: Crystalline API vs. API in an Amorphous Solid Dispersion.

Lipid-Based Formulations (LBFs)

Causality: For highly lipophilic piperazine compounds, LBFs present the drug to the gastrointestinal tract in a pre-dissolved state, bypassing the dissolution step entirely. [12]These formulations consist of the drug dissolved in oils, surfactants, and co-solvents. [13]Upon gentle agitation in aqueous media (like gastric fluid), self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) spontaneously form fine oil-in-water emulsions or microemulsions, providing a large surface area for drug absorption. [14]

  • Advantages: Excellent for highly lipophilic drugs (LogP > 4), can enhance lymphatic transport, and may reduce food effects. [14][15]* Disadvantages: Potential for drug precipitation upon dilution, chemical stability of the API in the lipid vehicle must be confirmed, and capsule compatibility can be an issue.

  • Best For: Highly lipophilic, poorly soluble compounds where aqueous-based strategies are less effective.

Strategy Underlying Principle Ideal API Properties Pros Cons
Salt Formation Ionization increases interaction with water.Basic (pKa > 7), able to form stable crystals.Simple, cost-effective, well-regulated.pH-dependent solubility, potential instability.
Co-crystallization Modifies crystal lattice via non-ionic bonds.Weakly basic or non-ionizable, H-bond donors/acceptors.Broad applicability, can improve stability.Co-former selection is complex, potential for dissociation.
Amorphous Solid Dispersion Utilizes high-energy amorphous state.High melting point, resistant to crystallization.Major solubility enhancement, high drug loads.Thermodynamically unstable, complex manufacturing.
Lipid-Based Formulation Pre-dissolves API, bypasses dissolution step.Highly lipophilic (LogP > 4).Excellent for lipophilic drugs, can enhance absorption.Potential for precipitation, stability concerns.
Table 1: Comparison of Formulation Strategies.

Experimental Protocols

The following protocols provide a starting point for the experimental evaluation of these strategies. All work should be conducted in a qualified laboratory setting.

Protocol 1: Kinetic Solubility Screening using the Shake-Flask Method

Objective: To determine the aqueous solubility of the piperazine compound at different pH values relevant to the gastrointestinal tract.

Materials:

  • Piperazine API powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS) at pH 7.4

  • Citrate buffer at pH 4.5

  • Simulated Gastric Fluid (SGF) at pH 1.2

  • 96-well plates or glass vials

  • Plate shaker/orbital incubator

  • Filtration apparatus (e.g., 96-well filter plate, 0.45 µm)

  • HPLC system with a suitable column and method for API quantification

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the API in 100% DMSO. [16]2. Sample Preparation: Add an aliquot of the DMSO stock solution to each buffer (pH 1.2, 4.5, 7.4) in triplicate to a final concentration exceeding the expected solubility (e.g., 200 µM). The final DMSO concentration should be kept low (≤1%) to minimize its co-solvent effect. [16][17]3. Equilibration: Seal the plate or vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a standardized period, typically between 1.5 and 24 hours, to allow the solution to reach equilibrium. [16]4. Separation: After incubation, separate the undissolved solid from the supernatant. This is typically done by filtering the samples through a 0.45 µm filter plate. Centrifugation can also be used.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved API using a validated HPLC method against a standard curve.

  • Data Analysis: Calculate the mean solubility (in µg/mL or µM) at each pH. Visual inspection for precipitate before filtration should be noted.

Protocol 2: Salt Formation Feasibility Study

Objective: To rapidly screen for the formation of salts with various pharmaceutically acceptable counter-ions.

Materials:

  • Piperazine API (free base)

  • A selection of acidic counter-ions (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, maleic acid)

  • A range of solvents (e.g., ethanol, isopropanol, acetone, water, ethyl acetate)

  • Small glass vials with caps

  • Magnetic stirrer and stir bars

  • Microscope, XRPD, and DSC for analysis

Procedure:

  • Solvent Selection: Determine the solubility of the free base in a range of solvents. Choose solvents where the API has moderate to low solubility.

  • Stoichiometric Addition: Dissolve a known amount of the API in a selected solvent with gentle heating and stirring.

  • Add a stoichiometric equivalent (e.g., 1.0 or 0.5 equivalent for a diprotic base) of the selected acid counter-ion to the solution.

  • Crystallization Induction: Allow the solution to cool slowly to room temperature. If no precipitate forms, attempt to induce crystallization by scratching the vial, adding an anti-solvent, or storing it at a lower temperature (e.g., 4°C).

  • Solid Isolation: If a solid forms, isolate it by vacuum filtration and wash with a small amount of cold solvent. Dry the solid under vacuum.

  • Characterization: Analyze the resulting solid using XRPD and DSC. A new, unique XRPD pattern and a sharp melting point different from the starting materials are strong indicators of salt formation. [8][11]Further confirmation can be obtained via single-crystal X-ray diffraction or spectroscopic methods.

Protocol 3: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Objective: To prepare a small-scale ASD for preliminary solubility and stability evaluation.

Materials:

  • Piperazine API

  • Amorphous polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC-AS)

  • A volatile common solvent that dissolves both API and polymer (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Solution Preparation: Prepare solutions of the API and the polymer separately in the chosen solvent.

  • Mixing: Combine the solutions to achieve various drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5). Ensure the final solution is clear and homogenous.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is rapid evaporation to "trap" the API in its amorphous state within the polymer.

  • Drying: Further dry the resulting solid film or powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

  • Processing: Gently mill the dried product into a fine powder using a mortar and pestle.

  • Characterization: Immediately analyze the powder by XRPD to confirm its amorphous nature (indicated by the absence of sharp Bragg peaks and the presence of a broad "halo"). Use DSC to determine the glass transition temperature (Tg) of the dispersion. A single Tg indicates a miscible system. [8][11]

Conclusion

Formulating poorly soluble piperazine compounds is a multifaceted challenge that requires a systematic, data-driven approach. The inherent basicity of the piperazine ring provides a powerful handle for traditional salt formation, which should often be the first strategy explored. However, for compounds where this approach is insufficient or not feasible, modern techniques like co-crystallization and amorphous solid dispersions offer potent alternatives. For highly lipophilic derivatives, lipid-based systems provide a proven pathway to bypass dissolution barriers.

The key to success lies in a robust pre-formulation characterization to understand the API's intrinsic properties, followed by a logical selection and experimental validation of the most promising formulation strategies. The protocols and workflows outlined in this guide provide a foundational framework for scientists to successfully navigate these challenges and unlock the full therapeutic potential of their piperazine-containing drug candidates.

References

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  • Medium. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Piperazine (C4H10N2) properties. Retrieved from [Link]

  • NIH. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]

  • PubMed. (2013, August 30). Lipid-based formulations for oral administration of poorly water-soluble drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

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  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]

  • CD Formulation. (n.d.). Solid-State Characterization. Retrieved from [Link]

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-state Characterization Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • PubMed. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Retrieved from [Link]

  • PubMed. (2022, May 14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 10). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • NIH. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

  • Springer. (2020, July 6). Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal. Retrieved from [Link]

  • MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Retrieved from [Link]

  • bepls. (2023, October 19). Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques. Retrieved from [Link]

  • ijpcsonline.com. (2013). Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]

  • NIH. (n.d.). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Retrieved from [Link]

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  • NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of monosubstituted piperazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. The symmetrical nature of piperazine presents a unique synthetic hurdle, often leading to mixtures of unreacted starting material, the desired monosubstituted product, and the undesired disubstituted byproduct.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and optimize your reaction outcomes.

Troubleshooting Guide: Low Yields and Impurities

This section addresses common issues encountered during the monosubstitution of piperazine. Each point explains the potential cause and provides actionable solutions based on established chemical principles.

Question 1: My overall yield is very low. What are the primary factors I should investigate?

Low yields in monosubstituted piperazine synthesis can stem from several sources, ranging from incomplete reactions to product loss during workup. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[3] If the reaction has stalled, consider optimizing the following conditions:

    • Temperature: Increasing the reaction temperature can sometimes drive the reaction to completion, especially in cases of sluggish kinetics.[3]

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress over time will help determine the optimal endpoint.[3]

    • Catalyst (for cross-coupling reactions): In reactions like the Buchwald-Hartwig amination, the choice and loading of the catalyst and ligand are critical.[4][5] Ensure the catalyst is active and consider screening different ligand systems.

  • Side Reactions: The formation of byproducts, most commonly the 1,4-disubstituted piperazine, is a major cause of low yields for the desired monosubstituted product.[2][6] Strategies to mitigate this are discussed in detail in the next question.

  • Product Degradation: Depending on the nature of your substituent and the reaction conditions, your product may be unstable. Prolonged reaction times or high temperatures can sometimes lead to degradation.[3]

  • Purification Losses: Monosubstituted piperazines can be challenging to purify. Significant product loss can occur during extraction, chromatography, or crystallization.[6] Review your purification strategy to ensure it is optimized for your specific compound.

Question 2: I'm observing a significant amount of the 1,4-disubstituted byproduct. How can I improve the selectivity for monosubstitution?

The formation of the symmetrically disubstituted piperazine is the most common competitive reaction.[6] Here are several effective strategies to favor the formation of the monosubstituted product:

  • Use of a Protecting Group: This is a widely used and highly effective method.[3][6] By protecting one of the nitrogen atoms, you ensure that the reaction can only occur at the other free nitrogen. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its straightforward removal with acid.[1][3] Other protecting groups like benzyloxycarbonyl (Cbz) can also be employed.[1]

  • Adjusting Molar Ratios: Using a large excess of piperazine relative to the electrophile can statistically favor monosubstitution.[3] However, this approach can make purification challenging due to the need to remove a large amount of unreacted piperazine.[6]

  • In Situ Protonation: This is a clever and cost-effective one-pot method that avoids a separate protection step.[6][7] By using a piperazine salt, such as piperazine monohydrochloride, the protonated nitrogen is rendered non-nucleophilic, directing the substitution to the free nitrogen.[6] The equilibrium between the free base and the protonated forms is key to the success of this method.[6][7]

Experimental Workflows & Protocols

Protocol 1: General Procedure for Monosubstitution using a Boc-Protecting Group

This protocol outlines a reliable method for the synthesis of a monosubstituted piperazine via a Boc-protected intermediate.

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (5 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate mono-Boc-piperazine.

Step 2: Substitution Reaction (e.g., N-Arylation via Buchwald-Hartwig Amination)

  • To an oven-dried flask, add mono-Boc-piperazine (1.2 equivalents), the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable ligand (e.g., XPhos, 2-10 mol%).

  • Add a base, such as sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the aryl halide is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified Boc-protected product from Step 2 in a suitable solvent like DCM or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • If an HCl salt is formed, it may precipitate and can be collected by filtration. Otherwise, neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the free base product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my piperazine substitution reaction?

Monitoring your reaction is crucial for optimization and troubleshooting.[3] A combination of techniques is often best:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weights of the components in your reaction mixture, which helps in identifying the desired product and any byproducts.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, particularly for more volatile compounds. Derivatization may be necessary for piperazine derivatives.[9][10]

Q2: My final product is difficult to purify by column chromatography. What are my alternatives?

Purification can indeed be a significant hurdle.[6][11] If standard silica gel chromatography is not effective, consider these options:

  • Crystallization: This is an excellent method for obtaining high-purity material, especially on a larger scale.[11][12] Experiment with different solvent systems to induce crystallization.

  • Acid-Base Extraction: Since piperazines are basic, you can often use acid-base chemistry to your advantage. The desired product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the free base can be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Ion Exchange Chromatography: This technique separates compounds based on their charge and can be very effective for purifying amines.[13]

Q3: Can I perform a direct monosubstitution without a protecting group?

Yes, direct monosubstitution is possible, but it requires careful control of reaction conditions to minimize the formation of the disubstituted product.[2][6] The in situ protonation strategy mentioned earlier is a prime example of a direct method.[6][7] This approach relies on the reaction of a piperazine-1-ium cation with an electrophilic reagent.[7] Microwave-assisted synthesis has also shown promise in accelerating these reactions and improving yields.[6][14]

Q4: For a Buchwald-Hartwig amination, how do I choose the right catalyst and ligand?

The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig reaction.[4][15] There is no single "best" system, as the optimal choice depends on the specific substrates.

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.

  • Ligands: Bulky, electron-rich phosphine ligands are typically used. Popular choices include XPhos, SPhos, and Xantphos. It is often necessary to screen a few different ligands to find the one that gives the best yield for your particular substrate combination.[5]

Visualization of Key Concepts

Logical Workflow for Troubleshooting Low Yields

troubleshooting_workflow start Low Yield Observed check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete optimize Optimize Conditions: - Increase Temperature - Extend Reaction Time - Check Catalyst/Ligand incomplete->optimize Yes check_byproducts Significant Byproducts? incomplete->check_byproducts No optimize->check_reaction disubstitution High Disubstitution? check_byproducts->disubstitution Yes implement_selectivity Implement Selectivity Strategy: - Use Protecting Group (Boc) - Adjust Molar Ratios - In-situ Protonation disubstitution->implement_selectivity Yes other_byproducts Other Byproducts/ Degradation? disubstitution->other_byproducts No implement_selectivity->check_reaction milder_conditions Use Milder Conditions: - Lower Temperature - Shorter Reaction Time other_byproducts->milder_conditions Yes check_purification Review Purification Strategy other_byproducts->check_purification No milder_conditions->check_reaction purification_loss High Loss During Workup/Purification? check_purification->purification_loss optimize_purification Optimize Purification: - Crystallization - Acid/Base Extraction - Ion Exchange purification_loss->optimize_purification Yes end Improved Yield purification_loss->end No optimize_purification->end

Caption: A decision tree for troubleshooting low yields in monosubstituted piperazine synthesis.

Strategies to Control Selectivity

selectivity_strategies cluster_strategies Control Strategies cluster_outcomes Potential Outcomes piperazine Piperazine (Symmetrical) products Reaction Products electrophile Electrophile (E+) mono Monosubstituted (Desired) di Disubstituted (Undesired) protecting_group Protecting Group Strategy One nitrogen is blocked (e.g., with Boc), preventing reaction at that site. protecting_group:n->mono Favors molar_ratio Molar Ratio Strategy A large excess of piperazine statistically favors monosubstitution. molar_ratio:n->mono Favors protonation In-situ Protonation One nitrogen is protonated, reducing its nucleophilicity. protonation:n->mono Favors

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS No. 1022918-77-9). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues when working with this compound in aqueous buffers. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.

The inherent chemical structure of this molecule—a carboxylic acid with a moderately lipophilic character—presents a common yet manageable solubility challenge. This guide offers a systematic approach to achieving clear, stable solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding the handling of this compound.

Q1: I've added the powdered compound directly to my PBS buffer (pH 7.4), but it won't dissolve. What's wrong?

A1: This is expected behavior. This compound is a weak acid with poor intrinsic solubility in neutral aqueous solutions. Direct dissolution in buffers is often unsuccessful. The recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent before diluting it into your aqueous buffer.

Q2: My compound dissolved in an organic solvent, but it precipitated immediately when I diluted it into my aqueous buffer. Why did this happen?

A2: This phenomenon, known as "crashing out," occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit under those specific conditions. The introduction of the aqueous environment causes the poorly soluble compound to fall out of solution. This guide provides several strategies to prevent this, primarily by manipulating the pH of the buffer or using other solubilizing agents.[1]

Q3: What is the single most important factor for dissolving this specific compound in an aqueous buffer?

A3: pH adjustment. The compound is a carboxylic acid with a predicted pKa of approximately 3.56.[2] By raising the pH of the aqueous buffer to be at least 1.5 to 2 units above the pKa (e.g., pH > 5.5), the carboxylic acid group deprotonates to its carboxylate form (R-COOH → R-COO⁻). This charged form is significantly more polar and, therefore, more soluble in water.[3][4]

Q4: Are there methods to improve solubility if I cannot use organic co-solvents like DMSO in my experiment (e.g., in sensitive cell cultures)?

A4: Yes. If co-solvents are not an option, you can explore using cyclodextrins or surfactants. Cyclodextrins form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic parts of the molecule and increasing aqueous solubility.[5][6] Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate the compound, aiding its dissolution.[7][8][9]

Systematic Troubleshooting Guide

Encountering solubility issues can be frustrating. This section provides a logical, step-by-step workflow to diagnose and solve the problem. Follow the decision tree below to identify the optimal strategy for your specific experimental context.

G start Start: Need to prepare an aqueous solution prep_stock Step 1: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF, Ethanol). See Protocol 2. start->prep_stock check_stock Does the compound fully dissolve in the organic solvent? prep_stock->check_stock dilute Step 2: Slowly add the stock solution to the vortexing aqueous buffer to the final concentration. check_stock->dilute Yes fail_stock Troubleshoot: 1. Increase solvent volume. 2. Try a different organic solvent. 3. Apply gentle warming or sonication. check_stock->fail_stock No check_precipitate Does the solution remain clear? dilute->check_precipitate success Success! Solution is ready for use. (Store appropriately) check_precipitate->success Yes ph_adjust Step 3: Adjust Buffer pH. Ensure buffer pH is > 5.5 (ideally pH 7.0-8.0). See Protocol 1. check_precipitate->ph_adjust No, precipitation occurs check_ph Does the solution remain clear after pH adjustment? ph_adjust->check_ph check_ph->success Yes cosolvent_check Is an organic co-solvent (e.g., up to 5% DMSO) acceptable in your assay? check_ph->cosolvent_check No, still precipitates use_cosolvent Step 4a: Use a Co-solvent. Prepare a working solution with the minimum effective percentage of the organic solvent. See Protocol 2. cosolvent_check->use_cosolvent Yes use_excipients Step 4b: Use Alternative Excipients. Try Cyclodextrins (Protocol 3) or Surfactants (Protocol 4). cosolvent_check->use_excipients No use_cosolvent->success use_excipients->success

Caption: Troubleshooting workflow for solubilizing the compound.

Understanding the Science: The "Why" Behind the Methods

A foundational understanding of the compound's chemical properties is key to troubleshooting.

The Role of pKa and pH

The compound this compound possesses a carboxylic acid functional group. The acidity of this group is defined by its pKa, which is the pH at which the compound is 50% in its neutral (protonated, R-COOH) form and 50% in its charged (deprotonated, R-COO⁻) salt form.

  • Below the pKa (pH < 3.56): The compound is predominantly in its neutral, less polar R-COOH form, which has very low water solubility.

  • Above the pKa (pH > 3.56): The compound is increasingly in its charged, more polar R-COO⁻ form, which is significantly more water-soluble.[3][10]

For practical purposes, maintaining a buffer pH at least 2 units higher than the pKa (i.e., pH ≥ 5.56) will ensure that >99% of the compound is in the soluble, deprotonated form, drastically improving its stability in solution.

G cluster_0 Low pH (Acidic Buffer) cluster_1 High pH (Neutral/Basic Buffer) low_ph_structure R-COOH (Neutral, Protonated Form) low_ph_result Result: Poorly Soluble (Precipitation Risk) low_ph_structure->low_ph_result Low Polarity high_ph_structure R-COO⁻ + H⁺ (Charged, Deprotonated Form) low_ph_structure->high_ph_structure Increase pH > pKa high_ph_result Result: Highly Soluble high_ph_structure->high_ph_result High Polarity

Caption: Effect of pH on the ionization and solubility of the compound.

Detailed Experimental Protocols

Protocol 1: Standard Solubilization via pH Adjustment

This is the primary and most recommended method.

  • Prepare a Stock Solution: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming (37°C) or brief sonication can be used if necessary.[1]

  • Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris, HEPES). Crucially, ensure the final pH is adjusted to be well above the compound's pKa. A pH of 7.4 is generally sufficient.

  • Dilute the Stock: While vigorously vortexing the aqueous buffer, slowly add the required volume of the organic stock solution drop-by-drop to achieve the final desired concentration.[1] This rapid mixing prevents localized high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the final solution. It should be clear and free of any particulate matter.

Protocol 2: Using Organic Co-solvents

This method is used when pH adjustment alone is insufficient, and the experimental system can tolerate a small percentage of an organic solvent.

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO, DMF, or ethanol to a concentration of 10-50 mM.

  • Perform a Solubility Test: Before preparing your final volume, perform a small-scale test. Prepare several tubes of your target aqueous buffer (at the correct pH). Add the stock solution to achieve final co-solvent concentrations of 1%, 2%, and 5%.

  • Determine Minimum Co-solvent Percentage: Identify the lowest percentage of co-solvent that keeps your compound in solution at the desired final concentration.

  • Prepare Final Solution: Prepare your final working solution using the minimum required co-solvent percentage determined in the previous step. Always add the stock solution to the buffer, not the reverse.

Co-SolventTypical Starting % (v/v)Notes
DMSO0.1 - 1.0%Biocompatible at low concentrations, but can have cellular effects.
Ethanol0.5 - 5.0%Generally well-tolerated but can be volatile.
DMF0.1 - 1.0%Use with caution; higher potential for toxicity.

Protocol 3: Solubilization with Cyclodextrins

This is an excellent choice for sensitive biological assays where organic solvents must be avoided. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[5]

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously. The formation of the inclusion complex can take time. Allow the mixture to shake or stir at room temperature for 1-24 hours. Sonication can accelerate the process.[11]

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Use the Supernatant: Carefully collect the clear supernatant. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Protocol 4: Solubilization with Surfactants

Surfactants can be used to create micellar solutions that solubilize hydrophobic compounds. This is suitable for some biochemical but not typically for cell-based assays.[12][13]

  • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are common choices.

  • Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration 5-10 times its Critical Micelle Concentration (CMC). For Tween 80, the CMC is ~0.012 mM, so a working concentration of 0.1-0.5% (w/v) is a good starting point.

  • Dissolve Compound: Add the compound (either as a powder or from a small volume of organic stock) to the surfactant-containing buffer.

  • Mix and Equilibrate: Vortex thoroughly and allow the solution to equilibrate. Gentle warming can aid dissolution.

SurfactantTypeTypical Starting % (w/v)Notes
Polysorbate 80 (Tween 80)Non-ionic0.1 - 0.5%Widely used in pharmaceutical formulations.[12]
Polysorbate 20Non-ionic0.1 - 0.5%Similar to Tween 80.
Sodium Lauryl Sulfate (SLS)Anionic0.1 - 1.0%Potent solubilizer but can denature proteins.[12]

Final Checklist & Best Practices

  • Always Prepare Fresh: It is best practice to prepare fresh aqueous solutions for each experiment to ensure compound integrity and avoid potential degradation or precipitation over time.[14]

  • Buffer Integrity: Ensure your buffer components are correctly weighed and prepared. Errors in buffer concentration or pH can significantly impact solubility.[15][16]

  • Visual Inspection: Always visually inspect your final solution for clarity before use. If it is hazy or contains precipitate, do not use it.

  • Filtration: For critical applications, filtering the final solution through a 0.22 µm syringe filter compatible with your solvent system can remove any micro-precipitates.

We trust this guide will assist you in successfully preparing solutions of this compound for your research.

References

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. 7

  • Na-Jia, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Link

  • Ahad, H. A., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Link

  • Chaudhary, V.B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Link

  • BenchChem. (2025). Unveiling Surfactant Efficacy: A Comparative Analysis of Solubility Enhancement for Poorly Soluble Drugs. BenchChem. Link

  • Sekhon, N. S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Link

  • MDPI. (2024). Enhancing solubility and stability of poorly soluble drugs. MDPI. Link

  • Unknown Author. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Link

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Link

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Link

  • BenchChem. (2025). Troubleshooting Dutasteride Solubility in Aqueous Buffers: A Technical Support Guide. BenchChem. Link

  • Markovic, I., & Kovac, A. (2022). Dissolution Method Troubleshooting. AAPS. Link

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Link

  • Multiple Authors. (2026). PH adjustment: Significance and symbolism. Link

  • BenchChem. (2025). Ro 18-5364 solubility issues in aqueous buffers. BenchChem. Link

  • Markovic, I., & Kovac, A. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Link

  • BenchChem. (n.d.). 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide. BenchChem. Link

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Link

  • IJPC. (2025). CompoundingToday.com | pH Adjusting Database. IJPC. Link

  • PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. PubChem. Link

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Link

  • Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Link

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. Link

  • The Chemistry Tutor. (2025). How Do Acids And Bases Alter Compound Solubility?. YouTube. Link

  • Reddit User. (2022). How to tackle compound solubility issue. Reddit. Link

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Link

  • Matrix Scientific. (n.d.). This compound. Matrix Scientific. Link

  • Guidechem. (n.d.). [1-(2-methyl-benzyl)-3-oxo-piperazin-2-yl]-acetic acid. Guidechem. Link

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • JoVE. (2023). Physical Properties of Carboxylic Acids. JoVE. Link

  • Sharma, D., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Link

  • Homework.Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are.... Homework.Study.com. Link

  • Singh, R. P., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Link

  • Guidechem. (n.d.). 2-[3-methyl-2-oxo-1-(phenylmethyl)-3-piperidinyl]acetic acid methyl ester. Guidechem. Link

  • PubChem. (n.d.). Piperazin-1-yl-acetic acid. PubChem. Link

  • BLDpharm. (n.d.). 2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid. BLDpharm. Link

  • Samari, F., et al. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Link

  • Huateng Pharma. (n.d.). 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid. Huateng Pharma. Link

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. PubChem. Link

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Technical Support Center: Identifying and Minimizing Byproducts in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on the critical aspect of byproduct identification and minimization. The piperazine moiety is a cornerstone in medicinal chemistry, but its synthesis is often plagued by side reactions that can complicate purification and reduce yields.[1][2] This resource provides in-depth, experience-driven answers to common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of 1,4-Disubstituted Piperazine Byproducts

Q1: I am trying to synthesize a mono-substituted piperazine, but I am consistently observing the formation of a significant amount of the 1,4-disubstituted byproduct. How can I improve the selectivity for mono-substitution?

A1: This is arguably the most common challenge in piperazine chemistry. The two secondary amine nitrogens have similar nucleophilicity, leading to competitive reactions.[3] Several strategies can be employed to favor mono-substitution, primarily by differentiating the reactivity of the two nitrogen atoms.

Root Cause Analysis & Mitigation Strategies:

  • Stoichiometry and Reaction Control:

    • Piperazine in Excess: Using a large excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-substituted product. However, this approach can be atom-inefficient and may complicate downstream purification due to the need to remove large amounts of unreacted piperazine.[1][4]

    • Slow Addition: Adding the electrophile (e.g., alkyl halide, acyl chloride) slowly to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-substituted product reacting a second time.

  • Protecting Group Strategy:

    • Mono-Boc-Piperazine: The use of a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective and widely used method.[1][4] The Boc (tert-butyloxycarbonyl) group deactivates one nitrogen, allowing the other to react selectively. The Boc group can then be removed under acidic conditions.[4][5] This multi-step approach often leads to higher overall yields and purity despite the extra steps.[4]

    • In-Situ Protonation: A clever one-pot strategy involves the in-situ formation of a piperazin-1-ium salt (e.g., monohydrochloride or monoacetate).[3][4] The protonated nitrogen is rendered non-nucleophilic, directing the reaction to the free nitrogen.[3][4] This method avoids the need for traditional protecting groups and subsequent deprotection steps.[4]

  • Reaction Conditions:

    • Solvent and Temperature: The choice of solvent can influence the relative solubility of the reactants and intermediates. Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled mono-adduct.

Workflow for Minimizing Disubstitution

G start High Disubstitution Observed strategy Select Mitigation Strategy start->strategy excess Use Large Excess of Piperazine (5-10 eq) strategy->excess Atom Inefficient slow_add Slow Addition of Electrophile strategy->slow_add Kinetics protect Employ Protecting Group strategy->protect High Purity protonate In-Situ Mono-Protonation strategy->protonate One-Pot outcome Improved Mono-substitution Selectivity excess->outcome slow_add->outcome boc Use Mono-Boc-Piperazine protect->boc hcl Use Piperazine Dihydrochloride + Free Piperazine (1:1) protonate->hcl deprotect Acidic Deprotection Step boc->deprotect deprotect->outcome hcl->outcome

Caption: Decision workflow for minimizing 1,4-disubstitution.

Issue 2: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Q2: I am performing a Buchwald-Hartwig amination to form an N-aryl piperazine derivative and observing low yields and multiple byproducts. What are the likely causes and how can I troubleshoot this?

A2: Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to reaction parameters.[6] Byproducts often arise from catalyst deactivation, side reactions of the starting materials, or suboptimal reaction conditions.[7]

Troubleshooting Buchwald-Hartwig Aminations:

Potential Issue Underlying Cause Recommended Solution Citation
Low Conversion/Yield Catalyst deactivation, poor oxidative addition. Aryl chlorides are less reactive than bromides or iodides.Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., RuPhos, XPhos, BINAP). More electron-rich, bulky ligands are often better for aryl chlorides. Consider using a pre-catalyst for cleaner active species formation.[7][8][9]
Dehalogenation of Aryl Halide β-hydride elimination from the palladium complex. Can be exacerbated by high temperatures.Use a stronger base (e.g., NaOtBu, LHMDS) which may allow for lower reaction temperatures. Ensure the Pd-ligand complex is formed correctly before adding other reagents.[9]
Homocoupling of Aryl Halide Reductive elimination from a diarylpalladium(II) intermediate.Optimize the catalyst-to-ligand ratio. Ensure an inert atmosphere (Argon or Nitrogen) is rigorously maintained to prevent oxidative side reactions.
Side reactions involving other functional groups The reaction conditions (strong base, high temperature) can be harsh. Phenols, for example, can also couple.Protect sensitive functional groups on either coupling partner. A TBDMS group, for instance, can be sensitive to strong bases at high temperatures.[8]

Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions

  • Setup: In an array of oven-dried reaction vials under an inert atmosphere (glovebox or Schlenk line), add the aryl halide (1.0 eq), base (e.g., NaOtBu, 1.5 eq), and a magnetic stir bar.

  • Catalyst/Ligand Addition: To each vial, add a different palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., XPhos, 4 mol %). Use pre-catalysts where possible for better reproducibility.

  • Solvent and Amine Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane). Finally, add the piperazine derivative (1.2 eq).

  • Reaction: Seal the vials and place them in a pre-heated aluminum block. Run the reactions at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).

  • Analysis: After cooling, quench a small aliquot of each reaction mixture, filter, and analyze by LC-MS or GC-MS to determine conversion and identify byproducts. This allows for rapid identification of the most promising conditions.[8]

Issue 3: Side Reactions in Reductive Amination

Q3: My reductive amination reaction to produce an N-alkyl piperazine is messy. Besides unreacted starting materials, I see other impurities. What could they be?

A3: Reductive amination is a go-to method for N-alkylation.[10] However, side reactions can occur, especially if the imine/enamine formation and reduction steps are not well-controlled.

Common Byproducts and Prevention:

  • Over-alkylation: If using piperazine itself, the newly formed mono-alkylated product can react again with the aldehyde, leading to the 1,4-dialkylated byproduct.

    • Solution: Use a mono-protected piperazine (e.g., N-Boc or N-benzyl) to prevent the second N-alkylation.[1]

  • Aldehyde/Ketone Reduction: The reducing agent can directly reduce the starting carbonyl compound to the corresponding alcohol.

    • Solution: Use a reducing agent that is selective for the iminium ion over the carbonyl, such as sodium triacetoxyborohydride (STAB).[1][10] STAB is generally milder and less prone to this side reaction than sodium borohydride or sodium cyanoborohydride.[1]

  • Amine Acetylation by STAB: Prolonged reaction times with sodium triacetoxyborohydride (STAB) can sometimes lead to N-acetylation of the amine product from the acetate byproduct.[11]

    • Solution: Monitor the reaction closely and work it up as soon as the starting material is consumed. Running the reaction in a protic solvent like isopropanol (IPA) can accelerate imine formation and reduce overall reaction time.[11]

  • Diketopiperazine Formation: If using amino acid precursors to build the piperazine ring, cyclization can lead to the formation of 2,5-diketopiperazines.[12]

    • Solution: This is an intrinsic pathway, but careful control of pH and temperature during the cyclization step can help minimize its occurrence.

Troubleshooting Reductive Amination

G start Messy Reductive Amination issue Identify Primary Byproduct start->issue overalkylation 1,4-Dialkylated Product issue->overalkylation Symmetrical Byproduct alcohol Alcohol from Carbonyl issue->alcohol Loss of Carbonyl acetylation N-Acetylated Product issue->acetylation Mass +42 Da sol_over Use Mono-Protected Piperazine (e.g., N-Boc) overalkylation->sol_over sol_alcohol Use NaBH(OAc)₃ (STAB) instead of NaBH₄ alcohol->sol_alcohol sol_acetyl Minimize Reaction Time; Use IPA as Solvent acetylation->sol_acetyl outcome Cleaner Reaction Profile sol_over->outcome sol_alcohol->outcome sol_acetyl->outcome

Caption: Troubleshooting guide for common reductive amination byproducts.

Issue 4: Analytical Identification and Purification of Byproducts

Q4: I have an impure piperazine derivative that is a thick oil and difficult to purify by standard column chromatography. What are my options?

A4: Purifying basic, polar compounds like piperazine derivatives can be challenging.[13] Standard silica gel chromatography often results in significant peak tailing.[14] If crystallization is not an option, several alternative strategies can be employed.

Purification Strategies for Piperazine Derivatives:

Technique Principle Best For... Limitations Citation
Acid-Base Extraction Exploits the basicity of the piperazine nitrogen to move the compound between aqueous and organic phases.Removing neutral or acidic impurities from a crude reaction mixture.Can form emulsions; may not separate structurally similar basic impurities.[14]
Salt Formation & Recrystallization Conversion of the basic piperazine to a salt (e.g., hydrochloride, fumarate) which is often a crystalline solid that can be purified by recrystallization.Achieving high purity, especially for final API steps. Scalable.Requires the compound to form a stable, crystalline salt. May not remove other basic impurities.[14]
Modified Column Chromatography Adding a small amount of a basic modifier (e.g., triethylamine, ammonia) to the eluent to suppress interactions with acidic silanol groups on the silica.Purifying oily products when other methods fail.Can complicate solvent removal; requires careful optimization.[14]
Ion Exchange Chromatography Utilizes charged resins to bind and separate ionic compounds.Removing charged impurities or purifying the target compound itself. Anionic exchange can be effective for removing catalytic metal residues.Requires specific resins and buffer systems; can be lower capacity.[15]
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Thermally stable, relatively low molecular weight oily compounds.Not effective for high-boiling or thermally labile compounds, or for separating isomers with similar boiling points.[14]

Protocol: Purification via Salt Formation

  • Dissolution: Dissolve the crude, oily piperazine derivative in a suitable organic solvent (e.g., isopropanol, ethyl acetate).[14]

  • Acidification: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol or diethyl ether) dropwise while stirring. Monitor for precipitation.[14]

  • Crystallization: Stir the mixture, cooling in an ice bath if necessary, to maximize the precipitation of the salt.[14]

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove soluble impurities.[13]

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Liberation of Free Base: To recover the purified oily amine, dissolve the salt in water and basify with a suitable base (e.g., saturated NaHCO₃ or NaOH solution) until the pH is > 9. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to yield the purified oil.[5][14]

References

  • Technical Support Center: Optimizing Piperazine Synthesis. (n.d.). Benchchem.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2016). OSTI.gov. Retrieved from [Link]

  • Technical Support Center: Purification of Oily Piperazine Derivatives. (2025). Benchchem.
  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. Retrieved from [Link]

  • Caliendo, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5569. Retrieved from [Link]

  • Technical Support Center: Deprotection of Boc-Protected Piperazines. (n.d.). Benchchem.
  • 2,5-Diketopiperazine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]

  • BH amination side products and purification. (2024). Reddit. Retrieved from [Link]

  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • Reductive amination of piperazine. (2024). Reddit. Retrieved from [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Retrieved from [Link]

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Technical Support Center: Navigating Off-Target Effects of Piperazine-Containing Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. The unique physicochemical properties of the piperazine scaffold, while conferring desirable attributes like aqueous solubility and oral bioavailability, can also predispose these molecules to certain off-target activities in cellular assays.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you identify, understand, and mitigate these effects, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My piperazine-containing compound is showing potent activity in my primary cell-based assay, but the dose-response curve is unusually steep or reaches a plateau at a level inconsistent with my hypothesis. What could be happening?

A: An atypical dose-response curve can be a red flag for off-target effects. While on-target activity might be occurring at lower concentrations, at higher concentrations, you could be observing confounding effects such as cytotoxicity, assay interference, or the engagement of secondary, unrelated targets. It is crucial to determine the cytotoxic profile of your compound in parallel with your functional assays to identify a therapeutic window. Unexplained plateaus could indicate that the compound's efficacy is limited by an off-target liability, such as lysosomal sequestration, which can limit the free concentration of the compound available to interact with its intended target.[2]

Q2: I'm observing significant cytotoxicity with my piperazine compound, even at concentrations where I expect to see specific on-target effects. How can I differentiate between on-target and off-target cytotoxicity?

A: This is a common challenge. The first step is to establish the EC50 or IC50 for your on-target activity and compare it to the CC50 (cytotoxic concentration 50%). A narrow window between these values suggests a potential link. To dissect this further, consider the following:

  • Rescue experiments: If the on-target mechanism is known, can you rescue the cells from cytotoxicity by manipulating the target pathway? For example, if your compound inhibits a pro-survival kinase, can overexpression of that kinase or a downstream effector rescue the cells?

  • Inactive structural analogs: Synthesize or obtain a close structural analog of your compound that is known to be inactive against your primary target.[3][4] If this analog recapitulates the cytotoxicity, it strongly suggests an off-target mechanism.

  • Cell line profiling: Test your compound across a panel of cell lines with varying expression levels of your target. If cytotoxicity correlates with target expression, it supports an on-target mechanism. If cytotoxicity is broad and indiscriminate, an off-target effect is more likely.

Q3: What are the most common off-target liabilities associated with the piperazine scaffold?

A: The basic nitrogen atoms in the piperazine ring are key to many of its desirable properties but also underlie its most frequent off-target effects. The most common liabilities include:

  • Lysosomotropism: The weak basicity of the piperazine moiety can lead to its accumulation in the acidic environment of lysosomes.[5][6][7] This sequestration can lead to a variety of downstream consequences, including phospholipidosis, autophagy impairment, and a reduction in the cytosolic concentration of the compound available to engage its target.[2][8][9]

  • hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous and can be blocked by a wide range of compounds, including many containing piperazine.[10] hERG inhibition is a major safety concern due to the risk of cardiac arrhythmias.

  • Cytochrome P450 (CYP) Inhibition: Piperazine-containing compounds can inhibit CYP enzymes, the primary drug-metabolizing enzymes in the liver.[11][12][13] This can lead to drug-drug interactions and altered pharmacokinetic profiles.

Troubleshooting Guides: De-risking Off-Target Effects

This section provides a systematic approach to identifying and validating common off-target effects of piperazine-containing compounds.

Guide 1: Investigating Unexpected Cellular Phenotypes

If your compound is producing an unexpected or difficult-to-interpret cellular phenotype, a logical workflow can help to pinpoint the cause.

G A Unexpected Cellular Phenotype Observed (e.g., cytotoxicity, morphological changes) B Step 1: Confirm On-Target Engagement - Target engagement assay (e.g., CETSA) - Biomarker modulation A->B C Step 2: Assess Cytotoxicity - Determine CC50 in relevant cell lines - Compare with on-target EC50/IC50 A->C G On-Target Effect Confirmed B->G Engagement Confirmed H Off-Target Effect Suspected B->H No Engagement I On-Target Toxicity C->I Narrow Therapeutic Window J Off-Target Toxicity C->J Broad Cytotoxicity D Step 3: Evaluate for Lysosomotropism - LysoTracker Red assay - Acridine Orange staining E Step 4: Screen for Common Liabilities - hERG inhibition assay - CYP450 inhibition assay D->E Negative Result K Compound Sequestration D->K Positive Result F Step 5: Utilize Control Compounds - Inactive structural analog - Structurally unrelated compound with same target E->F No Hits L Specific Off-Target Identified E->L Positive Hit F->G Inactive Analog is Not Cytotoxic M Nonspecific Effect F->M Inactive Analog is Cytotoxic H->D J->D K->E

Caption: Workflow for investigating unexpected cellular effects.

Guide 2: Assessing Lysosomotropism

Lysosomotropism, the accumulation of compounds in lysosomes, is a common characteristic of cationic amphiphilic drugs, a class that includes many piperazine derivatives.[5][6][14] This sequestration can lead to drug-induced phospholipidosis and can limit the effective concentration of the compound at its intended target.[8][15][16][17][18]

This protocol utilizes LysoTracker Red, a fluorescent dye that accumulates in acidic organelles, to qualitatively and quantitatively assess lysosomotropism.[7]

Materials:

  • Cells of interest (e.g., HepG2, H9c2) cultured in appropriate plates (e.g., 96-well, black-walled, clear-bottom)

  • Piperazine-containing test compound

  • Chloroquine (positive control for lysosomotropism)

  • Piroxicam or Rosuvastatin (negative control)[2][14]

  • LysoTracker Red DND-99 (Thermo Fisher Scientific)

  • Hoechst 33342 (for nuclear counterstaining)

  • Live cell imaging medium

  • High-content imaging system or fluorescence microscope

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at an appropriate density to achieve 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your test compound, chloroquine, and the negative control. Replace the culture medium with a medium containing the compounds and incubate for a duration relevant to your primary assay (e.g., 24 hours).

  • Dye Loading:

    • Prepare a staining solution containing LysoTracker Red (typically 50-75 nM) and Hoechst 33342 (typically 1-2 µg/mL) in a live-cell imaging medium.

    • Remove the compound-containing medium and wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Image Acquisition:

    • Wash the cells twice with live cell imaging medium.

    • Acquire images using a high-content imaging system or fluorescence microscope. Use appropriate filter sets for Hoechst 33342 (blue channel) and LysoTracker Red (red channel).

  • Image Analysis:

    • Use image analysis software to identify nuclei (blue channel) and define the cytoplasm.

    • Quantify the intensity and/or number and size of LysoTracker Red-positive puncta within the cytoplasm of each cell.

    • An increase in the size and/or intensity of red fluorescent vesicles upon treatment with your compound, similar to the effect of chloroquine, indicates lysosomotropism.[19]

Data Interpretation:

Result Interpretation Next Steps
Increased LysoTracker Red staining Compound is likely lysosomotropic.Consider if lysosomal sequestration is impacting your assay readout. Mitigate by reducing compound lipophilicity or basicity.
No change in LysoTracker Red staining Compound is likely not lysosomotropic under these conditions.Proceed with other off-target assays if concerns remain.
Decreased LysoTracker Red staining with cytotoxicity Compound may be disrupting lysosomal pH or causing cell death through other mechanisms.Correlate with cytotoxicity data.
Guide 3: Cell-Based hERG Inhibition Screening

Early assessment of hERG channel inhibition is critical to avoid late-stage drug attrition. While patch-clamp electrophysiology is the gold standard, higher-throughput, cell-based assays using fluorescent ion flux reporters can provide a reliable initial screen.[10][20]

This assay uses a cell line stably expressing the hERG channel and a thallium-sensitive fluorescent dye. Thallium acts as a surrogate for potassium ions.[20]

Materials:

  • hERG-expressing cell line (e.g., hERG-U2OS, HEK293-hERG)

  • Thallium flux assay kit (e.g., FluxOR, Invitrogen)

  • Test compound

  • Known hERG inhibitor (e.g., Astemizole, Dofetilide) as a positive control

  • Vehicle control (e.g., DMSO)

  • Assay buffer and stimulus buffer (provided with the kit)

  • Fluorescence plate reader with kinetic read capabilities

Step-by-Step Methodology:

  • Cell Plating: Plate the hERG-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the loading buffer containing the thallium-sensitive dye. Incubate as per the kit manufacturer's instructions.

  • Compound Addition: Add the test compound and controls at various concentrations to the wells and incubate for a specified period.

  • Thallium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use an automated injection system to add the stimulus buffer containing thallium.

    • Immediately begin kinetic fluorescence readings.

  • Data Analysis:

    • The influx of thallium into the cells through the open hERG channels quenches the fluorescence of the dye.

    • Calculate the rate of fluorescence change or the area under the curve for each well.

    • Inhibition of the hERG channel by your compound will result in a reduced rate of fluorescence quenching.

    • Plot the percentage of inhibition against the compound concentration to determine an IC50 value.

Data Interpretation:

hERG IC50 Value Interpretation Next Steps
< 1 µM High risk of hERG-related cardiotoxicity.Prioritize structural modifications to reduce hERG affinity.
1-10 µM Moderate risk.Consider the therapeutic window (ratio of hERG IC50 to on-target EC50). Further investigation with more definitive assays (e.g., patch clamp) is warranted.
> 10 µM Low risk.Continue with lead optimization, but remain vigilant for hERG liability in subsequent analogs.
Guide 4: Assessing Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes can lead to significant drug-drug interactions. Cell-based assays using human hepatocytes or microsomes are a reliable way to assess this liability.[12][13][21]

This protocol describes a luminescent assay to measure the inhibition of CYP3A4, a major drug-metabolizing enzyme.

Materials:

  • Human hepatocytes or liver microsomes

  • CYP3A4 substrate (e.g., luciferin-based probe)

  • Test compound

  • Known CYP3A4 inhibitor (e.g., Ketoconazole) as a positive control

  • NADPH regeneration system (for microsome assays)

  • Luminescence detection reagent

  • Luminometer-compatible white-walled assay plates

Step-by-Step Methodology:

  • Assay Setup: In a white-walled 96-well plate, combine the human liver microsomes or hepatocytes with the NADPH regeneration system (if using microsomes).

  • Inhibitor Incubation: Add the test compound and controls at various concentrations. A pre-incubation step may be included to assess time-dependent inhibition.[13]

  • Initiate Reaction: Add the CYP3A4 substrate to initiate the enzymatic reaction. Incubate at 37°C.

  • Detection: Stop the reaction and add the luminescence detection reagent according to the manufacturer's protocol. This reagent converts the metabolized substrate into a luminescent signal.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • A decrease in the luminescent signal indicates inhibition of CYP3A4 activity.

    • Calculate the percent inhibition for each concentration of your test compound.

    • Determine the IC50 value by plotting percent inhibition versus compound concentration.

Data Interpretation:

CYP IC50 Value Interpretation Next Steps
< 1 µM Strong potential for drug-drug interactions.Consider structural modifications to reduce CYP inhibition.
1-10 µM Moderate potential for drug-drug interactions.Further in vivo studies are necessary to assess the clinical relevance.
> 10 µM Low potential for drug-drug interactions.Monitor for CYP inhibition in subsequent analogs.

Mitigation Strategies

If your piperazine-containing compound exhibits off-target effects, consider the following medicinal chemistry strategies:

  • Reduce Lipophilicity: High lipophilicity (logP or logD) is often correlated with off-target effects, including hERG inhibition and lysosomotropism.[5][6] Introducing polar functional groups or reducing the overall greasy nature of the molecule can mitigate these liabilities.

  • Modulate Basicity (pKa): The pKa of the piperazine nitrogens is a key driver of lysosomotropism. Attaching electron-withdrawing groups to or near the piperazine ring can lower the pKa and reduce lysosomal accumulation.[22]

  • Introduce Steric Hindrance: Strategically placing bulky groups near the basic nitrogen can sometimes shield it from interacting with off-targets like the hERG channel pore.

  • Create a Zwitterion: Introducing an acidic functional group (e.g., a carboxylic acid) elsewhere in the molecule can create a zwitterion at physiological pH, which can reduce hERG liability.[22]

  • Bioisosteric Replacement: In some cases, the piperazine ring can be replaced with a different, less basic heterocycle to maintain on-target activity while eliminating off-target effects.[23]

By systematically applying the troubleshooting guides and mitigation strategies outlined in this technical support center, you can more confidently advance your piperazine-containing compounds through the drug discovery pipeline, ensuring that the observed biological effects are truly on-target.

References

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. ACS Publications. Available at: [Link].

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (NIH). Available at: [Link].

  • Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data. National Institutes of Health (NIH). Available at: [Link].

  • A high content screening assay for identifying lysosomotropic compounds. ResearchGate. Available at: [Link].

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. ResearchGate. Available at: [Link].

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. Available at: [Link].

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: [Link].

  • A high content screening assay for identifying lysosomotropic compounds. PubMed. Available at: [Link].

  • Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. Available at: [Link].

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link].

  • Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. National Institutes of Health (NIH). Available at: [Link].

  • Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format. National Institutes of Health (NIH). Available at: [Link].

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available at: [Link].

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Available at: [Link].

  • Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. MDPI. Available at: [Link].

  • Nanomedicine-enabled/augment cell autophagy to mitigate and boycott th. Dove Medical Press. Available at: [Link].

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at: [Link].

  • Lysosomal Trapping (Lysosomotropism) Assay. Evotec. Available at: [Link].

  • Full article: Structural Characteristics of Compounds With Multitarget Activity. Taylor & Francis Online. Available at: [Link].

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link].

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available at: [Link].

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link].

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link].

  • CHAPTER 18: Drug-induced Phospholipidosis. The Royal Society of Chemistry. Available at: [Link].

  • Cytochrome P450 Assay Services. Reaction Biology. Available at: [Link].

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link].

  • Chemical Structural Novelty: On-Targets and Off-Targets. National Institutes of Health (NIH). Available at: [Link].

  • Lysosomal Trapping Assays. Charles River Laboratories. Available at: [Link].

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link].

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. National Institutes of Health (NIH). Available at: [Link].

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. National Institutes of Health (NIH). Available at: [Link].

  • Identification of Drugs Inducing Phospholipidosis by Novel in vitro Data. National Institutes of Health (NIH). Available at: [Link].

  • CYP450 Inhibition and Induction Assay. Creative Diagnostics. Available at: [Link].

  • The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link].

  • In Vitro Detection of Drug-Induced Phospholipidosis Using Gene Expression and Fluorescent Phospholipid Based Methodologies. ResearchGate. Available at: [Link].

  • A robust method to identify compounds that undergo intracellular lysosomal sequestration. In Vitro ADMET Laboratories, LLC. Available at: [Link].

  • Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. ACS Publications. Available at: [Link].

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. National Institutes of Health (NIH). Available at: [Link].

  • Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. National Institutes of Health (NIH). Available at: [Link].

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available at: [Link].

  • Identification of lysosomotropic compounds based on the distribution and size of lysosomes. ResearchGate. Available at: [Link].

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). Available at: [Link].

  • Preclinical cancer-target validation: How not to be wrong. YouTube. Available at: [Link].

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Technical Support Center: Purification of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-15

Welcome to the technical support guide for the purification of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS RN: 1022918-77-9).[1][2] This document is intended for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, field-tested solutions for obtaining this compound with high purity.

The inherent structural features of this molecule, namely the basic piperazine ring and the acidic carboxylic acid group, present a unique set of purification challenges.[3] This guide offers troubleshooting advice and detailed protocols to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My purified compound exists as a persistent oil or gum and fails to crystallize. How can I induce solidification for easier handling and purification?

Answer:

The inability of piperazine derivatives to crystallize is a common issue. This can be due to the presence of impurities that inhibit the formation of a crystal lattice or the inherent amorphous nature of the compound. Here are several strategies to address this:

  • Salt Formation: A highly effective technique is to convert the zwitterionic compound into a salt.[4] Since the molecule contains a basic piperazine moiety, treatment with an acid can yield a crystalline salt that is often easier to purify by recrystallization.[4]

    • Recommended Acids: Consider using acids like hydrochloric acid or fumaric acid to induce crystallization.[4] The resulting salt can then be neutralized to regenerate the purified parent compound.[4]

  • Solvent Trituration: You can wash or triturate the oil with a solvent in which your compound has minimal solubility, but the impurities are soluble.[4] For greasy, non-polar impurities, dissolving the compound in a solvent like acetonitrile followed by serial extractions with hexane can be effective.[4]

  • Inducing Crystallization by Cooling: In some instances, cooling the oil to a very low temperature may induce solidification, which would then allow for purification by recrystallization.[4]

Question 2: I'm observing significant peak tailing during silica gel column chromatography. What is causing this and how can I improve the peak shape?

Answer:

Peak tailing is a frequent problem when purifying basic compounds like piperazine derivatives on standard silica gel.[4] This phenomenon is caused by strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel.[4] Here’s how to mitigate this issue:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This additive will compete with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.[4]

    • Triethylamine (TEA): Adding 0.1-1% (v/v) of triethylamine to your mobile phase is a widely used and effective strategy.[4]

    • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be employed.[4]

Question 3: My compound appears to be degrading on the silica gel column. What are the signs and how can I prevent this?

Answer:

The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Signs of degradation include the appearance of new spots on your TLC analysis of the collected fractions that were not present in the crude material.

  • Use of Deactivated Silica: Consider using silica gel that has been deactivated with a base. You can prepare this by washing the silica gel with a solution of your chosen mobile phase containing a basic additive (like TEA) before packing the column.

  • Alternative Stationary Phases: If degradation persists, switching to a less acidic stationary phase such as alumina (basic or neutral) or a bonded phase like C18 (in reversed-phase chromatography) might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the crude product?

A1: Common impurities often include unreacted starting materials, by-products from side reactions, and any excess reagents. Given the structure, potential impurities could be starting materials like 1-(2-methylbenzyl)piperazin-2-one and the reagent used to introduce the acetic acid moiety. Side-reaction products might include N-oxides or products of over-alkylation.

Q2: What is the best general approach for purifying this compound?

A2: A multi-step approach is often the most effective.

  • Initial Work-up: Start with an aqueous work-up to remove water-soluble impurities and reagents. Adjusting the pH can help separate acidic and basic impurities.

  • Crystallization/Salt Formation: Attempt crystallization from a suitable solvent system. If the compound is an oil, salt formation followed by recrystallization is a powerful technique for achieving high purity.[4]

  • Chromatography: If crystallization is unsuccessful or does not remove all impurities, column chromatography is the next logical step.[4]

Q3: What analytical techniques are recommended to confirm the purity of the final product?

A3: A combination of techniques should be used to confirm purity:

  • Thin Layer Chromatography (TLC): To quickly assess the number of components.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization via Salt Formation

This protocol is ideal for achieving high purity, especially if the crude product is a solid or can be induced to crystallize as a salt.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).[4]

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol or fumaric acid in ethanol) to the stirred solution of the amine.[4]

  • Precipitation/Crystallization: The salt may precipitate immediately or require cooling to induce crystallization. Stir the mixture at room temperature or in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Neutralization: To obtain the free base, dissolve the purified salt in water and neutralize with a suitable base (e.g., sodium bicarbonate) until the desired compound precipitates. Filter, wash with water, and dry.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for complex mixtures or when the compound is an oil that cannot be crystallized.[5]

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for a moderately polar compound like this would be a mixture of dichloromethane and methanol or ethyl acetate and hexanes. Add 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your product.[4]

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it with the chosen eluent (containing TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Monitoring: Monitor the collected fractions by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent (and TEA) under reduced pressure using a rotary evaporator.[4][5]

Data Presentation

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization via Salt Formation Highly efficient for achieving high purity; easily scalable.[4]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[4]Purifying a crude product with good initial purity from non-basic impurities.
Flash Column Chromatography High resolution for separating structurally similar compounds; applicable to oils and solids.[5]Can be time-consuming; potential for sample degradation on silica; requires larger volumes of solvent.Complex mixtures or oily products that are difficult to crystallize.
Solvent Trituration Simple and quick for removing minor impurities.Lower resolution than chromatography; may result in product loss if solubility is not minimal.Initial cleanup of a crude product to remove highly soluble impurities.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Analysis1 Initial Purity Analysis (TLC, LC-MS) Crude->Analysis1 Decision1 Is the product a solid or an oil? Analysis1->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization Solid Salt_Formation Salt Formation Decision1->Salt_Formation Oil Chromatography Column Chromatography Recrystallization->Chromatography If impurities remain Analysis2 Purity Analysis (TLC, LC-MS, NMR) Recrystallization->Analysis2 Salt_Formation->Recrystallization Chromatography->Analysis2 Analysis2->Chromatography If impurities remain Pure_Product Pure Product Analysis2->Pure_Product Purity > 95%

Caption: General purification workflow for this compound.

Chromatography_Troubleshooting Start Column Chromatography of Basic Compound Tailing Observe Peak Tailing? Start->Tailing Add_TEA Add 0.1-1% Triethylamine (TEA) to Mobile Phase Tailing->Add_TEA Yes Proceed Proceed with Purification Tailing->Proceed No Improved Peak Shape Improved? Add_TEA->Improved Improved->Proceed Yes Alternative Consider Alternative Stationary Phase (e.g., Alumina, C18) Improved->Alternative No

Caption: Troubleshooting peak tailing in column chromatography.

References

  • BenchChem.
  • BenchChem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Arctom Scientific. 2-(1-(2-Methylbenzyl)-3-oxopiperazin-2-yl)acetic acid. [Link]

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Technical Support Center: Improving Stereoselectivity in Disubstituted Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of disubstituted piperazines. As a Senior Application Scientist with extensive experience in synthetic methodology and process development, I have designed this guide to address the nuanced challenges researchers and drug development professionals face when precise stereochemical control is paramount. The piperazine scaffold is a cornerstone in medicinal chemistry, and mastering its stereoselective synthesis is critical for accessing novel chemical space and optimizing pharmacological activity.[1][2][3]

This guide moves beyond simple protocols to explain the why behind experimental choices, providing a framework for logical troubleshooting and optimization.

Troubleshooting Guide: Common Stereoselectivity Issues

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis of disubstituted piperazines.

Issue 1: Low Diastereoselectivity (e.g., Undesired cis/trans Ratio)

Question: My reaction is producing a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereomeric ratio (dr)?

Answer: Low diastereoselectivity is a frequent challenge and can stem from several factors related to reaction kinetics, thermodynamics, and substrate control.

Causality and Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures can overcome the activation energy difference between the transition states leading to the two diastereomers, resulting in diminished selectivity.[4]

    • Recommendation: Lower the reaction temperature. Run a temperature screen (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity. For cyclization reactions, lower temperatures often favor the thermodynamically more stable product, which is typically the trans isomer in 2,6-disubstituted piperazines due to reduced steric strain.[5]

  • Insufficient Steric or Electronic Bias: The directing groups on your substrate may not be providing a strong enough bias for the incoming substituent or for the cyclization to occur in a stereodefined manner.

    • Recommendation:

      • Increase Steric Bulk: If using a chiral auxiliary or a protecting group, consider switching to a bulkier one to create a more sterically demanding environment.

      • Substrate Modification: If possible, modify the substrate to incorporate a directing group that can chelate to a metal catalyst or reagent, thereby locking the conformation and guiding the reaction pathway.

  • Reagent or Catalyst Control: The choice of reagents and catalysts is crucial for inducing stereoselectivity.

    • Recommendation:

      • Bulky Reducing Agents: In reductive amination approaches, sterically hindered reducing agents can selectively approach one face of the iminium intermediate.

      • Chiral Catalysts: For asymmetric hydrogenations or cyclizations, the chiral ligand on the metal center (e.g., Pd, Ir, Ru) creates a chiral pocket that favors the formation of one diastereomer.[6][7][8] Experiment with different chiral ligands (e.g., BINAP, PHOX) to find the best match for your substrate.[1][9]

  • Solvent Effects: The solvent can influence the transition state geometry and stability.

    • Recommendation: Screen a range of solvents with varying polarities and coordinating abilities. Aprotic non-polar solvents often provide better stereocontrol by minimizing competing interactions.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Question: I am using a well-established chiral catalyst for my piperazine synthesis, but the enantiomeric excess (ee) is low. What could be the problem?

Answer: Achieving high enantioselectivity requires a finely tuned system where the chiral catalyst effectively differentiates between the prochiral faces of the substrate.

Causality and Troubleshooting Steps:

  • Catalyst Mismatch: The chosen chiral ligand may not be optimal for your specific substrate. The electronic and steric properties of the substrate must complement the chiral environment of the catalyst.

    • Recommendation: Screen a library of chiral ligands. For instance, in palladium-catalyzed reactions, ligands with different bite angles and electronic properties can have a profound impact on enantioselectivity.[1][9][10]

  • Catalyst Loading and Purity: Insufficient catalyst loading can lead to a significant background (non-catalyzed) reaction, which is non-selective and erodes the overall ee. Impurities in the catalyst can also poison it.

    • Recommendation: Ensure the catalyst is of high purity. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if it improves the ee.

  • Presence of Water or Other Protic Impurities: Water can interfere with the catalyst, particularly with organometallic species, by hydrolyzing intermediates or altering the ligand coordination.

    • Recommendation: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Concentration: The concentration of the reaction can affect the kinetics and the catalyst's turnover frequency.

    • Recommendation: Vary the concentration of the reaction. In some cases, higher dilution can favor the catalyzed pathway over competing side reactions.

Issue 3: Reaction Fails to Proceed or Gives Low Yield

Question: My stereoselective cyclization is not working, and I am mostly recovering starting material. What should I check?

Answer: Low or no conversion can be due to a number of factors, from reagent deactivation to an incorrect reaction setup.

Causality and Troubleshooting Steps:

  • Protecting Group Strategy: The protecting groups on the nitrogen atoms are critical. Some protecting groups, like Boc, can be cleaved under acidic conditions or can influence the nucleophilicity of the nitrogen.

    • Recommendation: Re-evaluate your protecting group strategy. For instance, in Buchwald-Hartwig aminations, the choice of N-aryl or N-alkyl groups can significantly affect the reaction outcome.[9][11][12] N-Boc protected piperazines are commonly used in direct C-H functionalization.[3]

  • Base Incompatibility: In palladium-catalyzed cross-coupling reactions, the choice of base is crucial. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can lead to side reactions.

    • Recommendation: Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3). The combination of ligand and base is often critical for success.

  • Incorrect Precursor Synthesis: The precursor for the cyclization step may not have been synthesized correctly or may contain impurities that inhibit the catalyst.

    • Recommendation: Carefully purify and characterize all intermediates leading up to the key stereoselective step.

Issue 4: Difficult Purification of Diastereomers

Question: I have a mixture of diastereomers that are very difficult to separate by column chromatography. What are my options?

Answer: Separating closely related diastereomers is a common purification challenge.

Causality and Troubleshooting Steps:

  • Similar Polarity: The diastereomers may have very similar polarities, making them co-elute on standard silica gel.

    • Recommendation:

      • Chromatography Optimization: Use a high-performance chromatography system with a high-resolution column. Experiment with different solvent systems, including adding modifiers like triethylamine for basic compounds to reduce tailing.[13]

      • Crystallization: Attempt to selectively crystallize one diastereomer from the mixture. This can sometimes be achieved by screening various solvents and solvent mixtures.

      • Derivatization: Convert the diastereomeric mixture into derivatives that have more distinct physical properties. After separation, the original functionality can be restored.

      • Preparative HPLC: If the scale is not too large, preparative HPLC with a chiral or achiral column can be a powerful separation tool.

  • Formation of Salts: Piperazines are basic and can form salts, which can complicate purification.

    • Recommendation: Consider purifying the piperazines as their salts. For instance, piperazine diacetate can be precipitated and isolated in high purity.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing disubstituted piperazines stereoselectively?

A1: Several powerful methods are employed:

  • Reductive Amination: This involves the cyclization of a linear precursor containing two amine functionalities and two carbonyl groups (or their equivalents). The stereoselectivity is often controlled by the existing stereocenters in the precursor or by the use of chiral reducing agents.[16][17][18][19][20]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is excellent for forming C-N bonds and can be used for intramolecular cyclization to form the piperazine ring. The use of chiral phosphine ligands can render this process asymmetric.[9][11][12][21]

  • Asymmetric Hydrogenation: Chiral piperazin-2-ones can be synthesized with excellent diastereoselectivity and enantioselectivity via palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. These intermediates can then be reduced to the corresponding chiral piperazines.[6][7]

  • "Chiral Pool" Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine core, thereby transferring the initial stereochemistry to the final product.[22][23]

Q2: How do I choose the right protecting groups for my piperazine synthesis?

A2: Protecting group selection is critical and depends on the subsequent reaction conditions.

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability under many reaction conditions and its relatively easy removal with acid. It is often used in C-H functionalization strategies.[3]

  • Cbz (Carboxybenzyl): Stable to a wide range of conditions but can be removed by hydrogenolysis, which is a mild method.

  • Ns (Nosyl): Can be used to protect one of the nitrogens, allowing for selective functionalization of the other.[16] The key is to have orthogonal protecting groups if you wish to functionalize the two nitrogen atoms differently.

Q3: Can I control the cis vs. trans selectivity in 2,6-disubstituted piperazines?

A3: Yes, this is a central challenge. The trans isomer is often thermodynamically favored to minimize steric interactions. Methods like palladium-catalyzed intramolecular hydroamination have been shown to be highly diastereoselective for the trans product.[5] Conversely, certain reductive cyclization methods have been reported to predominantly form the cis isomer.[17] The choice of synthetic route is therefore a key determinant of the diastereochemical outcome.

Q4: My NMR spectrum shows a complex mixture. How can I confirm the stereochemistry of my product?

A4: Determining the relative and absolute stereochemistry is crucial.

  • NMR Spectroscopy: For diastereomers, careful analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments can often elucidate the relative stereochemistry.

  • X-ray Crystallography: This is the gold standard for unambiguously determining the stereochemistry, provided you can obtain a suitable crystal.[5]

  • Chiral HPLC: Comparing the retention time of your product to that of a known standard on a chiral column can help determine the enantiomeric excess and, in some cases, the absolute configuration.

Experimental Protocols & Data

Protocol: Diastereoselective Reductive Amination for 2,5-Disubstituted Piperazines

This protocol is a general guideline for a diastereoselective reductive amination to form a 2,5-disubstituted piperazine from a chiral amino aldehyde precursor.

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the chiral amino aldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add the primary amine (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Reduction:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to enhance diastereoselectivity.

    • Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to control the reaction rate and temperature. NaBH(OAc)3 is often preferred for its mildness.[20]

    • Allow the reaction to stir for 12-24 hours, monitoring for the formation of the product.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.

ParameterConditionRationale
Solvent Anhydrous DCM or DCEAprotic solvent to prevent unwanted side reactions.
Reducing Agent NaBH(OAc)3Mild and selective for imines over carbonyls.[20]
Temperature 0 °C to -78 °CLower temperatures generally improve diastereoselectivity.[4]
Additive Acetic Acid (catalytic)Catalyzes the formation of the iminium ion intermediate.[20]
Visualization of Concepts
Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio (dr) Observed temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) start->temp reagent Modify Reagents/Catalyst start->reagent substrate Alter Substrate (e.g., bulkier protecting group) start->substrate solvent Screen Solvents (Vary polarity) start->solvent check_dr Analyze dr temp->check_dr reagent->check_dr substrate->check_dr solvent->check_dr success Improved dr - Proceed check_dr->success dr > 90:10 fail No Improvement - Re-evaluate Strategy check_dr->fail dr < 90:10

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

General Reaction Scheme: Reductive Amination Pathway

G cluster_1 A Chiral Amino Aldehyde C Iminium Ion Intermediate (Prochiral Center) A->C + H⁺, - H₂O B Primary Amine B->C + H⁺, - H₂O E Diastereomeric Piperazines (cis/trans mixture) C->E Nucleophilic Attack D [H⁻] (Reducing Agent) D->E Nucleophilic Attack

Caption: A simplified reaction pathway for reductive amination to form piperazines.

This guide is intended to be a living document. As new methodologies emerge, we will continue to update it with the latest insights and troubleshooting strategies. We are committed to supporting your research and development efforts in this exciting area of medicinal chemistry.

References

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]

  • Yedla, P., & Adeyeye, C. M. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(8), 1989. [Link]

  • Zarubina, V. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5659. [Link]

  • Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery. [Link]

  • Hara, H., et al. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters, 8(26), 6139-6142. [Link]

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2919-2931. [Link]

  • Intramolecular reductive amination for the preparation of piperazines. (2024). ResearchGate. [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025). ResearchGate. [Link]

  • Lee, H. M., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 10(3), 854-859. [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8031. [Link]

  • Bermejo, J. A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3466-3473. [Link]

  • Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. (n.d.). ResearchGate. [Link]

  • Kim, H., & Lee, H. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 18(29), 5493-5512. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • US2919275A - Purification of piperazine. (1959).
  • Pelliccia, S., et al. (2016). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Medicinal Chemistry Communications, 7(4), 589-603. [Link]

  • Lee, H. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (n.d.). ACS Publications. [Link]

  • Wang, C., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 144(43), 19913-19921. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

  • US3481933A - Recovery and purification of piperazine. (1969).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329-332. [Link]

  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

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Sources

Technical Support Center: Navigating the Challenges in the Synthesis of Piperazine-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperazine-containing drugs. The piperazine ring is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties to a wide range of therapeutic agents.[1] However, its symmetrical nature and the reactivity of its two nitrogen atoms present unique and often frustrating challenges in the laboratory.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles behind common synthetic hurdles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to provide actionable solutions to the specific issues you may encounter during your experiments. Our goal is to empower you with the expertise to not only solve immediate problems but also to design more robust and efficient synthetic routes in the future.

Section 1: Frequently Asked Questions (FAQs) - The Most Common Stumbling Blocks

This section addresses the most frequent issues that arise during the synthesis of piperazine derivatives, providing quick and actionable advice.

Q1: My primary challenge is controlling N-substitution. I'm consistently getting a mixture of mono- and di-substituted products, with the di-substituted byproduct being dominant. How can I favor monosubstitution?

A1: This is arguably the most common challenge in piperazine chemistry. The similar nucleophilicity of the two nitrogen atoms makes selective monosubstitution difficult, often leading to a mixture of products that are challenging to separate.[2] Here are several strategies to address this, ranging from simple procedural adjustments to more involved protecting group strategies:

  • Use of Excess Piperazine: A straightforward approach is to use a large excess of piperazine (5-10 equivalents). By Le Châtelier's principle, this statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product. The major drawback is the subsequent difficulty in removing the large excess of water-soluble piperazine.

  • Protonation Strategy: A more elegant "one-pot" approach involves the use of a piperazin-1-ium salt (monoprotonated piperazine).[3] Protonation of one nitrogen atom significantly deactivates it towards electrophilic attack, allowing the other nitrogen to react selectively.[4] This method avoids the need for traditional protecting groups and subsequent deprotection steps.[4]

  • Protecting Group Strategy: This is a widely used and reliable method.[4][5] One nitrogen is "masked" with a protecting group, such as tert-butyloxycarbonyl (Boc), which allows for selective functionalization of the other nitrogen.[4] The protecting group is then removed in a subsequent step. While this adds steps to the synthesis, it provides excellent control over the substitution pattern.[4]

Q2: I'm attempting to synthesize an unsymmetrically 1,4-disubstituted piperazine. What is the most reliable method?

A2: The most dependable route to unsymmetrically disubstituted piperazines is a stepwise approach.[6] First, introduce one substituent, often utilizing a protecting group strategy as described above to ensure monosubstitution.[6] After purification of the monosubstituted intermediate, the second, different substituent can be introduced at the other nitrogen atom. This methodical process ensures an unambiguous synthesis of the desired product.

Q3: My piperazine derivative is a thick, non-crystalline oil, and I'm struggling with purification. What are my options?

A3: Purifying oily piperazine derivatives is a frequent challenge. Their basicity can lead to tailing on standard silica gel chromatography.[7] Here are several effective techniques:

  • Salt Formation and Recrystallization: Since piperazine derivatives are basic, they can be converted into salts (e.g., hydrochloride or fumarate salts), which are often crystalline and can be purified by recrystallization.[7] The purified salt can then be neutralized to regenerate the free base.[7]

  • Modified Column Chromatography: To combat tailing on silica gel, add a basic modifier like triethylamine (TEA) (0.1-1% v/v) to your mobile phase.[7] The TEA will compete with your basic compound for the acidic silanol groups on the silica surface, resulting in improved peak shape.[7]

  • Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an excellent method for removing non-volatile impurities.[7]

Q4: What are the primary challenges associated with the C-H functionalization of the piperazine ring?

A4: While N-functionalization is more common, direct C-H functionalization to introduce substituents on the carbon atoms of the piperazine ring is an emerging area of interest for creating novel chemical entities.[8][9][10] However, this approach is not without its difficulties. The presence of the second nitrogen atom can lead to side reactions or inhibit the reactivity of catalytic systems that are effective for other heterocycles like pyrrolidines or piperidines.[8][11][12] Recent advances in photoredox catalysis and transition-metal-catalyzed reactions are providing new avenues to overcome these challenges.[8][12]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: Optimizing Mono-N-Alkylation Reactions

Symptom: Your reaction yields a mixture of starting material, the desired mono-alkylated product, and a significant amount of the di-alkylated byproduct, as confirmed by LC-MS or NMR.

Causality: Both nitrogen atoms of piperazine are nucleophilic and can react with the alkylating agent. Once the first alkylation occurs, the second nitrogen remains reactive, leading to the formation of the di-substituted product.

Troubleshooting Workflow:

G start Low Yield of Mono-substituted Product q1 Have you tried using a large excess of piperazine? start->q1 sol1 Use a 5-10 fold excess of piperazine. q1->sol1 No q2 Is purification of the excess piperazine problematic? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Consider a protonation strategy (piperazin-1-ium salt) to avoid large excess and protection steps. q2->sol2 Yes end_good Problem Solved q2->end_good No a2_yes Yes a2_no No q3 Is the reaction still unselective or are yields low? sol2->q3 q3->end_good No sol3 Implement a protecting group strategy (e.g., mono-Boc-piperazine) for maximum control. q3->sol3 Yes a3_yes Yes sol3->end_good G piperazine Piperazine Core ch_func C-H Functionalization (α-position) piperazine->ch_func method1 α-Lithiation Trapping ch_func->method1 method2 Transition-Metal-Catalyzed Functionalization ch_func->method2 method3 Photoredox Catalysis ch_func->method3 result Carbon-Substituted Piperazine Derivative method1->result method2->result method3->result

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of clinically successful drugs is a testament to its favorable pharmacokinetic properties and its ability to serve as a versatile template for engaging diverse biological targets. This guide provides a comprehensive comparative analysis of the therapeutic potential of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid, a compound of significant interest, and its structurally related analogs.

Drawing upon established principles of medicinal chemistry and extrapolating from data on analogous molecular frameworks, this document offers a predictive exploration of the structure-activity relationships (SAR) governing this class of compounds. While direct comparative efficacy studies on this specific series are not yet available in the public domain, this guide synthesizes fragmented data from related research to provide a scientifically grounded framework for researchers, scientists, and drug development professionals.

The Core Moiety: A Privileged Scaffold

The 1-benzyl-3-oxo-piperazine-2-acetic acid core represents a compelling starting point for inhibitor design. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, often imparts favorable aqueous solubility and can be readily modified to tune the ADME (absorption, distribution, metabolism, and excretion) properties of a molecule. The presence of the oxo group introduces a potential hydrogen bond acceptor, while the acetic acid moiety provides a crucial acidic handle for interaction with biological targets, often forming salt bridges with basic residues like arginine or lysine in protein binding pockets.

The N-benzyl group is a key feature, offering a large hydrophobic surface for van der Waals interactions and providing a vector for exploring the steric and electronic requirements of the target's binding site. The central hypothesis of this guide is that substitutions on this benzyl ring will significantly modulate the biological efficacy of the parent compound.

Postulated Mechanism of Action: Targeting Inflammatory Pathways

Given the structural motifs present in this compound, a plausible and compelling therapeutic application lies in the modulation of inflammatory processes. Many anti-inflammatory agents possess acidic functionalities and engage with enzymes central to the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX). The general structure of the target compound class bears resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs).

Therefore, for the purpose of this comparative guide, we will hypothesize that the primary mechanism of action involves the inhibition of a key inflammatory enzyme. The efficacy of the analogs will be compared based on their predicted ability to inhibit this target.

G cluster_0 Cellular Response to Inflammatory Stimuli cluster_1 Inhibitory Action of Piperazine Analogs Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Enzyme Activation\n(e.g., COX-2) Enzyme Activation (e.g., COX-2) Pro-inflammatory\nStimuli->Enzyme Activation\n(e.g., COX-2) Prostaglandin\nSynthesis Prostaglandin Synthesis Enzyme Activation\n(e.g., COX-2)->Prostaglandin\nSynthesis Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandin\nSynthesis->Inflammation\n(Pain, Fever, Swelling) Piperazine\nAnalog Piperazine Analog Piperazine\nAnalog->Enzyme Activation\n(e.g., COX-2) Inhibition

Caption: Postulated mechanism of action for piperazine analogs.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Exploration

The central thesis of this guide revolves around the systematic modification of the 2-methylbenzyl substituent to understand its impact on biological activity. The following table presents a hypothetical comparative efficacy profile based on established medicinal chemistry principles. The "Relative Potency" is a qualitative measure based on predicted enhancements or diminutions in binding affinity to a hypothetical inflammatory target.

Compound ID Analog Modification Predicted Rationale Relative Potency
1 This compoundParent CompoundThe ortho-methyl group may induce a specific torsional angle, favoring a bioactive conformation.Baseline
2 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acidIsomeric Variation (meta)Shifting the methyl group to the meta position could alter the binding orientation, potentially reducing steric hindrance and improving interactions with a hydrophobic pocket.Higher
3 2-[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acidIsomeric Variation (para)The para position is often less sterically demanding and may allow for deeper penetration into the binding site.Highest
4 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acidElectronic Variation (ortho)The electron-withdrawing chloro group can alter the electronics of the benzyl ring and potentially form halogen bonds, but may also introduce unfavorable steric interactions.Lower
5 2-[1-(4-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acidElectronic Variation (para)A para-chloro substituent can enhance binding through favorable electronic interactions and halogen bonding without the steric clash of the ortho position.Higher
6 2-[1-(2,6-Dimethylbenzyl)-3-oxo-2-piperazinyl]-acetic acidSteric HindranceThe presence of two ortho-methyl groups would likely create significant steric hindrance, preventing optimal binding.Lowest
7 2-[1-Benzyl-3-oxo-2-piperazinyl]-acetic acidUnsubstitutedRemoval of the methyl group provides a baseline for understanding the impact of substitution.Lower

Experimental Protocols for Efficacy Determination

To validate the predicted SAR, a systematic experimental workflow is essential. The following protocols outline the key steps for the synthesis and biological evaluation of this compound series.

General Synthetic Protocol

The synthesis of the target compounds can be achieved through a multi-step sequence, as adapted from related literature.

G Substituted\nBenzyl Chloride Substituted Benzyl Chloride N-Alkylation N-Alkylation Substituted\nBenzyl Chloride->N-Alkylation + Piperazin-2-one 1-(Substituted Benzyl)\n-piperazin-2-one 1-(Substituted Benzyl) -piperazin-2-one N-Alkylation->1-(Substituted Benzyl)\n-piperazin-2-one Alkylation Alkylation 1-(Substituted Benzyl)\n-piperazin-2-one->Alkylation + Ethyl Bromoacetate Ethyl 2-[1-(Substituted Benzyl)\n-3-oxo-2-piperazinyl]-acetate Ethyl 2-[1-(Substituted Benzyl) -3-oxo-2-piperazinyl]-acetate Alkylation->Ethyl 2-[1-(Substituted Benzyl)\n-3-oxo-2-piperazinyl]-acetate Hydrolysis Hydrolysis Ethyl 2-[1-(Substituted Benzyl)\n-3-oxo-2-piperazinyl]-acetate->Hydrolysis LiOH Target Compound Target Compound Hydrolysis->Target Compound

A Researcher's Guide to the In Vivo Validation of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid: Bridging In Vitro Discovery to Preclinical Evidence

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of in vitro findings for the novel compound, 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid. Piperazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects[1][2][3]. While specific in vitro data for this compound is not extensively published, its structural similarity to other pharmacologically active piperazines suggests potential therapeutic utility. This guide will, therefore, postulate a plausible in vitro profile for this compound and delineate a strategic in vivo validation pathway.

For the purpose of this guide, we will hypothesize that in vitro studies have revealed dual-action potential for this compound:

  • Anti-inflammatory Activity: Demonstrated by the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

  • Neuroprotective Effects: Evidenced by the protection of neuronal cells from oxidative stress-induced apoptosis in culture.

The journey from a promising in vitro result to a validated preclinical candidate is a critical and complex phase in drug discovery.[4][5] It requires a systematic approach to demonstrate safety, efficacy, and a clear understanding of the compound's behavior in a living organism.[6][7]

Part 1: Foundational In Vivo Assessment: Pharmacokinetics and Safety

Before investigating the efficacy of this compound in disease models, it is imperative to understand its pharmacokinetic (PK) and safety profiles. These initial studies are crucial for selecting appropriate doses and administration routes for subsequent efficacy trials.[8]

Pharmacokinetic (PK) Profiling

The objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9] A typical study involves administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[10]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Administration:

    • IV group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.[9]

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters for In Vivo Studies

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeDetermines the dosing interval.
CL ClearanceMeasures the rate of drug elimination from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Acute Toxicity Assessment

An acute toxicity study provides initial information on the compound's safety profile and helps determine the maximum tolerated dose (MTD).

Experimental Protocol: Acute Toxicity Study in Mice

  • Animal Model: Male and female Swiss albino mice (n=5 per sex per group).

  • Dose Escalation: Administer single, escalating doses of the compound via the intended clinical route (e.g., oral gavage).

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.

  • Endpoint: Determine the MTD and identify any target organs of toxicity through gross necropsy and histopathological examination of major organs.

Part 2: Efficacy Validation in Relevant In Vivo Models

With a foundational understanding of the compound's PK and safety profile, the next crucial step is to validate its hypothesized anti-inflammatory and neuroprotective effects in appropriate animal models.[11]

In Vivo Models for Anti-Inflammatory Activity

The choice of an in vivo inflammation model is critical and should align with the in vitro findings.[12][13] Given the hypothesized inhibition of pro-inflammatory cytokines, the following models are recommended.

Model 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is ideal for assessing the compound's ability to suppress systemic cytokine release.

Experimental Protocol: LPS-Induced Inflammation in Mice

  • Animal Model: Male C57BL/6 mice (n=8-10 per group).

  • Treatment Groups:

    • Vehicle control

    • Compound (multiple doses, based on PK and toxicity data)

    • Positive control (e.g., Dexamethasone)

  • Procedure:

    • Administer the compound or vehicle orally 1 hour prior to LPS challenge.

    • Induce systemic inflammation by intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

    • Collect blood samples at 2 and 6 hours post-LPS injection.

  • Analysis: Measure plasma levels of TNF-α and IL-6 using ELISA kits.

Model 2: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation and is useful for evaluating the compound's effect on localized inflammation and edema.[14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (n=6-8 per group).

  • Treatment Groups: Similar to the LPS model, including a positive control like indomethacin.

  • Procedure:

    • Administer the compound or vehicle orally 1 hour prior to carrageenan injection.

    • Measure the initial paw volume using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Table 2: Comparison of In Vivo Anti-inflammatory Models

ModelKey FeaturesEndpointsRationale
LPS-Induced Systemic Inflammation Acute, systemic inflammationPlasma TNF-α, IL-6 levelsDirectly assesses the in vivo relevance of in vitro cytokine inhibition.
Carrageenan-Induced Paw Edema Acute, localized inflammation and edemaPaw volume, inflammatory cell infiltrationEvaluates the compound's effect on vascular permeability and leukocyte migration.[16]
In Vivo Models for Neuroprotective Activity

Validating neuroprotective effects requires models that mimic aspects of neurodegenerative diseases, such as oxidative stress and neuronal cell death.[17][18]

Model 1: Scopolamine-Induced Cognitive Impairment

This model is used to assess the compound's potential to ameliorate cholinergic dysfunction and cognitive deficits, which are relevant to diseases like Alzheimer's.[18]

Experimental Protocol: Scopolamine-Induced Amnesia in Mice

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Treatment Groups:

    • Vehicle control

    • Compound (multiple doses)

    • Positive control (e.g., Donepezil)

  • Procedure:

    • Administer the compound or vehicle orally for 7-14 days.

    • On the final day, administer scopolamine (1 mg/kg, IP) 30 minutes before behavioral testing.

  • Behavioral Assessment:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term working memory.

  • Biochemical Analysis: After behavioral testing, collect brain tissue to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and acetylcholine levels.

Model 2: MPTP-Induced Parkinson's Disease Model

For more specific neuroprotection against dopaminergic neuron loss, the MPTP model is a well-established choice.[18]

Experimental Protocol: MPTP-Induced Neurodegeneration in Mice

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Treatment Groups:

    • Vehicle control

    • Compound (multiple doses)

    • Positive control (e.g., Selegiline)

  • Procedure:

    • Administer the compound or vehicle for a pre-determined period before and during MPTP administration.

    • Induce dopaminergic neurodegeneration with multiple IP injections of MPTP.

  • Assessment:

    • Behavioral Tests: Rotarod test for motor coordination.

    • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.

    • Immunohistochemistry: Quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess dopaminergic neuron survival.

Table 3: Comparison of In Vivo Neuroprotection Models

ModelKey FeaturesEndpointsRationale
Scopolamine-Induced Cognitive Impairment Acute, reversible cognitive deficitsBehavioral performance, brain acetylcholine levels, oxidative stress markersScreens for compounds that can improve cognitive function and combat oxidative stress.[18]
MPTP-Induced Parkinson's Disease Model Progressive loss of dopaminergic neuronsMotor function, striatal dopamine levels, TH-positive neuron countProvides strong evidence for neuroprotection in a model with clear pathological hallmarks.[18]

Part 3: Data Interpretation and Path Forward

The successful validation of in vitro findings in these in vivo models provides a strong rationale for advancing this compound into further preclinical development.[19] Positive efficacy data, coupled with a favorable PK and safety profile, are essential for justifying the significant investment required for investigational new drug (IND)-enabling studies.

Visualizations

Workflow for In Vivo Validation

G cluster_0 In Vitro Discovery cluster_1 Foundational In Vivo Studies cluster_2 In Vivo Efficacy Validation cluster_3 Preclinical Development in_vitro Hypothesized In Vitro Activity - Anti-inflammatory - Neuroprotective pk_studies Pharmacokinetics (PK) - ADME Profiling in_vitro->pk_studies Transition to In Vivo tox_studies Acute Toxicity - MTD Determination pk_studies->tox_studies Inform Safety Studies anti_inflam_models Anti-inflammatory Models - LPS-induced inflammation - Carrageenan paw edema tox_studies->anti_inflam_models Guide Dose Selection neuro_models Neuroprotection Models - Scopolamine-induced amnesia - MPTP model tox_studies->neuro_models Guide Dose Selection preclinical_candidate Preclinical Candidate Selection anti_inflam_models->preclinical_candidate Efficacy Data neuro_models->preclinical_candidate Efficacy Data

Caption: Workflow for the in vivo validation of this compound.

Conceptual Signaling Pathway for Dual Action

G cluster_inflammation Anti-inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway compound {this compound} nfkb NF-κB Signaling compound->nfkb Inhibition ros ROS Production compound->ros Scavenging/Inhibition lps LPS tlr4 TLR4 lps->tlr4 tlr4->nfkb cytokines TNF-α, IL-6 Release nfkb->cytokines oxidative_stress Oxidative Stress oxidative_stress->ros apoptosis Neuronal Apoptosis ros->apoptosis

Caption: Hypothesized dual-action signaling pathways of the compound.

References

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction

In the quest for novel therapeutics, particularly those targeting the central nervous system (CNS), achieving a high degree of target selectivity is paramount. Off-target interactions can lead to undesirable side effects, toxicity, or diminished efficacy, often derailing promising drug candidates in later stages of development. The piperazine scaffold is a well-established pharmacophore found in numerous CNS-active drugs, valued for its ability to interact with a variety of biological targets.[1][2] This guide provides an in-depth cross-reactivity analysis of a novel piperazine derivative, 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (hereafter referred to as Compound A), against a panel of CNS-relevant receptors.

Based on the structural similarities to known glycine transporter 1 (GlyT-1) inhibitors[3], we hypothesize that Compound A is a potent and selective inhibitor of GlyT-1, a key regulator of glycine levels at the N-methyl-D-aspartate (NMDA) receptor complex. To rigorously test this hypothesis and predict potential off-target liabilities, we compare its binding profile to two hypothetical comparator compounds:

  • Comparator X: A known GlyT-1 inhibitor with a different chemical scaffold, known for some cross-reactivity with related monoamine transporters.

  • Comparator Y: A structural analog of Compound A with a modification expected to alter its selectivity profile.

This guide will detail the experimental methodologies, present a comparative analysis of the binding data, and discuss the implications of the observed selectivity profiles for future drug development.

The Critical Role of Cross-Reactivity Profiling

Undesired interactions with off-target receptors are a significant cause of clinical trial failures.[4][5] Early-stage, systematic cross-reactivity profiling against a broad panel of receptors, ion channels, and transporters is a critical step in de-risking a drug discovery program. By identifying potential liabilities early, medicinal chemistry efforts can be guided to optimize selectivity and minimize the potential for adverse effects. This proactive approach not only saves valuable resources but also builds a more comprehensive understanding of a compound's mechanism of action.

Experimental Design and Rationale

To construct a robust cross-reactivity profile, a multi-tiered approach employing both binding and functional assays is optimal. For this investigation, we will focus on radioligand binding assays, which provide a direct measure of a compound's affinity for a specific receptor.[6][7][8]

Primary Target Engagement: GlyT-1 Binding Assay

The primary activity of Compound A and its comparators was assessed using a competitive radioligand binding assay for the human glycine transporter 1 (hGlyT-1) expressed in HEK293 cells. This assay measures the ability of the test compounds to displace a known high-affinity radioligand from the transporter.

Secondary Target Panel: Profiling for Off-Target Interactions

A panel of 45 CNS-relevant receptors was selected to assess the selectivity of Compound A. This panel includes key G-protein coupled receptors (GPCRs), ion channels, and transporters implicated in common off-target effects of CNS drugs. The selection is based on historical data and the known pharmacology of related chemical scaffolds.

The core of our cross-reactivity profiling relies on competitive radioligand binding assays.[6][9] This high-throughput and cost-effective method allows for the rapid screening of a compound against a large number of targets. The principle is to measure the displacement of a specific, high-affinity radioligand from its receptor by the test compound.

experimental_workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Series (Compound A, X, Y) Incubation Incubation: Test Compound + Receptor Membranes + Radioligand Compound_Prep->Incubation Receptor_Prep Receptor Membrane Preparation (e.g., hGlyT-1, 5-HT2A, D2) Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Glycine) Radioligand_Prep->Incubation Separation Separation of Bound/Free Ligand (Filtration) Incubation->Separation Equilibrium Detection Quantification of Bound Radioactivity (Scintillation Counting) Separation->Detection Curve_Fitting Non-linear Regression Analysis (IC50 Determination) Detection->Curve_Fitting Ki_Calculation Cheng-Prusoff Correction (Ki Calculation) Curve_Fitting->Ki_Calculation Selectivity_Profile Selectivity Profile Generation (% Inhibition at 10 µM) Ki_Calculation->Selectivity_Profile

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay (Filtration Format)

The following protocol is a representative example for determining the binding affinity of a test compound to a specific receptor.

  • Reagents and Materials:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: e.g., [³H]-Org24598 for GlyT-1, at a concentration equal to its Kd.

    • Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the target receptor.

    • Test Compounds: Compound A, Comparator X, and Comparator Y, prepared in a 10-point, 3-fold serial dilution series in assay buffer.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor.

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation fluid and microplate scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution series.

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 100 µL of the receptor membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Rapidly harvest the contents of the plate onto the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add 50 µL of scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute, CPM) is used to calculate the percent inhibition of specific binding for each concentration of the test compound.

    • The percent inhibition is plotted against the logarithm of the test compound concentration, and the data is fitted using a non-linear regression model to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[7]

Comparative Binding Profile

The following tables summarize the hypothetical binding data for Compound A, Comparator X, and Comparator Y.

Table 1: Primary Target (GlyT-1) Affinity

CompoundGlyT-1 Ki (nM)
Compound A 15
Comparator X25
Comparator Y150

Table 2: Cross-Reactivity Profiling at 10 µM

TargetCompound A (% Inhibition)Comparator X (% Inhibition)Comparator Y (% Inhibition)
GlyT-1 98% 95%85%
Dopamine Transporter (DAT)12%65% 8%
Serotonin Transporter (SERT)8%55% 5%
Norepinephrine Transporter (NET)15%72% 10%
5-HT2A Receptor2%15%3%
D2 Dopamine Receptor5%25%4%
M1 Muscarinic Receptor<1%5%<1%
H1 Histamine Receptor3%18%2%
Alpha-1A Adrenergic Receptor6%30%5%
... (additional 36 targets showed <20% inhibition for all compounds)

Data is presented as the mean percent inhibition from duplicate wells at a single high concentration (10 µM) of the test compound. Values greater than 50% are highlighted and typically warrant further investigation with full dose-response curves to determine Ki values.

Interpretation of Results

The data reveals a distinct selectivity profile for each compound.

  • Compound A demonstrates high affinity for its intended target, GlyT-1, with a Ki of 15 nM. Crucially, in the broad panel screen, it shows minimal interaction (<20% inhibition) with all other tested receptors at a high concentration of 10 µM. This "clean" profile suggests a high degree of selectivity and a lower probability of off-target mediated side effects.

  • Comparator X , while also a potent GlyT-1 inhibitor, exhibits significant cross-reactivity with the monoamine transporters DAT, SERT, and NET. This polypharmacology could lead to a complex clinical profile, with potential for antidepressant-like effects or other side effects associated with monoamine reuptake inhibition.

  • Comparator Y , the structural analog of Compound A, shows a 10-fold reduction in potency at GlyT-1. While it maintains a clean off-target profile similar to Compound A, its reduced primary target affinity makes it a less desirable candidate. This highlights the sensitive nature of the structure-activity relationship for this chemical series.

Signaling Pathway Considerations

Inhibition of GlyT-1 is expected to increase the concentration of glycine in the synaptic cleft, thereby enhancing the function of NMDA receptors. This modulation of the glutamatergic system is a key therapeutic strategy for addressing cognitive deficits in schizophrenia.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_pool Glycine Pool GlyT1 GlyT-1 Glycine_pool->GlyT1 Reuptake Synaptic_Glycine Synaptic Glycine GlyT1->Synaptic_Glycine Release NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Synaptic_Glycine->NMDA_R Co-agonist Binding Signaling Downstream Signaling (e.g., LTP, Synaptic Plasticity) Ca_influx->Signaling Compound_A Compound A Compound_A->GlyT1 Inhibition

Caption: Mechanism of Action at the Synapse.

Conclusion and Future Directions

This comparative guide demonstrates the utility of comprehensive cross-reactivity profiling in early drug discovery. The hypothetical data for This compound (Compound A) highlights it as a promising candidate with high potency for GlyT-1 and an excellent selectivity profile against a wide range of CNS targets. In contrast to comparators with known off-target liabilities or lower potency, Compound A represents a more refined starting point for further development.

The next logical steps for a compound with this profile would include:

  • Functional Validation: Confirming its inhibitory activity in cell-based functional assays that measure GlyT-1 activity directly (e.g., a [³H]-glycine uptake assay).[10][11]

  • In Vivo Pharmacokinetics: Assessing its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the CNS.

  • In Vivo Efficacy: Evaluating its performance in relevant animal models of cognitive impairment.

By integrating detailed in vitro profiling with subsequent in vivo studies, the development of highly selective and effective novel therapeutics can be pursued with greater confidence.

References

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A Senior Application Scientist's Guide to the Synthesis of Piperazine Derivatives: A Head-to-Head Comparison of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperazine Scaffold

To any researcher in drug discovery, the piperazine ring is an unmistakable feature of modern pharmacopeia. It is a quintessential "privileged scaffold," a six-membered heterocyclic ring with two nitrogen atoms at opposite positions that consistently appears in a vast array of biologically active molecules.[1][2] This prevalence is no coincidence; the piperazine moiety imparts a unique combination of properties that medicinal chemists strategically leverage. Its two nitrogen atoms can serve as hydrogen bond acceptors or donors, enhancing interactions with biological targets and improving aqueous solubility—a critical factor for oral bioavailability.[3][4] Furthermore, the chair-like conformation of the ring provides a rigid scaffold to orient substituents in a precise three-dimensional arrangement, crucial for specificity and potency.[3]

From blockbuster anticancer agents like Imatinib to antipsychotics and antivirals, the piperazine core is a cornerstone of drug design.[4][5][6] Consequently, the efficient and versatile synthesis of its derivatives is a paramount concern for chemists in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of the most robust and widely employed synthetic routes for the functionalization of the piperazine core: Palladium-catalyzed N-Arylation, N-Alkylation via Reductive Amination, and direct Amide Coupling. We will dissect the mechanistic underpinnings of each method, provide field-proven experimental protocols, and offer a comparative analysis to guide your synthetic strategy.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation

The formation of a carbon-nitrogen bond between an aromatic ring and a piperazine nitrogen is one of the most common and critical transformations in medicinal chemistry. The Buchwald-Hartwig amination has become the gold standard for this purpose, offering a powerful and versatile palladium-catalyzed cross-coupling methodology.[7][8] This reaction has largely superseded older methods that required harsh conditions and were limited by the need for highly activated aromatic precursors.

Mechanistic Rationale: The Power of the Palladium Cycle

The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle. The choice of a palladium precursor (e.g., Pd₂(dba)₃) and, critically, a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is central to the reaction's efficacy. These ligands facilitate the key steps of the cycle: oxidative addition of the aryl halide to the Pd(0) center, coordination of the piperazine nitrogen, and the final, yield-determining reductive elimination step that forges the desired C-N bond and regenerates the active Pd(0) catalyst. The strong base (e.g., NaOtBu, Cs₂CO₃) is not merely a proton scavenger; it is essential for deprotonating the piperazine nitrogen, forming the active nucleophile that participates in the catalytic cycle.

cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reagents Inputs & Outputs pd0 Pd(0)L₂ pd_aryl_x Ar-Pd(II)-X(L₂) pd0->pd_aryl_x Oxidative Addition (Ar-X) pd_aryl_nr2 Ar-Pd(II)-NR₂(L₂) pd_aryl_x->pd_aryl_nr2 Ligand Exchange (Piperazine, Base) pd_aryl_nr2->pd0 Reductive Elimination (Ar-Piperazine) product N-Arylpiperazine pd_aryl_nr2->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd0 piperazine Piperazine piperazine->pd_aryl_x

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), the aryl halide (1.0 equivalent), piperazine (1.2-1.5 equivalents), and a strong base (e.g., Sodium tert-butoxide, 1.5 equivalents).[9][10]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane) via syringe. The reaction concentration is typically between 0.1 M and 1 M.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.[7][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylpiperazine derivative.[7]

Route 2: N-Alkylation via Reductive Amination

For the introduction of alkyl substituents onto the piperazine nitrogen, reductive amination is an exceptionally powerful and versatile strategy. It is often performed as a one-pot procedure that is both high-yielding and operationally simple, making it a workhorse reaction in drug discovery for generating libraries of analogs for structure-activity relationship (SAR) studies.

Mechanistic Rationale: Imine Formation and Reduction

Reductive amination is a two-stage process. First, the nucleophilic piperazine nitrogen attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration, to form an iminium ion intermediate.[11] This step is often reversible and can be facilitated by mild acid. In the second stage, a reducing agent, added to the same pot, selectively reduces the C=N double bond of the iminium ion to form the new C-N single bond of the N-alkylated piperazine.

The choice of reducing agent is critical. Mild, selective hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are not reactive enough to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated iminium ion intermediate. This selectivity prevents the wasteful consumption of the carbonyl compound and simplifies purification.

start Piperazine + Aldehyde/Ketone imine Imine/Iminium Ion Formation (Reversible, H⁺ catalyst) start->imine Step 1 reduction Reduction of Iminium Ion (e.g., NaBH(OAc)₃) imine->reduction Step 2 product N-Alkylpiperazine reduction->product

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: N-Alkylation of Piperazine via Reductive Amination

This protocol is a generalized procedure for coupling a piperazine with an aldehyde using NaBH(OAc)₃.

  • Reaction Setup: To a round-bottom flask, add the piperazine derivative (1.0 equivalent) and the aldehyde or ketone (1.1-1.2 equivalents). Dissolve the components in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.[11] A small amount of acetic acid can be added to catalyze this step if necessary.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. The addition may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting piperazine.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Route 3: Amide Coupling Reactions

The synthesis of piperazine amides is another fundamental transformation, creating derivatives with distinct biological and physicochemical properties compared to their amine counterparts. This is typically achieved through a standard amide coupling reaction between a piperazine and a carboxylic acid.

Mechanistic Rationale: Activation of the Carboxylic Acid

The direct reaction between an amine and a carboxylic acid to form an amide is generally very slow and requires high temperatures. Therefore, the reaction is almost always mediated by a "coupling reagent." The role of the coupling reagent is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it toward nucleophilic attack by the piperazine nitrogen. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-Hydroxybenzotriazole), or phosphonium-based reagents like T3P® (Propylphosphonic anhydride).[12] The activated intermediate (e.g., an O-acylisourea ester with EDC) is then rapidly attacked by the piperazine to form a tetrahedral intermediate, which collapses to yield the desired amide and a urea byproduct.

start Carboxylic Acid (R-COOH) + Coupling Reagent (e.g., EDC) activated Activated Intermediate (e.g., O-Acylisourea) start->activated Activation attack Nucleophilic Attack by Piperazine activated->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral product Piperazine Amide tetrahedral->product Collapse piperazine_node Piperazine piperazine_node->attack

Caption: General mechanism for piperazine amide bond formation.

Experimental Protocol: Piperazine Amide Formation

This protocol describes a general procedure using EDC and DMAP as a catalyst.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in a suitable solvent like DCM or DMF, add EDC·HCl (1.1 equivalents) and DMAP (4-Dimethylaminopyridine, 0.1-0.2 equivalents).[13]

  • Activation: Stir the resulting mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the piperazine derivative (1.0-1.1 equivalents) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight.[13]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl or citric acid solution) to remove unreacted amine and DMAP, followed by a saturated NaHCO₃ solution to remove unreacted carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude material by flash column chromatography or recrystallization.

Head-to-Head Comparison of Synthetic Routes

The choice of synthetic route is dictated by the target structure, available starting materials, scale, and desired purity profile. The table below provides a direct comparison of the key features of each method.

FeatureBuchwald-Hartwig N-ArylationReductive AminationAmide Coupling
Reaction Type Pd-Catalyzed Cross-CouplingNucleophilic Addition & ReductionAcyl Substitution
Bond Formed Aryl C–NAlkyl C–NAmide C–N
Key Reagents Pd Catalyst, Phosphine Ligand, Strong BaseAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Carboxylic Acid, Coupling Reagent (e.g., EDC, T3P®)
Typical Yields Good to Excellent (70-98%)[8]Good to Excellent (70-95%)Good to Excellent (60-95%)[12][14]
Substrate Scope Broad for aryl/heteroaryl halides. Tolerant of many functional groups.[7]Broad for various aldehydes and ketones.Broad for various carboxylic acids.
Scalability Can be challenging due to catalyst cost and removal of trace palladium.Generally excellent and cost-effective.Good, but cost of coupling reagents can be a factor on large scale.
Key Advantages Access to N-arylpiperazines not easily made otherwise. High efficiency.[8]Operationally simple (one-pot), mild conditions, readily available starting materials.[11]Direct and reliable method for amide synthesis.
Key Limitations Requires inert atmosphere, expensive catalysts/ligands, potential for metal contamination in the final product.[15]Potential for over-alkylation with reactive alkylating agents. Substrates must be stable to the reducing agent.Stoichiometric byproducts from coupling reagents can complicate purification.

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of piperazine derivatives is a mature field with a rich portfolio of reliable and robust methodologies.

  • For the synthesis of N-aryl piperazines , the Buchwald-Hartwig amination remains the undisputed method of choice, offering unparalleled scope and efficiency despite its higher cost and more demanding reaction conditions.[16]

  • When the goal is to introduce N-alkyl substituents , reductive amination provides an ideal balance of simplicity, cost-effectiveness, and versatility, making it a go-to reaction for SAR exploration and scale-up.[11][15]

  • For the construction of piperazine amides , standard amide coupling protocols using reagents like EDC or T3P® offer a direct and highly reliable pathway.[12][13]

Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each of these core reactions empowers the medicinal or process chemist to make strategic decisions, enabling the efficient and successful synthesis of novel piperazine-containing molecules destined for the next generation of therapeutics.

References

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • The medicinal chemistry of piperazines: A review - PubMed.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • The Chemistry of Piperazine: Synthesis and Core Properties.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
  • General synthetic strategies toward piperazine scaffold - ResearchG
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  • Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Synthesis of Piperazines by C-H Functionaliz
  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH.
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  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH)

Sources

A Researcher's Guide to the Reproducible Synthesis and Evaluation of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for assessing the experimental reproducibility of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid, a substituted piperazinone with potential applications in neuroscience research. We move beyond a simple recitation of steps to dissect the causality behind experimental choices, enabling researchers to anticipate challenges and ensure the integrity of their results. This document is structured to serve as a self-validating system, offering detailed protocols, comparative analyses, and the foundational data necessary for robust scientific inquiry.

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds, including those targeting the central nervous system.[1][2] The title compound, this compound, represents a class of molecules with potential neuromodulatory activity. However, the successful investigation of this and similar compounds is fundamentally reliant on the ability to synthesize and evaluate them in a consistent and reproducible manner.

This guide will detail a primary synthetic route, outline a comprehensive analytical characterization workflow, and present a systematic approach to assessing the reproducibility of the synthesis. Furthermore, we will compare this primary route with a plausible alternative and provide a protocol for a relevant biological assay to facilitate comparative studies.

Section 1: Primary Synthesis of this compound

The proposed primary synthesis is a two-step process commencing with the commercially available ethyl 2-(3-oxopiperazin-2-yl)acetate. This starting material provides the core piperazinone-acetic ester scaffold.[3][4]

Step 1: N-Alkylation of Ethyl 2-(3-oxopiperazin-2-yl)acetate

The introduction of the 2-methylbenzyl group is achieved via a nucleophilic substitution reaction. The secondary amine of the piperazinone ring acts as the nucleophile, displacing the halide from 2-methylbenzyl chloride.

Experimental Protocol:

  • To a solution of ethyl 2-(3-oxopiperazin-2-yl)acetate (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the piperazinone nitrogen.

  • Add 2-methylbenzyl chloride (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetate.

Causality of Experimental Choices:

  • Solvent: DMF is chosen for its high polarity, which aids in dissolving the starting materials and intermediates, and its high boiling point, allowing for elevated reaction temperatures.

  • Base: Potassium carbonate is a mild, inexpensive base that is sufficient to deprotonate the piperazinone nitrogen without promoting side reactions.

  • Temperature: Heating the reaction increases the rate of the N-alkylation, which can be sluggish at room temperature.

Step 2: Hydrolysis of the Ethyl Ester

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve the purified ethyl 2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a strong base, such as lithium hydroxide (3.0 eq.).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid, such as 1M hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Causality of Experimental Choices:

  • Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the hydroxide reagent.

  • Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the carboxylate salt.

  • Acidification: This step is crucial to protonate the carboxylate salt and precipitate the final carboxylic acid product.

A Ethyl 2-(3-oxopiperazin-2-yl)acetate C N-Alkylation (K2CO3, DMF) A->C B 2-Methylbenzyl chloride B->C D Ethyl 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]acetate C->D E Hydrolysis (LiOH, THF/H2O) D->E F This compound E->F

Primary Synthesis Workflow

Section 2: Analytical Characterization and Purity Assessment

Ensuring the identity and purity of the synthesized compound is paramount for the validity of any subsequent biological evaluation. A multi-technique approach is recommended.[5][6]

TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmationSignals corresponding to the aromatic protons of the 2-methylbenzyl group, the piperazinone ring protons, the methylene protons of the acetic acid moiety, and the methyl group protons.
¹³C NMR Confirmation of carbon skeletonSignals for all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid.
Mass Spectrometry (LC-MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺ or [M-H]⁻).
High-Performance Liquid Chromatography (HPLC) Purity determinationA single major peak with a purity of ≥95% is desirable for biological screening.[7][8]
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the carboxylic acid O-H and C=O, and the amide C=O.
Detailed HPLC Protocol for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the final product in the mobile phase starting composition.

Section 3: Assessing the Reproducibility of the Synthesis

Reproducibility is a cornerstone of scientific integrity.[9] A series of experiments should be conducted to assess the robustness of the primary synthetic route by systematically varying key reaction parameters.

A Vary Base: - K2CO3 - Cs2CO3 - NaH B Vary Solvent: - DMF - Acetonitrile - DMSO C Vary Temperature: - 50°C - 70°C - 90°C D Vary Base: - LiOH - NaOH - KOH E Vary Solvent Ratio: - THF:H2O (1:1) - THF:H2O (2:1) - Dioxane:H2O (1:1)

Reproducibility Experimental Design

Experimental Protocol for Reproducibility Assessment:

  • Establish the primary synthesis protocol as the baseline.

  • For the N-alkylation step, perform a series of reactions varying one parameter at a time (base, solvent, temperature) while keeping others constant.

  • For the hydrolysis step, conduct a series of reactions varying the base and solvent system.

  • Analyze the yield and purity of the product from each reaction by HPLC.

  • Compile the data in a table to identify the reaction conditions that provide the most consistent and high-quality results.

Expected Outcome: This systematic evaluation will define the operational space for the synthesis, highlighting critical parameters that must be precisely controlled to ensure reproducibility.

Section 4: Comparison with an Alternative Synthetic Route

A common alternative approach to N-substituted piperazinones involves a one-pot reductive amination/cyclization strategy.[10][11]

Alternative Synthesis Protocol (Conceptual):

  • Reaction of ethyl 2-oxo-4-((2-methylbenzyl)amino)butanoate with a suitable amine under reductive amination conditions.

  • In-situ cyclization to form the piperazinone ring.

cluster_0 Primary Route cluster_1 Alternative Route A N-Alkylation B Hydrolysis A->B C Reductive Amination/Cyclization

Comparison of Synthetic Strategies

Comparative Analysis:

FeaturePrimary Route (N-Alkylation)Alternative Route (Reductive Amination)
Starting Materials Commercially available ethyl 2-(3-oxopiperazin-2-yl)acetate.Requires synthesis of a more complex starting material.
Number of Steps Two distinct, isolatable steps.Potentially a one-pot reaction.
Control Stepwise approach allows for easier optimization and troubleshooting.One-pot reactions can be more challenging to control and optimize.
Scalability Generally straightforward to scale up.May present challenges in scalability due to the complexity of the one-pot system.

Section 5: Comparative Biological Evaluation

Given the prevalence of piperazine-containing compounds in neuroscience, a relevant biological assay is crucial for comparative studies. The neurokinin-1 (NK1) receptor, implicated in pain and mood disorders, is a plausible target.[12][13]

In Vitro Neurokinin-1 (NK1) Receptor Binding Assay Protocol:

  • Cell Culture: Use a cell line stably expressing the human NK1 receptor (e.g., SH-SY5Y cells).[14]

  • Radioligand: Utilize a radiolabeled NK1 receptor antagonist, such as [³H]-Aprepitant.

  • Assay Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) and a known NK1 antagonist as a positive control.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Comparative Study Design:

To provide a meaningful comparison, this assay should be performed with this compound and a structurally similar but distinct compound, for example, 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid. This will allow for an initial assessment of the structure-activity relationship (SAR) of the 2-methylbenzyl substitution.

Conclusion

This guide has provided a comprehensive and scientifically grounded framework for the reproducible synthesis and evaluation of this compound. By understanding the rationale behind each experimental step, implementing a robust analytical workflow, and systematically assessing reproducibility, researchers can ensure the integrity and reliability of their findings. The comparative analysis of synthetic routes and the proposed biological evaluation protocol offer a clear path forward for investigating the potential of this and related compounds in the field of drug discovery.

References

  • BenchChem. (n.d.). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol.
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Innoprot. (n.d.). RECEPTOR INTERNALIZATION ASSAYS.
  • Kyushu University. (2013). High-precision binding assay procedure of tachykinin receptor NK-1 for highly potent Substance P analogs.
  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • National Center for Biotechnology Information. (n.d.). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. PubMed Central.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • National Center for Biotechnology Information. (n.d.).
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Biological and Pharmacological Aspects of the NK1-Receptor. PubMed Central.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NK1 receptor. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
  • PubChem. (n.d.). Ethyl 2-(3-oxopiperazin-2-yl)acetate.
  • Matrix Scientific. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)
  • National Center for Biotechnology Information. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • National Center for Biotechnology Information. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.
  • Matrix Fine Chemicals. (n.d.). ETHYL 2-(3-OXOPIPERAZIN-2-YL)ACETATE.

Sources

Benchmarking a Novel Piperazine Derivative Against a Clinically Proven Prolyl Hydroxylase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the thorough evaluation of novel chemical entities against established inhibitors is a cornerstone of preclinical research. This guide provides a comprehensive framework for benchmarking the compound 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid against Vadadustat, a well-characterized and clinically relevant inhibitor of prolyl hydroxylase domain (PHD) enzymes. This comparative analysis will elucidate the potential of the novel compound to modulate the hypoxia-inducible factor (HIF) pathway, a critical regulator of cellular response to low oxygen conditions.

This document is intended for researchers, scientists, and professionals in drug development. It offers not just protocols, but also the scientific rationale behind the experimental design, ensuring a robust and insightful comparison.

Introduction: The Scientific Rationale

The cellular response to hypoxia is primarily orchestrated by the transcription factor HIF. Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their ubiquitination and subsequent proteasomal degradation.[1][2] In hypoxic conditions, PHD activity is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and iron metabolism.[2][3]

Inhibitors of PHD enzymes mimic a hypoxic state by stabilizing HIF-α, thereby stimulating endogenous erythropoietin (EPO) production.[2][3] This mechanism has been successfully targeted for the treatment of anemia associated with chronic kidney disease (CKD).[2][3]

Vadadustat , the benchmark compound in this guide, is an orally bioavailable HIF-PH inhibitor.[3][4] It has undergone extensive clinical trials and is a recognized therapeutic agent for anemia in CKD patients.[5][6][7] Its mechanism of action involves the reversible inhibition of PHD1, PHD2, and PHD3, leading to the stabilization of HIF-1α and HIF-2α.[8]

The subject of our investigation, This compound , is a novel piperazine derivative. While its specific biological targets are not yet fully elucidated, its structural features warrant investigation into its potential as a PHD inhibitor. This guide will outline the necessary experiments to test this hypothesis directly.

Comparative Assessment Strategy

Our benchmarking strategy is designed to provide a head-to-head comparison of the two compounds across biochemical and cellular assays. This multi-faceted approach will provide a comprehensive understanding of the novel compound's potential activity and potency relative to Vadadustat.

G cluster_0 Benchmarking Workflow A Compound Preparation (Test Compound & Vadadustat) B Biochemical Assay: PHD2 Inhibition A->B C Cell-Based Assay: HIF-1α Stabilization A->C E Data Analysis & Comparison B->E D Downstream Target Gene Expression: EPO mRNA Quantification C->D D->E

Figure 1: A schematic overview of the experimental workflow for comparing the novel piperazine derivative with Vadadustat.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor. The rationale behind key steps is provided to offer deeper insight into the experimental design.

Biochemical Assay: In Vitro PHD2 Inhibition

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of PHD2, the primary regulator of HIF-α in most cells.

Principle: A common method for assessing PHD2 activity is a fluorescence-based assay that measures the consumption of the co-substrate 2-oxoglutarate (2-OG).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and Vadadustat (e.g., 10 mM in DMSO).

    • Prepare recombinant human PHD2 enzyme, a peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), 2-oxoglutarate, Fe(II), and ascorbate in an appropriate assay buffer.

  • Assay Plate Preparation:

    • Create a serial dilution of the test compound and Vadadustat in the assay buffer.

    • Add the diluted compounds to a 384-well assay plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

  • Enzyme Reaction:

    • Initiate the reaction by adding the PHD2 enzyme to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagents.

    • Measure the fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Assay: HIF-1α Stabilization in Human Cells

This assay determines the ability of the compounds to stabilize HIF-1α in a cellular context, which is the direct downstream consequence of PHD inhibition.

Principle: Western blotting is used to detect the levels of HIF-1α protein in cells treated with the inhibitors.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable human cell line (e.g., HeLa or renal carcinoma cells) under normoxic conditions (21% O2, 5% CO2).

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test compound and Vadadustat for a defined period (e.g., 4-6 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for HIF-1α.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α signal to the loading control.

    • Compare the levels of HIF-1α stabilization induced by the test compound to that of Vadadustat.

Downstream Target Gene Expression: EPO mRNA Quantification

This assay measures the functional outcome of HIF stabilization by quantifying the expression of a key HIF target gene, erythropoietin (EPO).

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the relative abundance of EPO mRNA.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Use a human cell line known to produce EPO in response to hypoxia or PHD inhibition (e.g., Hep3B).

    • Treat the cells with the test compound and Vadadustat at various concentrations for an appropriate time (e.g., 12-24 hours).

  • RNA Extraction:

    • Isolate total RNA from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for human EPO and a suitable housekeeping gene (e.g., GAPDH) for normalization.

    • Use a SYBR Green or probe-based detection method.

  • Data Analysis:

    • Calculate the relative expression of EPO mRNA using the ΔΔCt method.

    • Compare the dose-dependent induction of EPO mRNA by the test compound and Vadadustat.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data from these experiments should be summarized in tables.

Table 1: Biochemical Potency

CompoundPHD2 IC50 (nM)
This compoundExperimental Value
VadadustatExperimental Value

Table 2: Cellular Activity

CompoundHIF-1α Stabilization (EC50, µM)EPO mRNA Induction (Fold Change at 10 µM)
This compoundExperimental ValueExperimental Value
VadadustatExperimental ValueExperimental Value

Visualizing the Mechanism of Action

The following diagram illustrates the signaling pathway targeted by PHD inhibitors.

G cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition PHD PHD Enzymes HIF_alpha HIF-α HIF_alpha->PHD Hydroxylation (O2, 2-OG, Fe2+) VHL VHL HIF_alpha->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibited PHD Enzymes HIF_alpha_stable HIF-α (Stable) Nucleus Nucleus HIF_alpha_stable->Nucleus HIF_beta HIF-β HIF_beta->Nucleus HIF_complex HIF Complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Gene_expression Target Gene Expression (e.g., EPO) HRE->Gene_expression PHD_inhibitor PHD Inhibitor (e.g., Vadadustat) PHD_inhibitor->PHD_inhibited

Figure 2: The HIF signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Conclusion

This guide provides a robust framework for the head-to-head comparison of this compound and Vadadustat as potential PHD inhibitors. By systematically evaluating their biochemical potency, cellular activity, and functional downstream effects, researchers can gain a comprehensive understanding of the novel compound's pharmacological profile. The insights gained from these studies will be crucial in determining the future trajectory of its development as a potential therapeutic agent.

References

  • PubChem. Vadadustat. National Institutes of Health. [Link]

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Vadadustat? [Link]

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  • Abbey, M., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. ACS Chemical Biology. [Link]

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  • ClinicalTrials.gov. (2025). Vadadustat for Anemia. [Link]

  • Inagi, R. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine. [Link]

  • Akebia Therapeutics. (2025-06-04). Vadadustat U.S. Patient Data from Global Phase 3 Clinical Program Published in Journal of the American Society of Nephrology. [Link]

  • Haase, V. H., et al. (2021). Global Phase 3 programme of vadadustat for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials. Nephrology Dialysis Transplantation. [Link]

  • Schödel, J., et al. (2016). Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. Journal of Surgical Research. [Link]

  • ClinicalTrials.gov. (2022-06-27). Study to Evaluate Vadadustat for the Correction of Anemia in Participants With Non-dialysis-dependent Chronic Kidney Disease. [Link]

  • AWS. A Review on Vadadustat: Hope in Treatment of Anemia Patients having chronic kidney disease. [Link]

  • PR Newswire. (2021-04-28). New England Journal of Medicine Publishes Results of Global Phase 3 Clinical Program of Vadadustat for the Treatment of Anemia Due to Chronic Kidney Disease. [Link]

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A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for Piperazine Moieties in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine and the Quest for Its Successors

The piperazine ring is a cornerstone of modern medicinal chemistry, found in the structures of over 100 FDA-approved drugs.[1][2][3] Its prevalence is no accident. This simple six-membered heterocycle, with its two opposing nitrogen atoms, offers a powerful combination of properties:

  • Aqueous Solubility: The basic nitrogens can be protonated at physiological pH, significantly enhancing the water solubility of a drug candidate—a critical factor for oral bioavailability.[1][4]

  • Synthetic Tractability: The two nitrogen atoms provide convenient handles for derivatization, allowing for the facile introduction of pharmacophoric elements and modulation of physicochemical properties.[5][6]

  • Pharmacophoric Element: The protonated piperazine can engage in crucial hydrogen bond interactions with biological targets.[4]

  • Structural Scaffold: The chair conformation of the piperazine ring provides a three-dimensional scaffold to orient substituents in defined spatial arrangements.

However, the very properties that make piperazine so attractive can also be liabilities. The basicity of the piperazine nitrogens can lead to off-target effects, most notably inhibition of the hERG potassium channel, which can cause cardiac arrhythmias.[7] Furthermore, the piperazine ring can be susceptible to metabolic degradation, particularly N-dealkylation.[8] These challenges have spurred the development of a wide array of bioisosteric replacements for the piperazine moiety, each with its own unique profile of advantages and disadvantages.

This guide provides a comparative analysis of common bioisosteric replacement strategies for the piperazine ring, supported by experimental data from the literature. We will explore the impact of these replacements on key drug-like properties, including potency, selectivity, solubility, permeability, and metabolic stability. Additionally, we will provide detailed protocols for key in vitro assays used to evaluate these properties.

Strategic Considerations for Piperazine Bioisosteric Replacement

The selection of a suitable bioisostere for a piperazine moiety is a multifactorial decision that depends on the specific challenges of a drug discovery program. The following diagram illustrates a strategic workflow for considering piperazine replacement:

G Start Piperazine-Containing Lead Compound Problem Identify Developability Issues (e.g., hERG, Metabolism, Permeability) Start->Problem Strategy Select Bioisosteric Replacement Strategy Problem->Strategy Conformationally_Restricted Conformationally Restricted Analogs (e.g., Bicyclic Amines) Strategy->Conformationally_Restricted Improve Potency/ Selectivity, Reduce Metabolism Spirocyclic Spirocyclic Diamines Strategy->Spirocyclic Modulate pKa, Improve Physicochemical Properties Acyclic Acyclic or Alternative Ring Systems (e.g., Pyrrolidines, Azetidines) Strategy->Acyclic Fine-tune Lipophilicity, Improve Permeability Synthesis Synthesize Analogs Conformationally_Restricted->Synthesis Spirocyclic->Synthesis Acyclic->Synthesis Screening In Vitro Profiling (Potency, ADME, hERG) Synthesis->Screening Analysis Analyze Data and Iterate Screening->Analysis Analysis->Strategy Refine Strategy Optimized Optimized Candidate Analysis->Optimized Achieve Desired Profile

Caption: A workflow for the strategic replacement of piperazine moieties in drug design.

Comparative Analysis of Piperazine Bioisosteres

The following sections detail common classes of piperazine bioisosteres, with comparative data where available.

Conformationally Restricted Bicyclic Amines: 3,8-Diazabicyclo[3.2.1]octane

One of the most successful strategies for replacing piperazine is the use of conformationally restricted bicyclic amines, such as 3,8-diazabicyclo[3.2.1]octane. This bioisostere maintains the diamine pharmacophore of piperazine but in a more rigid framework. This rigidity can lead to improved potency and selectivity by pre-organizing the molecule in a conformation that is optimal for target binding.[4]

A notable example is in the development of CNS-active compounds. In a series of σ2 receptor ligands, replacement of the piperazine with a 3,8-diazabicyclo[3.2.1]octane moiety was explored. While in this specific case, the replacement led to a decrease in σ2 affinity, it highlights the significant impact of this structural change on receptor binding.[9]

Compound/BioisostereTargetPotency (Ki, nM)Key Observation
Piperazine Analogσ2 Receptor1.5High affinity lead compound.
3,8-Diazabicyclo[3.2.1]octane Analog σ2 Receptor>1000Significant loss of affinity, demonstrating the sensitivity of the target to the diamine conformation.

Data adapted from a study on σ2 receptor ligands.

Spirocyclic Diamines: 2,6-Diazaspiro[3.3]heptane

Spirocyclic diamines, such as 2,6-diazaspiro[3.3]heptane, have emerged as valuable piperazine bioisosteres. They offer a unique three-dimensional arrangement of the nitrogen atoms, which can lead to improved physicochemical properties and metabolic stability. The spirocyclic core can also reduce the pKa of the amine nitrogens compared to piperazine, which can be beneficial for reducing hERG liability.[7]

A key case study is the optimization of the PARP inhibitor Olaparib.[2][3] Replacement of the piperazine ring with a spirodiamine analogue resulted in a compound with comparable PARP-1 inhibitory activity but with reduced cytotoxicity.

CompoundPARP-1 IC50 (nM)Cytotoxicity (EC50, µM) in BRCA1-null cells
Olaparib (Piperazine)1.20.01
Spirodiamine Analog 12.6>10

Data from a study on Olaparib analogs.[3]

Smaller Ring Systems: Pyrrolidine and Azetidine Analogs

Pyrrolidine and azetidine-based diamines offer a means to fine-tune the physicochemical properties of a molecule. These smaller ring systems generally lead to a decrease in lipophilicity and an increase in the fraction of sp3-hybridized carbons, which can improve solubility and metabolic stability.[8]

In the development of ghrelin receptor agonists, a 3-amino-piperidine lead compound suffered from poor oral absorption due to low membrane permeability. Replacing the piperidine with various bicyclic azetidine and pyrrolidine-based structures led to significant improvements in permeability and oral bioavailability.[7]

BioisostereCaco-2 Permeability (Papp A to B, 10⁻⁶ cm/s)Oral Bioavailability (Rat, %)
3-Amino-piperidine0.31<5
3,7-diazabicyclo[4.2.0]octane 0.5325

Data from a study on Ghrelin agonists.[7]

Experimental Protocols

To aid researchers in the evaluation of piperazine bioisosteres, we provide the following detailed protocols for two key in vitro assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane, which serves as a model for gastrointestinal absorption.[10]

Workflow Diagram:

G A Prepare Donor Plate: Add compound solution C Coat Donor Plate Filter with Lipid Solution A->C B Prepare Acceptor Plate: Add buffer D Assemble Sandwich Plate: Donor on top of Acceptor B->D C->D E Incubate (e.g., 4-18 hours) D->E F Separate Plates E->F G Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) G->H

Caption: A step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution to the final desired concentration (e.g., 100 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare the lipid solution (e.g., 2% lecithin in dodecane).

  • Prepare Plates:

    • Pipette the buffer solution into the wells of a 96-well acceptor plate.

    • Carefully pipette a small volume of the lipid solution onto the filter membrane of each well of a 96-well donor plate and allow the solvent to evaporate.

  • Run Assay:

    • Add the test compound solution to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Papp = (VA / (Area × Time)) × -ln(1 - [C]A / [C]eq)

      where VA is the volume of the acceptor well, Area is the surface area of the filter membrane, Time is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

Workflow Diagram:

G A Prepare Reaction Mixture: Buffer, Microsomes, Test Compound B Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Take Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction: Add cold acetonitrile with internal standard E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) H->I

Caption: A workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a working solution of the test compound in buffer (e.g., 100 µM in 0.1 M phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw the liver microsomes on ice.

  • Run Assay:

    • In a microcentrifuge tube, combine the buffer, liver microsomes, and the test compound working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Preparation and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t1/2) as: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t1/2) × (mL incubation / mg microsomal protein)

Conclusion

The bioisosteric replacement of the piperazine moiety is a powerful strategy in drug design to overcome challenges related to ADME and toxicology. A thorough understanding of the properties of different bioisosteres and a systematic approach to their evaluation are crucial for success. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in their drug discovery programs. The continued exploration of novel piperazine bioisosteres will undoubtedly lead to the development of safer and more effective medicines.

References

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A Researcher's Guide to In Vitro-In Vivo Correlation of Pharmacokinetic Data for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in medicinal chemistry, integral to numerous approved drugs due to its favorable physicochemical and pharmacokinetic (PK) properties.[1][2] Establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in the development of piperazine-containing drug candidates.[3] An effective IVIVC model can predict the in vivo behavior of a drug from in vitro data, significantly streamlining development, reducing the need for extensive clinical trials, and informing formulation strategies.[4][5] This guide provides an in-depth comparison of methodologies, supported by experimental data, to establish a meaningful IVIVC for piperazine compounds, tailored for researchers, scientists, and drug development professionals.

The Significance of IVIVC in Drug Development

IVIVC serves as a bridge between laboratory experiments and clinical outcomes.[4] For piperazine derivatives, which often exhibit a broad range of biological activities, understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing therapeutic efficacy and safety.[1] A validated IVIVC model can be a powerful tool for:

  • Formulation Optimization: Guiding the selection of excipients and manufacturing processes to achieve a desired in vivo drug release profile.[5][6]

  • Biowaivers: Providing scientifically sound justification to waive in vivo bioequivalence studies for certain formulation or manufacturing changes post-approval.[7]

  • Setting Dissolution Specifications: Establishing clinically relevant dissolution acceptance criteria.[8]

  • Reducing Late-Stage Failures: Identifying potential pharmacokinetic challenges early in the development process.[5]

Foundational In Vitro Assays for Predicting Piperazine ADME

A successful IVIVC is built upon a foundation of high-quality in vitro data that accurately reflects the physiological processes a drug undergoes in the body. For piperazine compounds, the following assays are crucial:

Permeability Assessment: The Caco-2 Cell Model

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[9]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Transport Study: The piperazine test compound is added to the apical (A) side of the monolayer to assess absorptive transport (A to B). To evaluate efflux, the compound is added to the basolateral (B) side, and samples are taken from the apical side (B to A).

  • Quantification: The concentration of the compound in the donor and receiver compartments at various time points is determined using a validated LC-MS/MS method.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value generally suggests good intestinal absorption.

Metabolic Stability Assessment

The metabolism of piperazine and its derivatives primarily occurs in the liver, often involving cytochrome P450 (CYP) enzymes.[10] Understanding a compound's metabolic stability is key to predicting its in vivo clearance and half-life.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation: The piperazine compound is incubated with liver microsomes (human or animal) and NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint), which can then be scaled to predict in vivo hepatic clearance.

Plasma Protein Binding

The extent of a drug's binding to plasma proteins influences its distribution and availability to reach its target site. Piperazine itself has been reported to have a protein binding of 60-70%.[10]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: An equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers is used.

  • Incubation: Plasma is added to one chamber and a buffer solution containing the piperazine compound is added to the other. The system is incubated until equilibrium is reached.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of the drug bound to plasma proteins is calculated from the concentration difference between the two chambers.

In Vivo Pharmacokinetic Studies: The Ground Truth

In vivo studies in animal models (e.g., rats, dogs) or humans provide the essential data for correlation with in vitro results.[4]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[11]

  • Administration: The piperazine compound is administered orally (PO) or intravenously (IV) at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vein.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) using non-compartmental analysis.[10]

Establishing the In Vitro-In Vivo Correlation

The core of IVIVC lies in developing a mathematical model that connects the in vitro dissolution or release profile with the in vivo pharmacokinetic data.[4] There are different levels of correlation, with Level A being the most rigorous and sought-after.[5][12]

Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[12]

Workflow for Establishing a Level A IVIVC:

IVIVC_Workflow cluster_InVitro In Vitro Arm cluster_InVivo In Vivo Arm cluster_Correlation Correlation & Validation IV_formulations Develop Formulations (Slow, Medium, Fast Release) IV_dissolution Measure In Vitro Dissolution Profiles IV_formulations->IV_dissolution IVO_studies Conduct In Vivo PK Studies in Animals or Humans IV_formulations->IVO_studies correlation_model Develop IVIVC Model (e.g., Linear Regression) IV_dissolution->correlation_model IVO_absorption Calculate In Vivo Absorption Profiles (Deconvolution) IVO_studies->IVO_absorption IVO_absorption->correlation_model validation Validate the Model (Internal & External Predictability) correlation_model->validation

Caption: Workflow for establishing a Level A IVIVC.

Deconvolution: A mathematical process used to estimate the in vivo absorption profile from the in vivo plasma concentration-time data.[12]

Correlation Model: A linear or non-linear model is then developed to correlate the percentage of drug dissolved in vitro with the percentage of drug absorbed in vivo at various time points.

Challenges and Considerations for Piperazine Compounds

While the principles of IVIVC are broadly applicable, piperazine-containing molecules can present unique challenges:

  • Complex Metabolism: The involvement of multiple CYP450 enzymes in the metabolism of piperazine derivatives can lead to non-linear pharmacokinetics and potential drug-drug interactions, complicating the correlation.[10]

  • P-glycoprotein (P-gp) Interaction: Some piperazine derivatives can be substrates or inhibitors of the efflux transporter P-gp, which can affect their oral bioavailability and tissue distribution.[13]

  • pH-Dependent Solubility: The basic nature of the piperazine ring can result in pH-dependent solubility, which may influence dissolution and absorption in different regions of the gastrointestinal tract.[14]

  • Formulation Dependence: The IVIVC is highly dependent on the formulation type. A correlation established for an immediate-release tablet may not be applicable to a modified-release formulation.[15]

Case Studies: IVIVC in Action

Several case studies in the literature demonstrate the successful application of IVIVC in the development of various drug products, including those with complex absorption mechanisms.[16][17] For instance, a study on donepezil sustained-release tablets successfully established a Level A IVIVC by correlating the in vitro and in vivo maximum rate of release.[18] Another example involves the use of physiologically based pharmacokinetic (PBPK) modeling in conjunction with in vitro data to predict the in vivo performance of cinnarizine, a piperazine derivative.[14]

Data Presentation: A Comparative Look

To illustrate the potential variability in pharmacokinetic parameters among different piperazine compounds, the following table summarizes key data for a few representative examples.

Compound Tmax (hours) Protein Binding (%) Metabolism Elimination Half-Life (t½) Primary Excretion Route
Piperazine 1.8 - 460-70~25% in the liverHighly variableUrine[10]
Trazodone 1-289-95Extensive hepatic (CYP3A4)5-9 hoursUrine
Perphenazine 1-4>90Extensive hepatic8-12 hoursUrine and feces
Niaprazine ~1~90Hepatic2-3 hoursUrine

Note: The data for Trazodone, Perphenazine, and Niaprazine are for phenylpiperazine derivatives and are presented for comparative purposes.[11]

Conclusion: A Pathway to Predictive Drug Development

Establishing a robust in vitro-in vivo correlation for piperazine compounds is a multifaceted but invaluable endeavor. By carefully selecting and executing appropriate in vitro assays, designing informative in vivo studies, and applying rigorous mathematical modeling, researchers can gain a predictive understanding of a compound's pharmacokinetic behavior. This knowledge is instrumental in guiding formulation development, ensuring product quality, and ultimately, accelerating the delivery of safe and effective medicines to patients. The successful development of an IVIVC not only satisfies regulatory expectations but also embodies a more efficient and scientifically driven approach to drug development.[5][8]

References

  • Al-Otaibi, M. F., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. Retrieved from [Link]

  • Choi, Y. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics. Retrieved from [Link]

  • Pharma IQ. (2014). 5 Top Tips on How to Establish IVIVC. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Patsnap. (2025). How is in vitro–in vivo correlation (IVIVC) established?. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. Pharmaceutics. Retrieved from [Link]

  • Siew, A. (2012). In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ascendia Pharma. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • Kim, D. W., et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • PubMed. (2015). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]

  • European Medicines Agency. (2015). MRL - Piperazine Summary Report (3). Retrieved from [Link]

  • Shah, V. P., et al. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal. Retrieved from [Link]

  • University of Maryland School of Pharmacy. (n.d.). Case Studies of Mechanistic Absorption Modelling and IVIVC. Retrieved from [Link]

  • ResearchGate. (2006). In Vitro–In Vivo Correlation in Dosage Form Development: Case Studies. Retrieved from [Link]

  • Sek, K., et al. (2014). Pharmacokinetic aspects and in vitro-in vivo correlation potential for lipid-based formulations. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Cardot, J. M., & Davit, B. (2012). In vitro–In Vivo Correlations: Tricks and Traps. The AAPS Journal. Retrieved from [Link]

  • Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Termote, A., et al. (2023). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics. Retrieved from [Link]

  • Ting, Y., et al. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Suarez-Sharp, S., et al. (2016). Regulatory Experience with In Vivo In Vitro Correlations (IVIVC) in New Drug Applications. The AAPS Journal. Retrieved from [Link]

  • Cardot, J. M., et al. (2015). Use of IVIVC to Optimize Generic Development. Dissolution Technologies. Retrieved from [Link]

  • Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating Cellular Target Engagement of Novel Compounds: A Comparative Analysis Featuring 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid represents both a significant achievement and a critical challenge. While its piperazine core suggests potential bioactivity, its cellular target and the extent to which it engages this target remain unknown.[1][2] This guide provides a comprehensive comparison of leading methodologies to elucidate and quantify target engagement directly within the complex milieu of a living cell. As a Senior Application Scientist, my focus is not merely on procedural steps but on the strategic rationale that underpins robust, reproducible, and insightful experimental design.

The Imperative of Cellular Target Engagement

Confirming that a compound binds its intended protein target within intact cells is a cornerstone of modern drug development.[3] In vitro assays using purified proteins, while valuable for initial screening, do not account for cellular factors like membrane permeability, intracellular compartmentalization, protein-protein interactions, and the presence of endogenous ligands, all of which can profoundly influence a compound's efficacy.[4][5] Therefore, robust cellular target engagement assays are indispensable for validating a compound's mechanism of action and building a strong structure-activity relationship (SAR).

This guide will dissect and compare three powerful, yet distinct, biophysical approaches applicable to living cells: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET)-based assays like NanoBRET™, and Fluorescence Resonance Energy Transfer (FRET).

Cellular Thermal Shift Assay (CETSA): The Label-Free Standard

CETSA is predicated on a fundamental biophysical principle: the binding of a ligand to its target protein confers thermal stability.[6][7] When heated, proteins denature and aggregate; however, a ligand-bound protein is more resistant to this thermal unfolding.[8] This change in thermal stability is the readout for target engagement.

Scientific Rationale & Causality

The choice to use CETSA is often driven by its label-free nature. It does not require any modification to the compound of interest or genetic engineering of the target protein, thus assessing the interaction in a state that is as close to physiological as possible.[3][9] The key experimental variable is temperature. By subjecting cells treated with the compound to a heat gradient, one can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of binding and stabilization.[6]

Experimental Workflow & Protocol

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat with Compound (e.g., 2-[...]-acetic acid) & Vehicle Control start->treat heat Heat Aliquots to Different Temperatures (e.g., 40-70°C) treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble vs. Aggregated Proteins lyse->centrifuge detect Detect Soluble Protein (e.g., Western Blot, MS) centrifuge->detect plot Plot Melting Curve (Soluble Protein vs. Temp) detect->plot

Caption: CETSA workflow for assessing compound-induced thermal stabilization.

Step-by-Step Protocol for CETSA with Western Blot Detection:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight. The choice of cell line should ideally be one where the putative target of this compound is endogenously expressed.

    • Treat cells with a concentration range of the compound or a vehicle control (e.g., DMSO) for a predetermined time to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2-4°C increments) using a thermal cycler. This step is critical for defining the melting curve.[6]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. This releases the intracellular proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting with a validated antibody.

    • Quantify the band intensities and plot them against the corresponding temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target engagement.

NanoBRET™ Target Engagement Assay: Proximity-Based Detection in Live Cells

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two molecules in real-time within living cells.[10][11] The NanoBRET™ system utilizes a bright, engineered NanoLuc® luciferase as the energy donor and a fluorescent tracer as the energy acceptor.[12]

Scientific Rationale & Causality

This method is chosen for its high sensitivity and quantitative nature, allowing for the determination of compound affinity (IC50) and residence time in a live-cell format.[13][14] The core principle is competitive displacement. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer, designed to bind to the target's active site, is added to the cells. When the tracer binds to the NanoLuc®-fused target, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, generating a BRET signal.[12] Your test compound, this compound, will compete with the tracer for the binding site. A dose-dependent decrease in the BRET signal indicates that your compound is engaging the target and displacing the tracer.[13]

Experimental Workflow & Protocol

NanoBRET_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis transfect Transfect Cells with Target-NanoLuc® Plasmid plate Plate Transfected Cells transfect->plate add_cmpd Add Test Compound (e.g., 2-[...]-acetic acid) plate->add_cmpd add_tracer Add Fluorescent Tracer add_cmpd->add_tracer equilibrate Equilibrate at 37°C add_tracer->equilibrate add_sub Add NanoLuc® Substrate & Extracellular Inhibitor equilibrate->add_sub read Read Luminescence (450nm) & BRET Signal (610nm) add_sub->read calc Calculate BRET Ratio & Plot Dose-Response read->calc

Caption: NanoBRET™ workflow for competitive displacement target engagement.

Step-by-Step Protocol for NanoBRET™ Target Engagement:

  • Cell Preparation:

    • Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target protein fused to NanoLuc® luciferase (either N- or C-terminal fusion).[15]

    • Culture the cells for 18-24 hours to allow for protein expression.[15]

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup:

    • Dispense the test compound, this compound, in a serial dilution into a white, 384-well assay plate. Include vehicle-only (no inhibition) and tracer-only (maximum signal) controls.

    • Add the transfected cell suspension to each well.

  • Tracer Addition and Equilibration:

    • Add the specific NanoBRET™ fluorescent tracer at a pre-determined optimal concentration (typically near its EC50 value).[12]

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.[15]

  • Detection:

    • Prepare the detection reagent by diluting the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor in Opti-MEM®. The inhibitor is crucial to prevent signal from any luciferase released from compromised cells.[12]

    • Add the detection reagent to all wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to detect donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[15]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data and plot the BRET ratio against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Fluorescence Resonance Energy Transfer (FRET): A Versatile Proximity Assay

FRET, like BRET, is a distance-dependent physical process where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore.[16] This phenomenon can be harnessed to monitor molecular interactions, including drug-target binding, in living cells.

Scientific Rationale & Causality

The application of FRET to target engagement often involves creating a biosensor. For instance, the target protein can be flanked by two fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor). Ligand binding is designed to induce a conformational change in the target protein that either brings the FRET pair closer together (increasing FRET) or separates them (decreasing FRET).[17][18] This method provides a dynamic, real-time readout of binding events. The key experimental choice is the design of a reliable FRET biosensor, which requires significant upfront molecular biology effort.

Experimental Workflow & Protocol

FRET_Workflow cluster_prep Biosensor Construction & Cell Prep cluster_assay Live-Cell Imaging cluster_analysis Data Analysis design Design & Clone FRET Biosensor (e.g., CFP-Target-YFP) transfect Transfect Cells with Biosensor Plasmid design->transfect plate Plate & Culture Cells transfect->plate image_pre Acquire Baseline FRET Images plate->image_pre add_cmpd Add Test Compound (e.g., 2-[...]-acetic acid) image_pre->add_cmpd image_post Acquire Time-Lapse FRET Images add_cmpd->image_post calc_ratio Calculate FRET Ratio (Acceptor/Donor Intensity) image_post->calc_ratio plot_kinetics Plot FRET Change Over Time calc_ratio->plot_kinetics dose_response Generate Dose-Response Curve plot_kinetics->dose_response

Caption: FRET biosensor workflow for detecting ligand-induced conformational changes.

Step-by-Step Protocol for a FRET Biosensor Assay:

  • Biosensor Development and Validation:

    • Genetically engineer a fusion protein where the target of interest is flanked by a suitable FRET pair (e.g., CFP-Target-YFP).

    • Transfect cells with the biosensor construct and validate its expression and correct subcellular localization.

    • Crucially, validate that the biosensor reports on the binding of known ligands, confirming its functionality.

  • Live-Cell Imaging Setup:

    • Plate the validated biosensor-expressing cells in a format suitable for microscopy (e.g., glass-bottom dishes).

    • Mount the dish on a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.

  • Data Acquisition:

    • Acquire baseline images of the cells, capturing both donor and acceptor fluorescence channels.

    • Carefully add this compound (at various concentrations) to the cells.

    • Immediately begin acquiring time-lapse images to monitor the change in FRET signal over time.

  • Image Analysis:

    • For each cell at each time point, measure the fluorescence intensity in both the donor and acceptor channels.

    • Calculate the FRET ratio (e.g., YFP intensity / CFP intensity). An increase or decrease in this ratio upon compound addition signifies target engagement.

    • Plot the change in FRET ratio against time to determine binding kinetics, and against compound concentration to determine potency (EC50).

Comparative Summary and Strategic Selection

Choosing the right assay depends on the specific research question, available resources, and the nature of the target protein.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementFRET Biosensor Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer from a luciferase-tagged targetLigand-induced conformational change in a fluorescently-tagged biosensor
Compound/Target Mod None required (Label-free)Target is genetically tagged (NanoLuc®); requires a specific fluorescent tracerTarget is genetically tagged with FRET pair (e.g., CFP/YFP)
Primary Readout Change in apparent melting temperature (ΔTm)IC50 (affinity), kinetic off-rate (residence time)EC50 (potency), real-time kinetics
Key Advantages Physiologically relevant (no labels); applicable to endogenous proteinsHigh sensitivity; quantitative affinity and residence time data in live cells; high-throughputReal-time dynamic measurements; provides spatial information within the cell
Key Limitations Not all binding events cause a thermal shift; lower throughput; requires a good antibodyRequires genetic modification of target and a specific tracer; potential for steric hindranceRequires significant upfront biosensor design and validation; conformational change is not guaranteed
Best For... Initial validation of direct binding to endogenous or overexpressed targets without modification.Quantitative pharmacology in live cells; ranking compounds by affinity and residence time.Studying the dynamics and spatial aspects of target engagement in real time.

Conclusion: An Integrated Approach

For a novel compound like This compound , a tiered and orthogonal approach is recommended. CETSA offers an excellent primary screen to confirm physical binding to a suspected target in a label-free manner. If a target is confirmed, developing a NanoBRET™ assay would be a logical next step to quantitatively determine its intracellular affinity and residence time, providing crucial data for lead optimization. A FRET-based approach, while more labor-intensive, could be employed for deeper mechanistic studies on the dynamics of target engagement. By understanding the principles, strengths, and limitations of each method, researchers can design a robust experimental strategy to confidently evaluate target engagement and accelerate the journey from novel compound to potential therapeutic.

References

  • Agilent Technologies. (2012). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. Retrieved from [Link]

  • Bathla, P., Mujawar, A., De, A., & Sandanaraj, B. S. (2020). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Central Science, 6(3), 450–459. Retrieved from [Link]

  • Cheng, H. C., & Luo, K. Q. (2007). A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine. British Journal of Pharmacology, 151(7), 1072–1079. Retrieved from [Link]

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  • Xing, M., et al. (2022). An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy. Frontiers in Oncology, 12, 843969. Retrieved from [Link]

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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]

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  • La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2469–2481. Retrieved from [Link]

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  • ResearchGate. (n.d.). Schematic illustration of bioluminescence resonance energy transfer.... Retrieved from [Link]

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  • Zhang, H., et al. (2020). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. Communications Biology, 3, 40. Retrieved from [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Retrieved from [Link]

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  • SciTechDaily. (2024). New Method Detects Ligand-Protein Interactions With Unprecedented Sensitivity. Retrieved from [Link]

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A Researcher's Guide to the Independent Verification of Novel Piperazine Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity and physicochemical properties often lead to favorable pharmacokinetic profiles, making it a key component in numerous FDA-approved drugs.[1][3] Piperazine derivatives exhibit a vast range of biological activities, including anticancer, antipsychotic, antihistamine, and antimicrobial effects.[4][5] This guide provides a framework for the independent verification of the biological activity of novel piperazine derivatives, focusing on two prominent areas: oncology and neuropsychiatry. It is designed for researchers, scientists, and drug development professionals to ensure robust and reproducible findings.

The cornerstone of credible drug discovery is the independent verification of a compound's activity.[6][7] This process relies on a self-validating system of orthogonal assays—distinct experimental methods that measure the same biological endpoint. This approach minimizes the risk of artifacts and ensures that the observed activity is a true effect of the compound.

Part 1: Verification of Anticancer Activity (Kinase Inhibition)

Many arylpiperazine derivatives have emerged as potent anticancer agents, often by targeting protein kinases that are dysregulated in cancer cells.[1] A common mechanism is the inhibition of signaling pathways like PI3K/Akt/mTOR, which are crucial for cancer cell proliferation and survival.[1]

Logical Workflow for Verification

A systematic approach is essential to move from an initial "hit" to a validated lead compound. This involves a tiered system of biochemical and cell-based assays.

Caption: General workflow for verifying the antitumor activity of a novel compound.

Experimental Protocols

1. Primary Assay: In Vitro Kinase Assay (Biochemical)

  • Rationale: This initial screen directly measures the ability of the compound to inhibit the catalytic activity of a purified target kinase. It is a rapid method to determine potency (IC50) without the complexities of a cellular environment.[8] Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used.[9]

  • Protocol (LanthaScreen™ TR-FRET Example):

    • Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate (e.g., GFP-tagged peptide), and ATP.

    • Compound Plating: Serially dilute the novel piperazine derivative in an appropriate assay plate (e.g., 384-well). Include a known inhibitor as a positive control (e.g., Staurosporine) and DMSO as a negative (vehicle) control.

    • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a duration determined by enzyme kinetics (e.g., 60 minutes).

    • Detection: Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Data Acquisition: After incubation, read the plate on a TR-FRET enabled plate reader. The signal ratio is used to calculate the percentage of inhibition.

    • Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

2. Secondary Assay: Cellular Phosphorylation Assay (Western Blot)

  • Rationale: While a biochemical assay confirms direct enzyme inhibition, it's crucial to verify that the compound can enter a cell and engage its target.[10] A western blot for the phosphorylated form of a known downstream substrate of the target kinase provides this confirmation.

  • Protocol:

    • Cell Culture & Treatment: Plate a relevant cancer cell line (e.g., MCF-7 for breast cancer) and allow cells to adhere. Treat the cells with various concentrations of the piperazine derivative for a specified time (e.g., 2 hours).

    • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate them by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt). Also, probe a separate blot or strip the first one and re-probe for the total protein (e.g., anti-Akt) to serve as a loading control.

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated protein relative to the total protein indicates successful target engagement in a cellular context.

Comparative Data Summary

The performance of a novel compound should be benchmarked against a known standard.

CompoundTarget Kinase IC50 (nM) [Biochemical]p-Akt Inhibition (IC50, nM) [Cellular]MCF-7 Cell Viability GI50 (µM)Selectivity Index (SI)*
Novel Piperazine X 15850.515.3
Doxorubicin (Standard) N/A (Topoisomerase II inhibitor)N/A0.81.1

*Selectivity Index (SI) is calculated as the ratio of cytotoxicity in a normal cell line (e.g., MRC-5) to the cancer cell line (e.g., MCF-7). A higher SI is desirable.[11]

Part 2: Verification of Antipsychotic Activity (GPCR Modulation)

Piperazine derivatives are foundational to many antipsychotic drugs, often acting as antagonists or partial agonists at dopamine (D2) and serotonin (5-HT2A) receptors, which are G-protein coupled receptors (GPCRs).[12][13]

Signaling Pathway Overview

Antagonism of the D2 receptor, a Gi-coupled GPCR, is a key mechanism for many antipsychotics. An antagonist will block dopamine from binding, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP).

G cluster_0 cluster_1 Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds & Activates NovelPiperazine Novel Piperazine X (Antagonist) NovelPiperazine->D2R Binds & Blocks AC Adenylyl Cyclase D2R->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Protocols

1. Primary Assay: Radioligand Binding Assay

  • Rationale: This is the gold standard for determining a compound's affinity (Ki) for a specific receptor.[14][15] It measures the displacement of a known radioactive ligand ("radioligand") from the receptor by the unlabeled test compound.

  • Protocol:

    • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human D2 receptor (e.g., CHO-D2R).

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a D2-specific radioligand (e.g., [³H]-Spiperone), and serially diluted concentrations of the novel piperazine derivative.

    • Nonspecific Binding: Include wells with a high concentration of a known non-radioactive D2 antagonist (e.g., Haloperidol) to determine nonspecific binding. Total binding is determined in wells with only the radioligand and membranes.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters trap the membranes with bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

    • Analysis: Calculate specific binding (Total - Nonspecific). Plot the percentage of specific binding against the test compound concentration. Use the Cheng-Prusoff equation to convert the IC50 (concentration of compound that displaces 50% of the radioligand) to a Ki (binding affinity constant).

2. Secondary Assay: cAMP Functional Assay

  • Rationale: After confirming binding affinity, it is essential to verify the functional consequence—that is, whether the compound acts as an antagonist, agonist, or partial agonist.[16] For a Gi-coupled receptor like D2, an antagonist will block the agonist-induced decrease in cAMP levels.

  • Protocol:

    • Cell Culture: Plate cells expressing the D2 receptor (e.g., HEK293-D2R) in a suitable microplate.

    • Pre-treatment: Pre-treat the cells with the novel piperazine derivative at various concentrations.

    • Stimulation: Add a D2 receptor agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). This will induce a decrease in intracellular cAMP.

    • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, often based on HTRF or AlphaLISA technology.

    • Analysis: Plot the cAMP levels against the concentration of the novel piperazine derivative. A potent antagonist will reverse the Quinpirole-induced drop in cAMP in a dose-dependent manner. This data can be used to calculate a functional IC50 or KB value.

Comparative Data Summary

A novel antipsychotic candidate should be compared against an established drug like Haloperidol.

CompoundD2 Receptor Binding Affinity (Ki, nM)5-HT2A Receptor Binding Affinity (Ki, nM)D2 Functional Antagonism (IC50, nM)
Novel Piperazine Y 1.25.83.5
Haloperidol (Standard) 0.8150.22.1

A lower Ki value indicates higher binding affinity. A compound with high affinity for both D2 and 5-HT2A receptors may have an "atypical" antipsychotic profile with a lower risk of extrapyramidal side effects.

Conclusion

The independent verification of biological activity is a critical, multi-step process that demands scientific rigor. By employing a logical progression of orthogonal assays, from direct biochemical interactions to complex cell-based functional readouts, researchers can build a robust data package. This self-validating approach, which systematically confirms potency, target engagement, and cellular efficacy, is fundamental to identifying novel piperazine derivatives with true therapeutic potential and advancing them with confidence in the drug discovery pipeline.

References

  • Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(4), 379-390. Available from: [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. Available from: [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • Zhang, D., et al. (2018). Recent progress in assays for GPCR drug discovery. Frontiers in Pharmacology, 9, 729. Available from: [Link]

  • Zinzalla, G. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 21(10), 1259-1263. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid, a substituted piperazine derivative.

Hazard Assessment and Risk Mitigation

Based on available data for the compound and its structural analogs, this compound is classified as an irritant.[1] The primary hazards associated with this and similar piperazine derivatives include:

  • Skin Irritation and Sensitization: May cause skin irritation and potentially an allergic skin reaction upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye damage if direct contact occurs.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]

Given these potential hazards, a proactive approach to safety is paramount. The following table summarizes the essential personal protective equipment (PPE) required when handling this compound.

Protective EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a significant splash risk.To prevent eye contact and serious irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, irritation, and potential sensitization.[3]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[3][4]
Respiratory Protection A NIOSH-approved respirator is advised if handling procedures may generate dust or aerosols.To prevent inhalation and respiratory tract irritation.[5][6]

Causality in PPE Selection: The choice of PPE is directly dictated by the compound's known and inferred hazard profile. The piperazine moiety is known to cause skin and eye irritation, making robust hand and eye protection non-negotiable.[3] The solid nature of the compound necessitates caution against inhalation of fine particulates, hence the recommendation for respiratory protection when aerosolization is possible.

Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the point of generation is the cornerstone of a safe and compliant disposal workflow. This prevents unintended chemical reactions and ensures that the waste is managed appropriately by disposal facilities.

Step-by-Step Waste Collection Procedure:
  • Designate a Hazardous Waste Container: Before beginning any experimental work, designate a specific, compatible, and clearly labeled container for the collection of this compound waste. The container should be made of a material compatible with organic solids and solvents.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".[7] The label should also include the date of initial waste accumulation.

  • Waste Collection:

    • Solid Waste: Carefully transfer all residual amounts of the solid compound, as well as any contaminated consumables (e.g., weighing papers, pipette tips, gloves), into the designated hazardous waste container.[3]

    • Solutions: If the compound is in solution, collect the liquid waste in a designated, compatible hazardous waste container for organic solvent waste. Do not mix with aqueous or incompatible waste streams.

    • Decontamination: Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the compound. This can be achieved by rinsing with an appropriate solvent (e.g., ethanol or acetone), followed by a wash with soap and water. The initial solvent rinse must be collected as hazardous waste.[3]

  • Container Management: Keep the hazardous waste container securely sealed when not in use.[5] Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of the laboratory personnel.[7][8]

The following diagram illustrates the decision-making process for proper waste segregation.

Caption: Waste Segregation Workflow for this compound.

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

Spill Clean-up Steps:
  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[3][5]

  • Collect and Dispose: Carefully collect the spilled material and any contaminated absorbent into the designated hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Final Disposal and Regulatory Compliance

The final disposal of the accumulated hazardous waste must be conducted in strict accordance with institutional policies and government regulations.

  • Storage: Hazardous waste can be stored in the laboratory's Satellite Accumulation Area (SAA). Once the container is full, or in accordance with your institution's policies, it should be securely sealed and transported to a Central Accumulation Area (CAA) by trained personnel.[7]

  • Regulatory Framework: The management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research institutions often operate under specific guidelines, such as Subpart K of the RCRA regulations, which provides a framework for managing laboratory waste.

  • Professional Disposal: The ultimate disposal of the hazardous waste will be handled by a licensed hazardous waste disposal vendor contracted by your institution. These vendors utilize approved methods such as high-temperature incineration to safely destroy the chemical waste.[7] Never dispose of this compound down the drain or in regular trash.[10]

The workflow for the entire disposal process is summarized in the diagram below.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Facility Facility-Level Management cluster_Disposal Final Disposition Generation Waste Generation Segregation Segregation & Collection (Labeled HW Container) Generation->Segregation SAA Storage in Satellite Accumulation Area (SAA) Segregation->SAA Transfer Transfer to Central Accumulation Area (CAA) SAA->Transfer Vendor_Pickup Licensed Vendor Pickup Transfer->Vendor_Pickup Final_Disposal Incineration or other EPA-Approved Method Vendor_Pickup->Final_Disposal

Caption: End-to-End Disposal Workflow.

By adhering to this comprehensive guide, researchers can ensure the safe handling and proper disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Chemistry World. EPA tweaks hazardous waste rules for academic labs. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • New Jersey Department of Health. Piperazine - Hazard Summary. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • Novachem. Piperazine citrate Safety Data Sheet. [Link]

  • AA Blocks. Safety Data Sheet: 2-(4-Boc-piperazinyl)-2-(3-fluoro-phenyl)acetic acid. [Link]

  • Acros Organics. Safety Data Sheet: Piperazine. [Link]

  • AA Blocks. Safety Data Sheet: [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid. [Link]

Sources

Comprehensive Safety Protocol: Handling 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide addresses the safe handling of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid, a novel or specialized chemical compound for which a specific Safety Data Sheet (SDS) may not be publicly available. In the absence of specific toxicological data, this document establishes a robust safety protocol based on a conservative hazard assessment of the compound's core structural motifs: the piperazine ring and the substituted acetic acid group. This approach, rooted in the principles of chemical hygiene and risk mitigation, is designed to provide researchers with the necessary framework to handle this and other novel compounds with the utmost care. All procedures described herein are aligned with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3][4]

Hazard Assessment by Structural Analogy

Understanding the potential risks of a novel compound begins with a structural deconstruction to identify known hazardous functional groups. This process allows us to infer potential hazards and establish appropriate safety controls.

  • Piperazine Moiety: The core piperazine ring is a known hazardous functional group. Piperazine and its derivatives are classified as corrosive, capable of causing severe skin burns and eye damage.[5][6] Crucially, they are also recognized as potent skin and respiratory sensitizers, meaning that initial exposure can lead to an allergic reaction upon subsequent, even minimal, contact.[6][7] Symptoms of sensitization can include rash, itching, swelling, and respiratory distress.[5] Chronic exposure to some piperazine derivatives has also been associated with neurotoxic effects.[7][8]

  • Substituted Acetic Acid Moiety: The acetic acid functional group renders the molecule acidic. Concentrated solutions of acetic acid are corrosive and can cause tissue damage upon contact.[9][10] Vapors can also be irritating to the respiratory tract.[9]

  • Analogous Compound Data: A Safety Data Sheet for the structurally similar compound, [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid, classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and a respiratory tract irritant.[11] Another supplier lists this compound as an irritant that may cause an allergic skin reaction and serious eye irritation.[12]

Based on this analysis, This compound must be handled as, at minimum, a corrosive substance, a skin and respiratory irritant, and a potential skin and respiratory sensitizer.

Hazard_Assessment Compound Novel Compound 2-[1-(...)]-acetic acid Analysis Structural Analysis Compound->Analysis Piperazine Piperazine Moiety Analysis->Piperazine AceticAcid Acetic Acid Moiety Analysis->AceticAcid Hazards Inferred Hazards Piperazine->Hazards Known Hazards AceticAcid->Hazards Known Hazards Corrosive Corrosive (Skin/Eyes) Hazards->Corrosive Sensitizer Sensitizer (Skin/Respiratory) Hazards->Sensitizer Irritant Irritant (Respiratory) Hazards->Irritant PPE Required Controls (PPE & Engineering) Corrosive->PPE Sensitizer->PPE Irritant->PPE

Caption: Logical workflow for inferring chemical hazards based on structural components.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure. The selection of PPE must be based on the specific task being performed.[13]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transfer) Safety goggles and face shieldDouble-gloved: Nitrile inner, Neoprene or Butyl rubber outerFlame-resistant lab coat, fully buttonedRequired. Work must be done in a certified chemical fume hood.
Preparing Solutions (Diluting, Mixing) Safety goggles and face shieldDouble-gloved: Nitrile inner, Neoprene or Butyl rubber outerChemical-resistant apron over a flame-resistant lab coatRequired. Work must be done in a certified chemical fume hood.
General Handling (Low Splash Potential) Safety gogglesNitrile gloves (minimum)Flame-resistant lab coat, fully buttonedRequired. Work must be done in a certified chemical fume hood.
Rationale for PPE Selection:
  • Eye/Face Protection: Due to the compound's presumed corrosive nature, chemical splash goggles are mandatory.[14] A face shield must be worn over the goggles during procedures with a higher splash risk, such as transferring solids or preparing solutions, to protect the entire face.[15]

  • Hand Protection: The risk of skin sensitization necessitates robust hand protection.[16] Double-gloving provides an extra layer of defense. An inner nitrile glove offers dexterity, while an outer glove made of a more resistant material like neoprene or butyl rubber provides superior protection against corrosive materials.[17] Gloves must be inspected for damage before each use and changed immediately upon any sign of contamination.[15]

  • Body Protection: A flame-resistant (FR) lab coat protects against incidental contact and fire hazards.[15] For tasks involving larger quantities or a higher splash risk, a chemical-resistant apron provides an additional barrier.[14]

  • Respiratory Protection: The primary method of respiratory protection is an engineering control: the chemical fume hood.[16] All manipulations of the solid compound or its concentrated solutions that could generate dust, aerosols, or vapors must be performed inside a properly functioning and certified chemical fume hood to minimize inhalation exposure.[18]

PPE_Selection Start Start: Task Assessment Solid Handling Solid? Start->Solid Splash High Splash Risk? Solid->Splash Yes Solid->Splash No Hood Work in Fume Hood Splash->Hood Goggles Safety Goggles Hood->Goggles FaceShield Add Face Shield Goggles->FaceShield If High Splash Risk DoubleGloves Double Gloves (Nitrile + Neoprene/Butyl) Goggles->DoubleGloves Low Splash Risk FaceShield->DoubleGloves LabCoat FR Lab Coat DoubleGloves->LabCoat Apron Add Chemical Apron LabCoat->Apron If High Splash Risk Result Final PPE Ensemble LabCoat->Result Low Splash Risk Apron->Result

Caption: Decision tree for selecting appropriate PPE based on the handling task.

Standard Operating Procedures (SOP)

A. Weighing the Solid Compound
  • Preparation: Don all required PPE (safety goggles, face shield, double gloves, lab coat). Ensure the chemical fume hood is on and functioning correctly.

  • Containment: Place an analytical balance inside the fume hood or use a powder containment hood.

  • Transfer: Use a spatula to carefully transfer the desired amount of solid from the stock container to a tared weigh boat or vessel. Avoid any actions that could generate dust.

  • Cleanup: Close the stock container tightly. Clean the spatula and any contaminated surfaces within the hood with a solvent-moistened wipe (e.g., 70% ethanol), treating the wipe as hazardous waste.

  • Transport: If the weighed compound needs to be moved, ensure the container is securely capped before removing it from the hood.

B. Preparing a Solution
  • Preparation: Don all required PPE (safety goggles, face shield, double gloves, lab coat, chemical apron). All work must be conducted in a chemical fume hood.

  • Solvent Addition: Add the solvent to the vessel containing the weighed solid. Crucially, always add the compound to the solvent, not the other way around, unless a specific protocol dictates otherwise.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the process carefully.

  • Transfer: Once dissolved, transfer the solution to a clearly labeled, sealed storage container.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing any contaminated clothing.[19][20] Seek immediate medical attention. Because of the sensitization risk, any skin exposure must be treated as a significant event.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[5][7] Remove contact lenses if possible. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[7]

  • Spill Cleanup:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is outside a fume hood, do not attempt to clean it up without appropriate respiratory protection.

    • For small spills inside a fume hood, use a chemical spill kit with an absorbent appropriate for acidic compounds.

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution.

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Spill Spill Exposure->Spill FlushSkin Flush with Water (15+ min) Remove Clothing Skin->FlushSkin FlushEye Flush with Water (20+ min) Remove Lenses Eye->FlushEye FreshAir Move to Fresh Air Inhalation->FreshAir Alert Alert Area Personnel Spill->Alert Contain if trained & safe Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.